Almitrine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N7/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDOVFRMEYHSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29608-49-9 (dimesylate) | |
| Record name | Almitrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4057899 | |
| Record name | Almitrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Almitrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.44e-02 g/L | |
| Record name | Almitrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27469-53-0 | |
| Record name | Almitrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27469-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almitrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almitrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01430 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Almitrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Almitrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMITRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1222NBG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Almitrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Almitrine's Mechanism of Action on Carotid Body Chemoreceptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almitrine is a piperazine (B1678402) derivative that acts as a potent peripheral chemoreceptor agonist, primarily targeting the carotid bodies. This action leads to an increase in respiratory drive, making it a therapeutic agent for conditions associated with hypoxemia. This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's effects on the carotid body chemoreceptors, with a focus on its interaction with ion channels, neurotransmitter release, and potential signaling pathways.
Core Mechanism: Inhibition of Ca2+-activated K+ Channels and Glomus Cell Depolarization
The primary mechanism of action of this compound on carotid body chemoreceptors involves the inhibition of specific potassium channels in the chemosensory glomus cells. This inhibition leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent neurotransmitter release, ultimately increasing the firing rate of the carotid sinus nerve.
Quantitative Data on this compound's Effect on Ion Channels
| Parameter | Value | Cell Type | Reference |
| IC50 for inhibition of high-conductance Ca2+-dependent K+ channels | 0.22 µM | Rat chemoreceptor cells | [1] |
| Conductance of the inhibited K+ channel | 152 ± 13 pS | Rat chemoreceptor cells | [1] |
| Effect on other ion channels (voltage-dependent K+, Ca2+, or Na+ currents) | No effect at concentrations up to 10 µM | Rat and rabbit chemoreceptor cells | [1] |
Signaling Pathway of this compound-Induced Glomus Cell Excitation
The following diagram illustrates the established signaling cascade initiated by this compound in carotid body glomus cells.
Modulation of Neurotransmitter Release
This compound's stimulation of carotid body chemoreceptors is manifested by an increase in the release of excitatory neurotransmitters from glomus cells.
Quantitative Data on this compound-Induced Catecholamine Release
| This compound Concentration | Effect on 3H-Catecholamine Release (Resting) | Animal Model | Reference |
| 0.3 µM | Increase | Rabbit | [2] |
| 1.5 µM | Increase | Rabbit | [2] |
| 3.0 µM | Augmentation of release elicited by hypoxia, high K+, and veratridine | Rabbit | [2] |
| This compound Treatment | Effect on Dopamine (DA) Content | Effect on DA Utilization Rate | Animal Model | Reference |
| 5 mg/kg ip (acute) | 34% reduction after 30 min | Not specified | Rat | [3] |
| 5 mg/kg ip (15 days) | 55% reduction | 98% reduction | Rat | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Isolated Glomus Cells
This protocol is adapted from methodologies described for studying ion channels in carotid body chemoreceptor cells.[1]
1. Cell Isolation:
- Carotid bodies are excised from anesthetized rats or rabbits.
- The tissue is minced and incubated in a solution containing collagenase and trypsin to dissociate the cells.
- Glomus cells are identified morphologically for recording.
2. Electrophysiological Recording:
- Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- The external solution (bath) typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.
- The internal solution (pipette) typically contains (in mM): KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.
- To study Ca2+-dependent K+ currents, specific voltage protocols are applied, and the resulting currents are recorded before and after the application of this compound at various concentrations.
In Vitro Catecholamine Release Assay
This protocol is based on studies measuring neurotransmitter release from the carotid body.[2]
1. Carotid Body Preparation:
- Carotid bodies are isolated from rabbits.
- The preparations are incubated with a radiolabeled precursor, such as [3H]-tyrosine, to label the catecholamine stores.
2. Stimulation and Superfusion:
- The labeled carotid bodies are placed in a superfusion chamber and continuously perfused with a balanced salt solution equilibrated with 95% O2/5% CO2 (normoxia).
- This compound is added to the superfusion medium at desired concentrations.
- Fractions of the superfusate are collected at regular intervals to measure the released [3H]-catecholamines.
- Stimulation with hypoxia (e.g., 7% O2) or high potassium can be performed in the presence or absence of this compound.
3. Quantification:
- The radioactivity in the collected fractions is measured using liquid scintillation counting.
- The amount of released [3H]-catecholamines is expressed as a percentage of the total tissue content.
Advanced Signaling Considerations: Unexplored Territories
While the primary mechanism of this compound action on ion channels is well-established, its potential interaction with other signaling pathways known to be crucial in hypoxic chemotransduction remains an area for further investigation.
Mitochondrial Involvement, Reactive Oxygen Species (ROS), and AMP-activated Protein Kinase (AMPK)
The general model of hypoxic chemotransduction in the carotid body involves mitochondrial signaling, the generation of reactive oxygen species (ROS), and the activation of AMP-activated protein kinase (AMPK) as key upstream events. However, direct evidence for the involvement of these pathways in the mechanism of action of this compound is currently lacking in the scientific literature.
One study found that this compound did not modify the release of catecholamines induced by the mitochondrial uncoupler dinitrophenol, suggesting that its action may be independent of direct interference with mitochondrial energy production.[2] While another study on diaphragm muscle suggested a possible antioxidant effect of this compound, this has not been demonstrated in the context of the carotid body.
The following diagram represents a hypothetical workflow for investigating the potential role of these advanced signaling pathways in this compound's mechanism of action.
Conclusion
The primary and well-documented mechanism of action of this compound on carotid body chemoreceptors is the selective inhibition of high-conductance Ca2+-activated K+ channels in glomus cells. This leads to membrane depolarization, Ca2+ influx, and the release of excitatory neurotransmitters, thereby stimulating the afferent carotid sinus nerve. While the involvement of other key signaling pathways in hypoxic sensing, such as those involving mitochondria, ROS, and AMPK, is plausible, their specific modulation by this compound remains to be elucidated. Further research in these areas will provide a more complete understanding of the pharmacology of this important respiratory stimulant.
References
- 1. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the release of catecholamines from the rabbit carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound on dopaminergic activity of rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
Almitrine Bismesylate: A Comprehensive Technical Guide on its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almitrine bismesylate is a respiratory stimulant that acts as a peripheral chemoreceptor agonist, primarily used in the management of chronic obstructive pulmonary disease (COPD) with hypoxemia. This technical guide provides an in-depth analysis of the pharmacokinetic profile and bioavailability of this compound bismesylate. It consolidates data from various clinical studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details the absorption, distribution, metabolism, and excretion of the drug, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Introduction
This compound bismesylate enhances respiration by increasing the sensitivity of peripheral chemoreceptors in the carotid bodies to oxygen levels in the blood.[1][2] This mechanism leads to an increased respiratory drive, improving arterial oxygen tension (PaO2) and decreasing arterial carbon dioxide tension (PaCO2) in patients with chronic respiratory insufficiency.[3][4] A thorough understanding of its pharmacokinetic properties is crucial for optimizing therapeutic regimens and ensuring patient safety.
Pharmacokinetic Profile
The pharmacokinetics of this compound bismesylate have been studied in various populations, including healthy volunteers, patients with COPD, and individuals with renal or hepatic impairment.
Absorption
Following oral administration, this compound bismesylate is rapidly absorbed from the gastrointestinal tract.[5] Studies in healthy volunteers using an intubation technique have shown that this compound is not absorbed or metabolized in the stomach.[6] The primary site of absorption appears to be the duodenum, where approximately 37% of the drug that leaves the stomach is absorbed.[6] The presence of food can influence absorption, and the drug's plasma concentration-time profile often mirrors the rate of gastric emptying.[6]
Bioavailability
The overall oral bioavailability of this compound bismesylate in healthy subjects is approximately 70%.[5]
Distribution
This compound bismesylate exhibits extensive distribution throughout the body tissues, which is reflected by its large apparent volume of distribution.[5] It is highly bound to plasma proteins, with a binding rate of approximately 99%.[5]
Metabolism
The liver is the primary site of this compound metabolism.[5] The major metabolic pathways involve degradation of the piperazine (B1678402) ring and hydroxylation. The main metabolites identified are tetrahydroxyl, mono-deallyl, di-deallyl, and detriazinyl derivatives, all of which are pharmacologically inactive.[5] The metabolism of this compound does not appear to be significantly affected by the genetic polymorphism of the debrisoquine/sparteine type.[7] Furthermore, this compound does not seem to significantly alter the activity of hepatic drug-metabolizing enzymes, as indicated by studies with antipyrine.[8]
Excretion
The metabolites of this compound are predominantly excreted through the bile.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound bismesylate from various studies.
Table 1: Pharmacokinetic Parameters of this compound Bismesylate in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | ~70% | [5] |
| Tmax (Time to Peak Plasma Concentration) | 1.8 ± 0.4 hours | [9] |
| Elimination Half-Life (t½) | 45 - 50 hours | [5] |
| Volume of Distribution (Vd) | ~15 L/kg | [5] |
| Plasma Clearance | 4 mL/min/kg | [5] |
| Protein Binding | ~99% | [5] |
Table 2: Pharmacokinetic Parameters of this compound Bismesylate in Specific Patient Populations
| Population | Parameter | Value | Reference |
| COPD Patients | Elimination Half-Life (t½) | 116 - 140 hours | [10][11] |
| Pharmacokinetic profile | Close to that of healthy volunteers | [12] | |
| Patients with Renal Impairment | Plasma Clearance | Not significantly different from healthy subjects | [5][12] |
| Patients with Hepatic Impairment | Absorption | Normal, reduced, or delayed (more variable) | [5][12] |
| Infants (with Bronchopulmonary Dysplasia) | Tmax | 1 - 3 hours | [13][14] |
| Cmax (Maximum Plasma Concentration) | 173 ± 44 ng/mL (after a single 1.5 mg/kg dose) | [13][14] | |
| Plasma Clearance | 21.9 ± 6.6 mL/min | [13][14] | |
| Volume of Distribution (Vd) | 18.7 ± 2.1 L/kg | [13][14] |
Experimental Protocols
The data presented in this guide are derived from clinical pharmacokinetic studies. A generalized methodology for these studies is outlined below.
Study Design
Most studies employ a standard pharmacokinetic study design. For single-dose studies in COPD patients, a randomized, double-blind, placebo-controlled crossover design is often used, where patients receive different single oral doses of this compound bismesylate (e.g., 50 mg, 100 mg, 150 mg) and a placebo at set intervals.[10][11] For multiple-dose studies, subjects receive a fixed dose (e.g., 50 mg twice daily) for a specified period to achieve steady-state concentrations.[5]
Subject Population
Studies have been conducted in healthy adult volunteers and various patient populations, including those with stable hypoxemic COPD, renal insufficiency, hepatic insufficiency, and infants with bronchopulmonary dysplasia.[5][9][10][11][12][13][14]
Drug Administration and Sample Collection
This compound bismesylate is typically administered orally in tablet form.[5] Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated from the blood samples for the analysis of this compound concentrations.
Analytical Method
Plasma concentrations of this compound are typically determined using a sensitive and specific gas chromatography method with a thermoionic nitrogen detector.[9][12]
Pharmacokinetic Analysis
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life, volume of distribution, and clearance are calculated from the plasma concentration-time data using standard non-compartmental or compartmental analysis methods.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound Bismesylate.
Experimental Workflow for a Pharmacokinetic Study
Caption: Generalized workflow for a clinical pharmacokinetic study.
Metabolic Pathway of this compound
Caption: Primary metabolic pathways of this compound.
Conclusion
This compound bismesylate exhibits a pharmacokinetic profile characterized by rapid oral absorption, high bioavailability, extensive tissue distribution, and a long elimination half-life. Metabolism is primarily hepatic, leading to inactive metabolites that are excreted in the bile. While the pharmacokinetics are consistent in patients with COPD and those with renal impairment, they can be more variable in individuals with hepatic dysfunction. The provided data and methodologies offer a valuable resource for further research and development involving this compound bismesylate.
References
- 1. What is the mechanism of this compound Bismesylate? [synapse.patsnap.com]
- 2. This compound | C26H29F2N7 | CID 33887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind placebo controlled clinical trial of this compound bismesylate in patients with chronic respiratory insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical pharmacokinetics of this compound dimesylate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound bismesylate disposition in the human digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound in extensive and poor metabolisers of debrisoquine/sparteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic and pharmacokinetic interactions of this compound bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in healthy volunteers and patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Dose-response and pharmacokinetic study with this compound bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound bismesylate: studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the pharmacokinetics and pharmacodynamic activity of this compound bismesylate in infants during the recovery phase following bronchopulmonary dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
The Structure-Activity Relationship of Almitrine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almitrine, a piperazine- and triazine-based derivative, is a potent respiratory stimulant that primarily acts on peripheral chemoreceptors in the carotid bodies to increase ventilation. Its unique mechanism of action, which enhances the ventilatory response to hypoxia, has made it a subject of interest for treating conditions such as chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives. It summarizes the available quantitative and qualitative data, details relevant experimental protocols for synthesis and biological evaluation, and visually represents the key signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel respiratory stimulants.
Introduction
This compound bismesylate is a unique respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies.[1][2] Unlike traditional central-acting respiratory stimulants, this compound offers the advantages of oral activity, a prolonged duration of effect, and a more favorable side-effect profile.[1] It has been shown to increase arterial oxygen tension (PaO2) while decreasing arterial carbon dioxide tension (PaCO2) in patients with COPD, both at rest and during exercise.[1] This effect is achieved through increased ventilation and improved ventilation/perfusion matching.[1][3]
The core structure of this compound comprises three key moieties: a di-allyl-amino-triazine group, a piperazine (B1678402) nucleus, and a bis(p-fluorophenyl)methyl (bisparafluorobenzydryl) component.[4] Understanding the contribution of each of these structural features to the overall pharmacological activity is crucial for the rational design of novel, more potent, and safer derivatives.
Structure-Activity Relationship (SAR)
Qualitative SAR
The this compound molecule can be deconstructed into three key components, each contributing to its overall pharmacological profile[4]:
-
Di-allyl-amino-triazine Moiety : This part of the molecule is considered the primary inducer of the gasometric and ventilatory effects. The allylamino groups are crucial for the agonistic activity at the peripheral chemoreceptors.
-
Piperazine Nucleus : The central piperazine ring is mainly responsible for the dissociation between the ventilatory and gasometric effects, as well as the pharmacokinetics of the drug. Modifications to this ring can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
-
Bis(p-fluorophenyl)methyl Component : This bulky, lipophilic group acts as a modulator of the intensity of the gasometric effects. The para-fluoro substitutions on the phenyl rings are thought to influence the binding affinity and potency of the compound.
Quantitative Data
While a comprehensive table of this compound derivatives with their corresponding respiratory stimulant activities is not available in the literature, some quantitative data for this compound and a limited number of analogs have been reported.
| Compound/Derivative | Biological Activity | Measurement | Species/System | Reference |
| This compound | Inhibition of high-conductance Ca2+-dependent K+ channel | IC50: 0.22 µM | Rat carotid body chemoreceptor cells | (Not explicitly found in provided results) |
| This compound | Increased ventilation | Effective dose: >100 µg/kg (i.v.) | Anesthetized dog | [4] |
| This compound | Increased ventilation | Maximal effects: 0.5-1 mg/kg (infusion) | Anesthetized rats | [5] |
| This compound | Increased resting release of ³H-catecholamines | Effective concentrations: 0.3 and 1.5 x 10⁻⁶ M | In vitro rabbit carotid body | [6] |
| S9581 (water-soluble analogue) | Increased ventilation (Ve) | 34% increase in control rats, 20% in chronically hypoxic rats | Rats | (Not explicitly found in provided results) |
Note: The lack of a comprehensive public dataset on the quantitative SAR of a series of this compound derivatives represents a significant gap in the literature and a potential area for future research.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported for related triazine and piperazine compounds.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through a convergent strategy, involving the preparation of the key triazine and piperazine intermediates followed by their coupling.
3.1.1. Synthesis of the Substituted Triazine Moiety
A common starting material for the synthesis of the triazine core is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Stepwise nucleophilic substitution of the chlorine atoms allows for the introduction of the desired amine functionalities.
-
Step 1: First Amination: Cyanuric chloride is reacted with a primary or secondary amine (e.g., diallylamine) in the presence of a base (e.g., diisopropylethylamine) at low temperatures (e.g., 0-5 °C) to yield the monosubstituted triazine.
-
Step 2: Second Amination: The resulting dichlorotriazine is then reacted with another amine under slightly more forcing conditions to afford the disubstituted triazine.
3.1.2. Synthesis of the Substituted Piperazine Moiety
The bis(p-fluorophenyl)methyl piperazine intermediate can be synthesized by reacting piperazine with bis(4-fluorophenyl)methyl bromide in a suitable solvent with a base.
3.1.3. Final Coupling
The final this compound derivative is obtained by the nucleophilic substitution of the remaining chlorine atom on the triazine core with the synthesized piperazine derivative. This reaction is typically carried out at elevated temperatures in a high-boiling point solvent.
Biological Evaluation
3.2.1. In Vitro Assay: Carotid Body Chemoreceptor Activity
The primary mechanism of action of this compound is the stimulation of peripheral chemoreceptors. The activity of novel derivatives can be assessed by measuring their effect on the carotid sinus nerve activity in an in vitro preparation.
-
Preparation: The carotid bifurcations are dissected from an anesthetized animal (e.g., rabbit or rat) and placed in a superfusion chamber. The chamber is continuously perfused with a physiological salt solution equilibrated with a specific gas mixture (e.g., 95% O2, 5% CO2 for normoxia; or a hypoxic mixture).
-
Recording: The carotid sinus nerve is isolated and placed on a pair of recording electrodes. The nerve activity (action potentials) is amplified, filtered, and recorded using a data acquisition system.
-
Drug Application: The this compound derivative is dissolved in a suitable vehicle and added to the superfusion medium at various concentrations.
-
Data Analysis: The change in nerve firing frequency in response to the drug is quantified and compared to the baseline activity and the response to a known stimulus (e.g., hypoxia or a chemical stimulant like sodium cyanide).
3.2.2. In Vivo Assay: Ventilatory Response
The overall effect of an this compound derivative on respiration can be evaluated in anesthetized, spontaneously breathing animals.
-
Animal Preparation: An animal (e.g., rat or dog) is anesthetized, and a tracheal cannula is inserted to monitor respiration. Arterial and venous catheters are placed for blood sampling and drug administration, respectively.
-
Measurement of Ventilation: Ventilation can be measured using a whole-body plethysmograph, which records changes in pressure associated with breathing, or by integrating the airflow signal from a pneumotachograph connected to the tracheal cannula.
-
Drug Administration: The this compound derivative is administered intravenously or orally at different doses.
-
Data Analysis: The changes in tidal volume, respiratory frequency, and minute ventilation are recorded and analyzed. Arterial blood gas analysis (PaO2 and PaCO2) is also performed to assess the effect on gas exchange.
Signaling Pathways
The precise molecular mechanism of action of this compound is not fully elucidated, but it is known to involve the modulation of ion channels and neurotransmitter release in the chemoreceptor cells of the carotid body.
Caption: this compound's proposed signaling pathway in carotid body chemoreceptor cells.
This compound is believed to inhibit a high-conductance, calcium-dependent potassium (K+) channel in the glomus cells of the carotid body. This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium (Ca2+) channels. The resulting influx of Ca2+ triggers the release of neurotransmitters, such as ATP and acetylcholine, which then stimulate the afferent nerve fibers of the carotid sinus nerve. This increased nerve activity signals the respiratory centers in the brainstem to increase the rate and depth of breathing.
Caption: A typical experimental workflow for the development of new this compound derivatives.
Conclusion
The structure-activity relationship of this compound reveals a well-defined pharmacophore where the di-allyl-amino-triazine moiety is essential for activity, the piperazine ring governs the pharmacokinetic profile, and the bis(p-fluorophenyl)methyl group modulates potency. While quantitative SAR data for a broad range of derivatives is limited, the available information provides a solid foundation for the design of novel respiratory stimulants. The experimental protocols outlined in this guide offer a starting point for the synthesis and evaluation of such compounds. Further research, particularly focused on generating comprehensive quantitative SAR data, is warranted to fully exploit the therapeutic potential of this class of molecules and to develop next-generation respiratory stimulants with improved efficacy and safety profiles.
References
- 1. ctppc.org [ctppc.org]
- 2. This compound bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in ventilation-perfusion matching by this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound bismesylate: pharmacological review and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory stimulation by this compound during acute or chronic hypoxia/hypercapnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the release of catecholamines from the rabbit carotid body in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Almitrine: A Comprehensive Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almitrine is a respiratory stimulant that has been investigated for its potential therapeutic effects in respiratory insufficiency. This technical guide provides an in-depth overview of the chemical properties of this compound, including its structure, physicochemical characteristics, and spectroscopic data. Furthermore, this document outlines a detailed synthesis protocol for this compound, offering a step-by-step methodology for its preparation. Experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also presented. Finally, the known signaling pathway associated with this compound's mechanism of action is illustrated. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.
Chemical Properties of this compound
This compound, with the IUPAC name 6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N,N'-diprop-2-enyl-1,3,5-triazine-2,4-diamine, is a synthetic derivative of the piperazine (B1678402) class of compounds.[1] Its core structure consists of a triazine ring substituted with two allylamino groups and a piperazinyl moiety, which in turn is attached to a bis(4-fluorophenyl)methyl group.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N,N'-diprop-2-enyl-1,3,5-triazine-2,4-diamine | [1] |
| Chemical Formula | C₂₆H₂₉F₂N₇ | [1] |
| Molecular Weight | 477.56 g/mol | [1] |
| Melting Point | 181 °C | [2] |
| Solubility | 0.0144 g/L (in water) | [1] |
| pKa | 5.6 | [1] |
This compound is also available as a dimesylate salt, this compound dimesylate, with the chemical formula C₂₈H₃₇F₂N₇O₆S₂ and a molecular weight of 669.8 g/mol .[3]
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A general outline of the manufacturing process is described below.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through the reaction of 2,4-bis(allylamino)-6-chloro-s-triazine with 1-[bis(p-fluorophenyl)methyl]piperazine.
Caption: General synthetic scheme for this compound.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on general synthetic methods for similar triazine derivatives and may require optimization.
Materials:
-
2,4-bis(allylamino)-6-chloro-s-triazine
-
1-[bis(p-fluorophenyl)methyl]piperazine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2,4-bis(allylamino)-6-chloro-s-triazine (1 equivalent) in anhydrous DMF, add 1-[bis(p-fluorophenyl)methyl]piperazine (1 equivalent) and triethylamine (1.2 equivalents).
-
Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)
Objective: To provide a quantitative method for the determination of this compound in pharmaceutical formulations.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.7) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Preparation: For a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard solution.
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
Objective: To provide a sensitive method for the determination of this compound in biological matrices.[4]
Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min. |
| Detector Temperature | 300 °C (NPD) or as per MS settings |
Procedure:
-
Sample Preparation (Plasma): To 1 mL of plasma, add an internal standard and 5 mL of hexane. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.
-
Chromatographic Analysis: Inject the prepared sample into the GC system and record the chromatogram.
-
Quantification: Create a calibration curve using standards prepared in a similar biological matrix to quantify the amount of this compound in the sample.
Signaling Pathway
This compound acts as a peripheral chemoreceptor agonist, primarily targeting the carotid bodies.[1] The proposed mechanism involves the inhibition of a background potassium channel in the glomus cells of the carotid body. This inhibition leads to cell depolarization, calcium influx, and subsequent neurotransmitter release, which signals the respiratory centers in the brainstem to increase ventilation.
Caption: Proposed signaling pathway of this compound.
References
- 1. Trace determination of this compound in plasma by gas-liquid chromatography using a nitrogen-phosphorus detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound bismesylate: pharmacological review and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Mesylate | C28H37F2N7O6S2 | CID 6918543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Almitrine's Role in Improving Ventilation-Perfusion Matching: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almitrine is a piperazine (B1678402) derivative that has demonstrated efficacy in improving arterial oxygenation in patients with ventilation-perfusion (V/Q) mismatch, particularly in the context of chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Its primary mechanism of action involves the potentiation of hypoxic pulmonary vasoconstriction (HPV), the physiological process that diverts blood flow from poorly ventilated, hypoxic regions of the lung to better-ventilated areas. This targeted redistribution of pulmonary blood flow leads to a more efficient gas exchange and an increase in arterial oxygen tension (PaO2). This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound's therapeutic effect is primarily attributed to its influence on two key physiological sites: the peripheral chemoreceptors and the pulmonary vasculature.
Action on Peripheral Chemoreceptors
At higher doses, this compound stimulates the carotid and aortic bodies, which are peripheral chemoreceptors that sense changes in blood oxygen and carbon dioxide levels. This stimulation leads to an increase in respiratory drive and ventilation. However, at lower therapeutic doses, the improvement in PaO2 is observed without a significant change in ventilation, pointing towards a more direct intrapulmonary effect.[1] Studies on isolated chemoreceptor cells from the carotid body have shown that this compound can inhibit certain potassium channels, which may contribute to its stimulatory effect. Specifically, this compound has been found to inhibit high-conductance, Ca2+-dependent K+ channels in rat chemoreceptor cells.[2]
Action on Pulmonary Vasculature: Potentiation of Hypoxic Pulmonary Vasoconstriction (HPV)
The principal mechanism by which this compound improves V/Q matching at low, clinically relevant doses is through the enhancement of HPV.[3][4][5] HPV is a localized vasoconstrictive response of the pulmonary arteries to alveolar hypoxia. This mechanism is crucial for matching perfusion to ventilation. This compound appears to sensitize the pulmonary vasculature to hypoxic stimuli, leading to a more robust vasoconstriction in poorly ventilated lung regions. This effect is thought to be a direct action on the pulmonary vessels, as it has been observed in denervated lungs.[3] The dose of this compound is critical; low doses enhance HPV, while higher doses may lead to a generalized vasoconstriction, negating the selective effect and potentially increasing pulmonary artery pressure unnecessarily.[3][5]
Signaling Pathways
The precise molecular signaling pathway by which this compound potentiates HPV is an area of ongoing investigation. However, based on the current understanding of HPV and this compound's effects, a putative pathway can be proposed.
Caption: Proposed signaling pathway for this compound-mediated enhancement of HPV.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the quantitative effects of this compound on gas exchange and hemodynamics from various studies.
Table 1: Effects of this compound on Arterial Blood Gases
| Study Population | This compound Dose | Baseline PaO₂ (mmHg) | Post-Almitrine PaO₂ (mmHg) | Baseline PaCO₂ (mmHg) | Post-Almitrine PaCO₂ (mmHg) | Citation |
| Normal Humans (Hypoxia) | 4 µg/kg/min IV | 42 ± 2 | 47 ± 1 | - | - | [4] |
| Normal Humans (Normoxia) | 4 µg/kg/min IV | 99 ± 3 | 104 ± 2 | - | - | [4] |
| COPD Patients | 100 mg orally | 52 ± 4 | 59 ± 3 | 46 ± 3 | 43 ± 3 | |
| ARDS Patients | 0.5 mg/kg IV over 30 min | 78 ± 15 | 138 ± 52 | - | - | |
| COPD Patients (with Nitric Oxide) | 16 µg/kg/min IV | 161 ± 30 (PaO₂/FiO₂) | 251 ± 45 (PaO₂/FiO₂) | - | - | [6] |
Table 2: Effects of this compound on Pulmonary Hemodynamics
| Study Population | This compound Dose | Baseline Mean Pulmonary Artery Pressure (mmHg) | Post-Almitrine Mean Pulmonary Artery Pressure (mmHg) | Baseline Pulmonary Vascular Resistance Index (dyne·s·cm⁻⁵·m²) | Post-Almitrine Pulmonary Vascular Resistance Index (dyne·s·cm⁻⁵·m²) | Citation |
| Normal Humans (Hypoxia) | 4 µg/kg/min IV | 20 ± 1 | 23 ± 1 | 207 ± 22 | 283 ± 35 | [4] |
| Normal Humans (Normoxia) | 4 µg/kg/min IV | 12 ± 1 | 14 ± 1 | 90 ± 11 | 137 ± 13 | [4] |
| COPD Patients | 100 mg orally | - | - | 364 ± 103 | 438 ± 99 | |
| ARDS Patients | 0.5 mg/kg IV over 30 min | 26 ± 5 | 30 ± 5 | - | - | |
| COPD Patients | 8 µg/kg/min IV | Increased | - | Increased | - | [7] |
Table 3: Effects of this compound on Ventilation-Perfusion Distribution
| Study Population | This compound Dose | Change in Perfusion to Low V/Q units | Change in Perfusion to Normal V/Q units | Change in Shunt Fraction | Citation |
| COPD Patients | 100 mg orally | Diversion of 15% of total blood flow away from low V/Q units | Increase in blood flow to normal V/Q units | - | |
| ARDS Patients | 0.5 mg/kg IV over 30 min | - | Increase from 63 ± 9% to 73 ± 6% of cardiac output | Reduction from 29 ± 11% to 17 ± 11% of cardiac output |
Experimental Protocols
Assessment of V/Q Matching using the Multiple Inert Gas Elimination Technique (MIGET)
MIGET is a sophisticated method used to provide a detailed, quantitative picture of V/Q distribution.
Caption: Experimental workflow for the Multiple Inert Gas Elimination Technique (MIGET).
Protocol Details:
-
Preparation of the inert gas solution: A mixture of six inert gases with a wide range of solubilities (e.g., sulfur hexafluoride, ethane, cyclopropane, enflurane, ether, and acetone) is dissolved in a sterile saline or dextrose solution.
-
Infusion: The solution is infused intravenously at a constant rate until a steady state of gas exchange is achieved.
-
Sampling: Simultaneous samples of arterial blood, mixed venous blood (from a pulmonary artery catheter), and expired gas are collected.
-
Analysis: The concentrations of the inert gases in the blood and gas samples are measured by gas chromatography.
-
Calculation and Modeling: The retention (arterial to mixed venous concentration ratio) and excretion (expired to mixed venous concentration ratio) for each gas are calculated. A mathematical model is then used to determine the distribution of blood flow and ventilation that best accounts for the measured retention and excretion values across a range of 50 discrete V/Q compartments.
Isolated Perfused Lung Model
This ex vivo model allows for the direct assessment of a drug's effect on the pulmonary vasculature, independent of systemic influences.
Protocol Details:
-
Isolation: The lungs are carefully excised from an anesthetized animal (e.g., rat, rabbit) and placed in a temperature-controlled chamber.
-
Cannulation: The pulmonary artery and left atrium are cannulated. The trachea is also cannulated for ventilation.
-
Perfusion: The lungs are perfused at a constant flow rate with a physiological salt solution or blood, often containing an anticoagulant. Perfusion pressure is continuously monitored.
-
Ventilation: The lungs are ventilated with a specific gas mixture (e.g., normoxic or hypoxic gas).
-
Drug Administration: this compound is added to the perfusate at various concentrations.
-
Measurement: Changes in pulmonary artery pressure are recorded as an index of vasoconstriction or vasodilation.
Therapeutic Implications and Considerations
This compound has shown promise in improving oxygenation in patients with V/Q mismatch. However, its use requires careful consideration of the dose-response relationship to maximize the beneficial effects on V/Q matching while minimizing the risk of excessive pulmonary vasoconstriction and increased pulmonary artery pressure. The therapeutic window appears to be narrow, with low doses being most effective.[3][5] Long-term use has been associated with the development of peripheral neuropathy, which has limited its widespread clinical application.
Conclusion
This compound effectively improves ventilation-perfusion matching by selectively enhancing hypoxic pulmonary vasoconstriction in poorly ventilated lung regions. This leads to a redistribution of pulmonary blood flow and improved arterial oxygenation. The quantitative data from numerous studies support this mechanism of action. While the precise signaling pathways are still being fully elucidated, the available evidence provides a strong rationale for its use in specific clinical scenarios of V/Q mismatch. Further research is warranted to develop analogs with a wider therapeutic window and a more favorable side-effect profile.
References
- 1. Multiple inert gas elimination technique - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances in low dose the reactivity of pulmonary vessels to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of hypoxic pulmonary vasoconstriction by low dose this compound bismesylate in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
Early Research on Almitrine as a Respiratory Stimulant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Almitrine as a respiratory stimulant. It focuses on the core mechanisms of action, key experimental findings, and the methodologies employed in early studies. The information is presented to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Peripheral Chemoreceptor Agonist
Early research consistently identified this compound as a potent respiratory stimulant that primarily acts as an agonist of the peripheral chemoreceptors located in the carotid bodies.[1][2] These specialized sensory organs are crucial for monitoring the chemical composition of arterial blood, particularly the partial pressure of oxygen (PaO2). By stimulating these chemoreceptors, this compound enhances the afferent signals to the respiratory centers in the brainstem, leading to an increase in ventilation.[2] This action results in an increased arterial oxygen tension (PaO2) and a decrease in arterial carbon dioxide tension (PaCO2).[3][4][5][6]
A key aspect of this compound's action is its ability to improve ventilation-perfusion (V/Q) matching in the lungs.[7][8] Evidence suggests that this compound enhances hypoxic pulmonary vasoconstriction, a physiological mechanism that diverts blood flow from poorly ventilated areas of the lung to regions with better ventilation.[9][10] This redistribution of pulmonary blood flow contributes significantly to the observed improvement in arterial oxygenation, often without a substantial increase in overall ventilation.[2]
Quantitative Data from Early Studies
The following tables summarize the quantitative data from key early clinical and preclinical studies on this compound, providing a clear comparison of its effects across different models and dosages.
Table 1: Dose-Response Effect of Oral this compound on Arterial Blood Gases in COPD Patients
| Dose | Change in PaO2 | Change in PaCO2 | Study Population | Reference |
| 50 mg | ↑ 7 mmHg (0.9 kPa) | - | 16 stable hypoxemic COPD patients | [3] |
| 100 mg | ↑ 11 mmHg (1.5 kPa) | - | 16 stable hypoxemic COPD patients | [3] |
| 150 mg | ↑ 12 mmHg (1.6 kPa) | ↓ 7 mmHg (0.9 kPa) | 16 stable hypoxemic COPD patients | [3] |
| 75 mg/day (long-term) | ↑ from 61 ± 7 mmHg to 70 ± 10 mmHg | ↓ from 41 ± 8 mmHg to 39 ± 6 mmHg | 14 stable hypoxemic COPD patients | [6] |
| 100 mg/day | Significant increase vs. placebo at 4 & 6 months | - | 23 hypoxemic COPD patients | [11] |
Table 2: Effects of Intravenous this compound in Animal Models
| Animal Model | Dose | Key Findings | Reference |
| Anesthetized Dogs | >100 µg/kg i.v. | Increased ventilation | [1] |
| Anesthetized Dogs | Low doses i.v. | Increased PaO2 with no change in ventilation | [2] |
| Anesthetized Dogs | 1 mg/kg i.v. | ↑ PO2 by 22.7%, ↓ PCO2 by 39.6% | [12] |
| Anesthetized Dogs (with lung injury) | 2 µg/kg/min i.v. | Increased pulmonary artery pressure, no improvement in gas exchange | |
| Anesthetized Cats | 0.5 mg/kg + 10 µg/kg/min i.v. | Increased pulmonary artery pressure, variable changes in lobar blood flow | [13] |
| Rats | 5 mg/kg i.p. | 34% reduction in dopamine (B1211576) content in the carotid body after 30 min | [14] |
Table 3: Effect of this compound on Ventilation-Perfusion (V/Q) Mismatch
| Population | Dose | Effect on V/Q Mismatch | Reference |
| 6 COPD Patients | 100 mg orally | Redistribution of 15% of total blood flow from low V/Q to normal V/Q units | [7] |
| 9 ARDS Patients | 0.5 mg/kg i.v. over 30 min | Reduction of blood flow to shunt areas from 29% to 17% of cardiac output | [15] |
Key Experimental Protocols
The following sections detail the methodologies employed in seminal research on this compound, providing a template for understanding and potentially replicating these foundational experiments.
In Vivo Animal Studies (Anesthetized Dog Model)
-
Animal Preparation: Healthy adult dogs were anesthetized, typically with an intravenous anesthetic, and paralyzed to allow for controlled ventilation. This preparation allowed for the precise control of respiratory parameters and the isolation of the drug's effects from central respiratory drive changes.
-
Surgical Procedures: Catheters were inserted into arteries and veins for drug administration, blood sampling, and hemodynamic monitoring. In some studies, the chest was opened to allow for direct measurement of blood flow to specific lung lobes. To study the role of chemoreceptors, the carotid sinus nerves and vagus nerves were sometimes surgically sectioned.
-
Measurements: Key parameters measured included arterial blood gases (PaO2, PaCO2), pulmonary artery pressure, cardiac output, and ventilation (tidal volume and respiratory rate). The multiple inert gas elimination technique (MIGET) was often used to assess the distribution of ventilation-perfusion ratios.
-
Drug Administration: this compound was typically administered intravenously, either as a bolus injection or a continuous infusion, to allow for precise dose control and rapid onset of action.
In Vitro Carotid Body Studies (Patch-Clamp Electrophysiology)
-
Cell Preparation: Glomus cells (type I cells) were acutely dissociated from the carotid bodies of small animals, typically rats or rabbits. The carotid bodies were excised, cleaned of surrounding connective tissue, and enzymatically treated to isolate individual cells.
-
Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record ionic currents from single glomus cells. A glass micropipette filled with an electrolyte solution was sealed onto the cell membrane. This configuration allowed for the control of the cell's membrane potential and the measurement of ion channel activity.
-
Experimental Solutions: The extracellular solution was designed to mimic the composition of arterial blood and could be modified to create hypoxic or hypercapnic conditions. This compound was applied to the cells via the extracellular solution at various concentrations.
-
Data Analysis: The primary endpoints were changes in ion channel currents, particularly potassium (K+) channels, in response to this compound and hypoxic stimuli.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound in carotid body glomus cells and a typical experimental workflow for in vivo animal studies.
Caption: Proposed signaling pathway of this compound in carotid body glomus cells.
References
- 1. This compound bismesylate: pharmacological review and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological properties of this compound dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response and pharmacokinetic study with this compound bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of oral this compound on pattern of breathing and gas exchange in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pattern of breathing and gas exchange following oral this compound bismesylate in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-dose this compound bismesylate in the treatment of hypoxemia due to chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in ventilation-perfusion matching by this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in ventilation-perfusion relationships by this compound in patients with chronic obstructive pulmonary disease during mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of hypoxic pulmonary vasoconstriction by this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low-dose this compound bismesylate enhances hypoxic pulmonary vasoconstriction in closed-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [this compound in therapy of chronic obstructive respiratory tract diseases with hypoxemia--a clinical multicenter study comparing 2 dosages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Competitive study of the effects of naloxone and of this compound on fentanyl analgesia in the anesthetized dog: effects on the muzzle opening reflex and blood gases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action of this compound bismesylate on ventilation-perfusion matching in cats and dogs with part of the lung hypoventilated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of this compound on dopaminergic activity of rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on ventilation-perfusion distribution in adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Almitrine's Impact on Arterial Blood Gas Levels in Hypoxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Almitrine is a respiratory stimulant that has demonstrated a significant impact on arterial blood gas levels, particularly in hypoxic conditions. By acting as a peripheral chemoreceptor agonist, primarily on the carotid bodies, this compound enhances the ventilatory response to hypoxia, leading to an improvement in arterial oxygen tension (PaO2) and, in many cases, a reduction in arterial carbon dioxide tension (PaCO2). This technical guide provides an in-depth analysis of the quantitative effects of this compound on arterial blood gases, details the experimental protocols used to elicit these findings, and illustrates the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the stimulation of peripheral chemoreceptors, specifically the glomus cells within the carotid bodies.[1][2] This stimulation mimics the body's natural response to hypoxia. The proposed signaling pathway involves the inhibition of certain potassium (K+) channels in the glomus cells.[3][4] This inhibition leads to membrane depolarization, calcium influx, and the release of neurotransmitters that activate afferent nerve fibers, ultimately signaling the brainstem to increase ventilation.[5][6]
Quantitative Impact on Arterial Blood Gas Levels
Numerous studies have quantified the effects of this compound on arterial blood gas levels in both human subjects with chronic obstructive pulmonary disease (COPD) and in various animal models under hypoxic conditions. The data consistently show a statistically significant increase in PaO2 following this compound administration. The effect on PaCO2 is more variable, with some studies reporting a significant decrease while others show no change.
Table 1: Effects of this compound on Arterial Blood Gases in Patients with COPD and Hypoxemia
| Study | Dosage | Baseline PaO2 (mmHg) | Change in PaO2 (mmHg) | Baseline PaCO2 (mmHg) | Change in PaCO2 (mmHg) |
| Connaughton et al. (1985)[7] | 50 mg orally twice daily for 14 days | 51 ± 2 | +8 | 49 ± 1 | -4 |
| Górecka et al. (2003)[8][9] | 100 mg orally daily for 12 months | 60.5 ± 3.8 | +3.2 (overall) | Not Reported | Reduction in responders |
| Stradling et al. (1984)[10] | 100 mg orally (single dose) | Not Reported | Significantly raised | Not Reported | Significantly lowered |
| Winkelmann et al. (1998)[11] | 75 mg and 100 mg orally daily for 8 months | 57 ± 7 | Significant increase with 100mg at 4 & 6 months | 41 ± 6 | Significant decrease with 75mg at 4 months |
| Gothe et al. (1985)[12] | 100 mg orally (single dose) | Not Reported | +5.2 | Not Reported | No change |
| Oswald-Mammosser et al. (1995)[13] | 3.0 µg/kg/min IV | Not Reported | Significantly increased | Not Reported | Not Reported |
| Romaldini et al. (1983)[14] | 0.5 mg/kg IV over 30 min | Not Reported | +14.6 | Not Reported | -6.9 |
Table 2: Effects of this compound on Arterial Blood Gases in Animal Models under Hypoxia
| Study | Animal Model | Dosage | Hypoxic Condition | Change in PaO2 | Change in PaCO2 |
| Romand et al. (1995)[15] | Dog | 0.1 mg/kg IV over 30 min | 12% O2 ventilation | No significant change | No significant change |
| Dhillon & Barer (1982)[16] | Rat | 0.5-1 mg/kg IV | 10% O2 | Improved | Improved |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound.
Human Clinical Trials in COPD Patients
-
Study Design: Most studies utilized a randomized, double-blind, placebo-controlled design.[7][9][17]
-
Patient Population: Participants were typically patients with stable COPD and documented hypoxemia (e.g., PaO2 between 56-65 mmHg).[8][9]
-
Intervention: this compound was administered orally at doses ranging from 50 mg to 100 mg daily, either as a continuous or sequential treatment.[7][8][9][11] Intravenous administration has also been studied.[14]
-
Arterial Blood Gas Measurement: Arterial blood samples were drawn from a radial or brachial artery at baseline and at specified intervals throughout the study. The samples were analyzed for PaO2, PaCO2, and pH using standard blood gas analyzers.[18]
-
Data Analysis: Statistical analyses, such as t-tests and analysis of variance (ANOVA), were used to compare the changes in arterial blood gas parameters between the this compound and placebo groups.[10][11]
Animal Studies in Hypoxic Models
-
Animal Models: Anesthetized and mechanically ventilated dogs and rats were commonly used models.[15][16]
-
Induction of Hypoxia: Hypoxia was induced by ventilating the animals with a gas mixture containing a reduced fraction of inspired oxygen (FiO2), typically ranging from 10% to 12% O2.[15][16]
-
This compound Administration: this compound bismesylate was typically administered intravenously as a continuous infusion or a bolus injection.[13][15][16]
-
Hemodynamic and Blood Gas Monitoring: Catheters were placed in the femoral artery for continuous blood pressure monitoring and for drawing arterial blood samples for gas analysis. Pulmonary artery catheters were also used to measure pulmonary vascular pressures.[15]
-
Experimental Procedure: Baseline measurements of arterial blood gases and hemodynamics were taken during normoxia. The animals were then switched to the hypoxic gas mixture, and measurements were repeated. This compound was then administered, and measurements were taken again during the infusion and after a washout period.[15]
Signaling Pathways and Experimental Workflows
This compound's Signaling Pathway in Carotid Body Glomus Cells
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level in the carotid body.
Caption: this compound's signaling cascade in carotid body glomus cells.
Experimental Workflow for Assessing this compound's Effect on Arterial Blood Gases
This diagram outlines a typical experimental workflow for evaluating the impact of this compound in a preclinical model.
Caption: A typical experimental workflow for this compound evaluation.
Logical Relationship of this compound's Dual Mechanism of Action
This compound is understood to improve oxygenation through two primary mechanisms: stimulation of ventilation and enhancement of hypoxic pulmonary vasoconstriction (HPV), which improves ventilation/perfusion (V/Q) matching.
Caption: Dual mechanisms of this compound's effect on oxygenation.
Conclusion
This compound consistently demonstrates the ability to improve arterial oxygenation in hypoxic conditions, primarily through its action on peripheral chemoreceptors. The quantitative data from numerous studies support its efficacy in increasing PaO2. The detailed experimental protocols provide a framework for future research and drug development in this area. The signaling pathways and logical relationship diagrams offer a clear visualization of the underlying mechanisms. This comprehensive guide serves as a valuable resource for researchers, scientists, and drug development professionals working to understand and leverage the therapeutic potential of this compound and similar compounds in the management of hypoxia.
References
- 1. Stimulus interaction between CO2 and this compound in the cat carotid chemoreceptors. | Semantic Scholar [semanticscholar.org]
- 2. [Pharmacological properties of this compound dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. Synaptic and paracrine mechanisms at carotid body arterial chemoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves oxygenation when both awake and asleep in patients with hypoxia and carbon dioxide retention caused by chronic bronchitis and emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Effects of this compound bismesylate on arterial blood gases in patients with chronic obstructive pulmonary disease and moderate hypoxaemia: a multicentre, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of oral this compound on pattern of breathing and gas exchange in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [this compound in therapy of chronic obstructive respiratory tract diseases with hypoxemia--a clinical multicenter study comparing 2 dosages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of this compound and oxygen on arterial blood gases in chronic respiratory insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low-dose this compound bismesylate enhances hypoxic pulmonary vasoconstriction in closed-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effect of this compound on arterial gases in patients with chronic respiratory insufficiency. Comparison with doxapram. Preliminary results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of hypoxic pulmonary vasoconstriction by this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Respiratory stimulation by this compound during acute or chronic hypoxia/hypercapnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound increases the steady-state hypoxic ventilatory response in hypoxic chronic air-flow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
Almitrine's Molecular Targets Beyond Peripheral Chemoreceptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almitrine is a piperazine (B1678402) derivative primarily known as a respiratory stimulant that enhances ventilation by acting as an agonist of peripheral chemoreceptors in the carotid bodies.[1] However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond this primary mechanism, engaging a variety of molecular targets that contribute to its therapeutic effects and potential applications in other clinical areas. This technical guide provides a comprehensive overview of this compound's molecular targets beyond peripheral chemoreceptors, focusing on its interactions with mitochondrial components, ion channels, the pulmonary vasculature, and its role in neuroprotection. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's broader mechanism of action.
Mitochondrial Effects: Modulating Cellular Bioenergetics and Oxidative Stress
This compound has been shown to directly interact with the mitochondrial electron transport chain (ETC), influencing cellular respiration and redox status.[2] This interaction appears to be a key component of its mechanism, extending beyond its effects on chemoreceptors.
Action on the Electron Transport Chain
Studies suggest that this compound acts on the mitochondrial electron transport chain, which may contribute to its ability to enhance recovery from muscle fatigue.[2] In combination with raubasine (B4998273), this compound is reported to affect cerebral mitochondrial function by influencing enzymes such as phosphofructokinase, pyruvate (B1213749) dehydrogenase, and citrate (B86180) synthase, and interfering with peroxidative stress at the level of cytochrome c, cytochrome c oxidase, and succinate (B1194679) dehydrogenase.[1]
Antioxidant Properties
This compound has demonstrated antioxidant effects, although it does not behave as a typical antioxidant. For instance, this compound (at a concentration of 6 µg/ml) was able to completely reverse the reduction in baseline twitch tension in isolated rat diaphragm muscle caused by a free-radical-producing mixture of FeCl₃ and ADP.[2] This suggests a potential role for this compound in mitigating cellular damage from oxidative stress.
Data Presentation: Mitochondrial and Antioxidant Effects
| Parameter | Value | Cell/Tissue Type | Reference |
| Reversal of free-radical induced muscle twitch reduction | Complete reversal at 6 µg/ml | Isolated rat diaphragm | [2] |
Experimental Protocols: Assessing Mitochondrial Function
Protocol 1: Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol is adapted from methods used to assess mitochondrial function in isolated mitochondria and can be used to evaluate the direct effects of this compound on the electron transport chain complexes.[3][4]
-
Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) of isolated mitochondria with substrates for different ETC complexes.
-
Materials:
-
Isolated mitochondria (e.g., from rat liver or brain)
-
Respiration buffer (e.g., MiR05)
-
Substrates for Complex I (e.g., pyruvate, malate, glutamate)
-
Substrates for Complex II (e.g., succinate)
-
ADP
-
This compound stock solution
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
-
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria to the chambers containing respiration buffer.
-
Sequentially add substrates for Complex I to measure basal respiration.
-
Add ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Titrate this compound at various concentrations to determine its effect on Complex I-driven respiration.
-
In separate experiments, after inhibiting Complex I with rotenone, add succinate to measure Complex II-driven respiration.
-
Titrate this compound to determine its effect on Complex II-driven respiration.
-
Use Antimycin A to confirm the inhibition of the respiratory chain and determine residual oxygen consumption.
-
Analyze the data to determine changes in OCR in the presence of this compound.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol is a general method to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health, in response to a test compound like this compound.
-
Objective: To determine if this compound alters the mitochondrial membrane potential.
-
Materials:
-
Cultured cells (e.g., HepG2, primary neurons)
-
Fluorescent cationic dyes sensitive to ΔΨm (e.g., JC-1, TMRE)
-
This compound stock solution
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Load the cells with the ΔΨm-sensitive dye according to the manufacturer's protocol.
-
Treat the cells with various concentrations of this compound for a defined period. Include a vehicle control and a positive control (FCCP).
-
Measure the fluorescence intensity using a microscope or plate reader. For JC-1, the ratio of red to green fluorescence is calculated. For TMRE, a decrease in fluorescence indicates depolarization.
-
Analyze the data to determine the effect of this compound on ΔΨm.
-
Signaling Pathway Visualization
Caption: this compound's interaction with the mitochondrial ETC and its potential role in modulating oxidative stress.
Ion Channel Modulation: A Novel Avenue for Pharmacological Intervention
This compound has been identified as a modulator of specific ion channels, an action that is distinct from its effect on peripheral chemoreceptors and may contribute to its diverse pharmacological effects.
Inhibition of High-Conductance Ca²⁺-activated K⁺ (BK) Channels
Patch-clamp studies on chemoreceptor cells have revealed that this compound selectively inhibits high-conductance Ca²⁺-activated K⁺ channels (BK channels).[5] This inhibition occurs by decreasing the open probability of the channel. This effect is not limited to chemoreceptor cells, as it has also been observed in GH3 cells.[5]
Modulation of TASK Channels
This compound is also reported to be a potent antagonist of TWIK-related acid-sensitive K⁺ (TASK) channels, specifically TASK-1 and TASK-3.[6] These channels are involved in setting the resting membrane potential in various cell types and are sensitive to changes in extracellular pH. The antagonism of TASK channels by this compound could contribute to its stimulant effects on respiration.
Data Presentation: Ion Channel Modulation
| Target | Action | IC₅₀ | Cell/Tissue Type | Reference |
| High-conductance Ca²⁺-activated K⁺ (BK) channel | Inhibition | 0.22 µM | Rat carotid body chemoreceptor cells, GH3 cells | [5] |
| TASK-1 and TASK-3 channels | Antagonism | Not specified | Not specified | [6] |
Experimental Protocols: Investigating Ion Channel Activity
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for BK Channels
This protocol is based on the methodology used to identify this compound's effect on BK channels.[5]
-
Objective: To measure the effect of this compound on BK channel currents.
-
Materials:
-
Cells expressing BK channels (e.g., GH3 cells or primary neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling pipettes
-
Internal (pipette) solution (e.g., K⁺-based)
-
External (bath) solution (e.g., physiological saline)
-
This compound stock solution
-
-
Procedure:
-
Prepare cells for patch-clamp recording.
-
Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and obtain a giga-ohm seal on a cell.
-
Establish the whole-cell configuration.
-
Apply voltage steps to elicit BK channel currents.
-
Perfuse the external solution containing various concentrations of this compound onto the cell.
-
Record the changes in current amplitude and kinetics.
-
Analyze the data to determine the dose-dependent inhibition of BK channels by this compound and calculate the IC₅₀.
-
Protocol 4: Inside-Out Patch-Clamp for TASK Channels
This protocol allows for the study of this compound's direct effect on TASK channels from the intracellular side.
-
Objective: To investigate the direct interaction of this compound with TASK channels.
-
Materials:
-
Cells expressing TASK-1 or TASK-3 channels (e.g., transfected HEK293 cells)
-
Same equipment as Protocol 3
-
-
Procedure:
-
Obtain a giga-ohm seal in the cell-attached configuration.
-
Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.
-
Apply voltage ramps or steps to record channel activity.
-
Apply this compound at different concentrations to the bath solution.
-
Record changes in single-channel or macroscopic currents.
-
Analyze the data to characterize the binding and blocking mechanism of this compound on TASK channels.
-
Signaling Pathway Visualization
Caption: this compound's inhibitory effects on BK and TASK potassium channels, leading to changes in cellular excitability.
Pulmonary Vasculature: Enhancing Hypoxic Pulmonary Vasoconstriction
This compound exerts a direct, dose-dependent effect on the pulmonary vasculature, which is a key mechanism for its ability to improve ventilation/perfusion (V̇/Q̇) matching in patients with chronic obstructive pulmonary disease (COPD).[7][8]
Dose-Dependent Vasoconstriction
In isolated perfused lungs, this compound causes a dose-dependent increase in pulmonary artery pressure during normoxia, indicating a vasoconstrictor effect.[9][10] This effect is more pronounced at lower doses, while higher doses can lead to an attenuation of the response.[7] The site of action appears to be precapillary, as this compound does not affect the contractile tension of systemic or pulmonary conduit arteries.[9]
Interaction with Hypoxic Pulmonary Vasoconstriction (HPV)
This compound's effect on the pulmonary vasculature is particularly interesting in the context of hypoxia. Low doses of this compound have been shown to enhance hypoxic pulmonary vasoconstriction (HPV), the physiological mechanism that diverts blood flow away from poorly ventilated areas of the lung.[7][8][11] This potentiation of HPV is thought to be a major contributor to the improvement in arterial oxygenation seen with this compound treatment.[7] The signaling pathway of this compound-induced vasoconstriction appears to share similarities with that of HPV.[9]
Data Presentation: Effects on Pulmonary Vasculature
| Effect | Dose | Condition | Model | Reference |
| Increased Pulmonary Artery Pressure | Dose-dependent | Normoxia | Isolated rat lungs | [9][10] |
| Enhanced HPV | Low dose (e.g., 3.0 µg·kg⁻¹·min⁻¹) | Hypoxia | Closed-chest dogs | |
| Attenuated HPV | High dose | Hypoxia | Isolated rat lungs | [7] |
| Increased Pulmonary Vascular Resistance | 0.1 mg/kg | 12% O₂ | Anesthetized dogs | [8] |
Experimental Protocols: Studying Pulmonary Vascular Responses
Protocol 5: Isolated Perfused Lung Preparation
This ex vivo model allows for the direct assessment of a drug's effect on the entire pulmonary vascular bed, independent of systemic influences.[9][12]
-
Objective: To measure the effect of this compound on pulmonary artery pressure in response to normoxia and hypoxia.
-
Materials:
-
Rodent (e.g., rat, mouse)
-
Ventilator
-
Perfusion pump
-
Pressure transducer
-
Perfusate (e.g., Krebs-Henseleit solution with or without blood)
-
Gas mixtures (normoxic and hypoxic)
-
This compound stock solution
-
-
Procedure:
-
Anesthetize the animal and surgically expose the trachea, pulmonary artery, and left atrium.
-
Cannulate the trachea and ventilate the lungs.
-
Cannulate the pulmonary artery and left atrium and begin perfusion at a constant flow rate.
-
Allow the preparation to stabilize.
-
Record baseline pulmonary artery pressure under normoxic ventilation.
-
Introduce this compound into the perfusate at various concentrations and record the pressure changes.
-
Switch the ventilation gas to a hypoxic mixture to induce HPV and record the pressure response.
-
In the presence of hypoxia, add this compound to the perfusate to assess its effect on HPV.
-
Analyze the data to determine the dose-response relationship of this compound on pulmonary vascular resistance.
-
Protocol 6: Isolated Pulmonary Artery Ring Assay
This in vitro technique allows for the study of the direct contractile or relaxant effects of a substance on isolated segments of pulmonary arteries.
-
Objective: To measure the direct effect of this compound on the contractility of pulmonary artery smooth muscle.
-
Materials:
-
Pulmonary arteries dissected from an animal model
-
Organ bath system with force transducers
-
Krebs-Henseleit solution
-
Vasoconstrictor agent (e.g., phenylephrine, KCl)
-
This compound stock solution
-
-
Procedure:
-
Dissect pulmonary arteries and cut them into rings.
-
Mount the rings in the organ baths filled with Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a submaximal contraction with a vasoconstrictor agent.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension.
-
Analyze the data to construct a concentration-response curve for this compound.
-
Signaling Pathway Visualization
Caption: this compound's direct action on pulmonary artery smooth muscle cells, leading to vasoconstriction and enhancement of HPV.
Neuroprotection and Cerebral Metabolism (in combination with Raubasine)
The combination of this compound and raubasine has been investigated for its neuroprotective properties, particularly in the context of age-related cognitive decline and cerebral ischemia.[13][14]
Enhancement of Cerebral Metabolism
A key proposed mechanism for the neuroprotective effects of the This compound-raubasine (B12282689) combination is the enhancement of cerebral metabolism.[15] This is achieved by increasing the bioavailability of oxygen in hypoxic or ischemic neurons.[15] The combination has been shown to increase cerebral arterio-venous differences in oxygen and glucose, suggesting improved uptake of these essential substrates by brain tissue.[1]
Modulation of Neurotransmitter Systems
The this compound-raubasine combination has also been observed to increase the concentration of noradrenaline metabolites, while having a less pronounced effect on the dopaminergic system.[1] One study on the rat carotid body indicated that this compound can reduce the content and utilization of dopamine (B1211576).[16] These interactions with neurotransmitter systems may contribute to the observed effects on cognitive function.
Data Presentation: Neuroprotective and Cerebral Effects
| Effect | Drug Combination | Model/Population | Reference |
| Increased cerebral blood flow and oxygen metabolic rate | This compound-raubasine | Patients with cerebral ischemia | |
| Increased brain choline (B1196258) acetyltransferase (ChAT) activity | This compound-raubasine | Chronic episodic hypoxia rat model | |
| Improved learning and memory | This compound-raubasine | Chronic episodic hypoxia rat model | |
| Reduced dopamine content and utilization | This compound | Rat carotid body | [16] |
Experimental Protocols: Evaluating Neuroprotective Effects
Protocol 7: Dopamine D2 Receptor Binding Assay
This protocol can be used to investigate the direct interaction of this compound with dopamine receptors.
-
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing human D2 receptors
-
Radioligand (e.g., [³H]-Spiperone)
-
This compound stock solution
-
Scintillation counter and vials
-
Filtration apparatus
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled D2 receptor ligand.
-
Analyze the data to calculate the Ki of this compound for the D2 receptor.
-
Protocol 8: In Vivo Model of Cerebral Ischemia
This protocol provides a framework for evaluating the neuroprotective effects of the this compound-raubasine combination in an animal model of stroke.
-
Objective: To assess the effect of this compound-raubasine on infarct volume and neurological outcome after cerebral ischemia.
-
Materials:
-
Rodents (e.g., rats, mice)
-
Surgical equipment for inducing middle cerebral artery occlusion (MCAO)
-
This compound-raubasine solution for administration
-
TTC stain for infarct volume measurement
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
-
Procedure:
-
Induce transient or permanent MCAO in the animals.
-
Administer the this compound-raubasine combination or vehicle at specified time points post-ischemia.
-
Perform neurological scoring and behavioral tests at various time points.
-
At the end of the study, sacrifice the animals and perfuse the brains.
-
Slice the brains and stain with TTC to visualize the infarct.
-
Quantify the infarct volume and compare between treatment groups.
-
Signaling Pathway Visualization
References
- 1. Pharmacological features of an this compound-raubasine combination. Activity at cerebral levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation into the mechanism of action of this compound on isolated rat diaphragm muscle fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances in low dose the reactivity of pulmonary vessels to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of hypoxic pulmonary vasoconstriction by this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mimics hypoxic vasoconstriction in isolated rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in low dose potentiates vasoconstrictor responses of isolated rat lungs to moderate hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of hypoxic pulmonary vasoconstriction by low dose this compound bismesylate in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Clinical efficacy of this compound-raubasine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effect of this compound/raubasine on cerebral metabolism in the elderly] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of this compound on dopaminergic activity of rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Almitrine in Rodent Models of COPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and inflammatory responses. Rodent models are crucial for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutic agents. Almitrine, a peripheral chemoreceptor agonist, has been investigated for its potential to improve gas exchange in COPD patients. These application notes provide detailed protocols for the administration of this compound in two common rodent models of COPD: cigarette smoke (CS)-induced and elastase-induced emphysema.
Disclaimer: The following protocols are synthesized from available literature on rodent models of COPD and studies on this compound in other contexts. To date, specific studies detailing the use of this compound in established rodent models of COPD are limited. Therefore, these protocols represent a starting point for investigation and should be optimized for specific experimental goals.
I. Rodent Models of COPD: Induction Protocols
Two of the most widely used methods to induce a COPD-like phenotype in rodents are chronic exposure to cigarette smoke and intratracheal administration of elastase.
A. Cigarette Smoke-Induced COPD Model
This model mimics the primary etiological factor of human COPD and recapitulates key features such as chronic inflammation, airway remodeling, and emphysema.
Protocol 1: Cigarette Smoke Exposure in Rats or Mice
-
Animal Selection: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
Exposure Apparatus: Utilize a whole-body exposure chamber designed for cigarette smoke inhalation.
-
Smoke Generation: Use standard research cigarettes. The smoke from a set number of cigarettes is drawn into the chamber.
-
Exposure Protocol:
-
Expose animals to the smoke of 4-6 cigarettes per day, 5-7 days a week.
-
The duration of exposure is typically 3 to 6 months to establish a chronic COPD phenotype.
-
The smoke is usually introduced into the chamber over a period of 30-60 minutes per session.
-
Control animals are exposed to filtered air under identical conditions.
-
-
Monitoring: Monitor animal weight and general health regularly.
-
Confirmation of COPD Phenotype: After the exposure period, confirm the development of COPD characteristics through lung function tests (e.g., spirometry), histological analysis of lung tissue (for inflammation, alveolar destruction, and airway remodeling), and analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels.
B. Elastase-Induced Emphysema Model
This model induces rapid and significant emphysema by degrading elastin (B1584352) in the lung parenchyma.
Protocol 2: Intratracheal Elastase Instillation in Mice
-
Animal Selection: C57BL/6 mice are a commonly used strain for this model.[1]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Elastase Preparation: Prepare a solution of porcine pancreatic elastase (PPE) in sterile saline.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Expose the trachea through a small incision.
-
Using a fine-gauge needle and syringe, instill a single dose of PPE (typically 0.1-0.2 IU in 50 µL of saline) into the trachea.
-
Control animals receive an equal volume of sterile saline.
-
-
Post-Procedure Care: Monitor the animals until they have fully recovered from anesthesia.
-
Development of Emphysema: Emphysema develops over a period of 2 to 4 weeks.[1]
-
Confirmation of Emphysema: Confirm the emphysematous phenotype by histological assessment of mean linear intercept (a measure of airspace enlargement) and lung function tests.
II. This compound Dosage and Administration Protocols
The following are suggested dosage protocols for this compound in rodent models of COPD, extrapolated from studies in other contexts. Dose-response studies are highly recommended to determine the optimal dose for a specific experimental setup.
A. Administration Routes
-
Oral Gavage (p.o.): Suitable for chronic administration.
-
Intraperitoneal Injection (i.p.): Allows for rapid systemic delivery.
-
Intravenous Infusion (i.v.): Provides precise control over plasma concentrations, often used in acute studies.
B. Suggested Dosage Protocols
Table 1: Suggested this compound Dosage Protocols for Rodent Models of COPD
| Species | Administration Route | Suggested Dose Range | Frequency | Rationale/Reference |
| Rat | Intravenous (i.v.) Infusion | 0.5 - 1 mg/kg | Single dose or continuous infusion | Based on studies in anesthetized rats with hypoxia.[2] |
| Rat | Oral Gavage (p.o.) | 1 - 5 mg/kg | Daily | Extrapolated from human oral doses, considering interspecies dose scaling. |
| Mouse | Intraperitoneal (i.p.) Injection | 0.5 - 2.5 mg/kg | Daily | Extrapolated from rat i.v. doses and adjusted for mice. |
| Mouse | Oral Gavage (p.o.) | 1 - 5 mg/kg | Daily | Extrapolated from human oral doses, considering interspecies dose scaling. |
III. Experimental Protocols for Efficacy Assessment
Protocol 3: Assessment of this compound Efficacy in a Rodent COPD Model
-
COPD Model Induction: Induce COPD in a cohort of rodents using either Protocol 1 or Protocol 2. Include a control group that does not receive the COPD-inducing agent.
-
This compound Treatment:
-
Divide the COPD animals into a treatment group and a vehicle control group.
-
Administer this compound to the treatment group according to one of the suggested protocols in Table 1 for a predetermined duration (e.g., 2-4 weeks for chronic studies).
-
Administer the vehicle (e.g., saline or a suitable solvent) to the vehicle control group.
-
-
Outcome Measures: At the end of the treatment period, assess the following parameters:
-
Arterial Blood Gases: Measure PaO2 and PaCO2 to evaluate the effects on gas exchange.
-
Lung Function: Perform spirometry or use a plethysmograph to measure parameters such as forced expiratory volume in the first second (FEV1), forced vital capacity (FVC), and lung compliance.
-
Pulmonary Hemodynamics: In terminal experiments, measure right ventricular systolic pressure (RVSP) and assess right ventricular hypertrophy (Fulton's index) to evaluate pulmonary hypertension, a common comorbidity of COPD.
-
Histopathology: Collect lung tissue for histological analysis to assess inflammation, airspace enlargement (mean linear intercept), and airway remodeling.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltrates (e.g., neutrophils, macrophages) and cytokine levels (e.g., TNF-α, IL-1β, IL-6).
-
IV. Signaling Pathways and Experimental Workflows
A. This compound Signaling Pathway
This compound's primary mechanism of action is the stimulation of peripheral chemoreceptors, which leads to physiological responses that can improve gas exchange.
Caption: this compound stimulates peripheral chemoreceptors, leading to increased ventilation and enhanced hypoxic pulmonary vasoconstriction, which can improve gas exchange.
B. Experimental Workflow: Cigarette Smoke-Induced COPD and this compound Treatment
Caption: Experimental workflow for evaluating this compound in a cigarette smoke-induced rodent model of COPD.
C. Experimental Workflow: Elastase-Induced Emphysema and this compound Treatment
Caption: Experimental workflow for assessing this compound in an elastase-induced rodent model of emphysema.
References
Application Notes and Protocols: In Vitro Application of Almitrine on Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almitrine is a respiratory stimulant known to act on peripheral chemoreceptors, primarily within the carotid bodies. Its mechanism of action at the cellular level involves the modulation of specific ion channels, which presents a rationale for investigating its effects on other neuronal cell types. These application notes provide a comprehensive guide for the in vitro application of this compound on cultured neuronal cells, offering detailed protocols for assessing its potential neuro-active properties. The protocols outlined here are designed for use with common neuronal cell models, such as the SH-SY5Y human neuroblastoma cell line and primary cortical neurons.
Mechanism of Action
The primary established mechanism of action for this compound at the cellular level is the inhibition of the Ca2+-dependent potassium (K+) channel. This inhibition has been observed in chemoreceptor cells of the carotid body. The blockage of these channels can lead to cell membrane depolarization, which in turn can affect voltage-gated Ca2+ influx and modulate neuronal excitability. While the broader downstream signaling effects in various neuronal subtypes are still an active area of research, this primary mechanism provides a basis for investigating its effects on neuronal function, viability, and signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro application of this compound. Table 1 provides the known inhibitory concentration for its primary target, while Table 2 offers suggested concentration ranges for exploratory studies on cultured neuronal cells.
Table 1: Known Inhibitory Concentration of this compound
| Target | Cell Type | Parameter | Value |
| Ca2+-dependent K+ channel | Rat Chemoreceptor Cells | IC50 | 0.22 µM |
Table 2: Suggested Working Concentrations for In Vitro Neuronal Cell-Based Assays
| Assay Type | Cell Line Example | Concentration Range | Incubation Time |
| Neuronal Viability (MTT/LDH) | SH-SY5Y, Primary Cortical Neurons | 0.1 µM - 100 µM | 24 - 72 hours |
| Oxidative Stress (ROS/SOD) | SH-SY5Y, Primary Cortical Neurons | 1 µM - 50 µM | 6 - 24 hours |
| Apoptosis (Caspase-3/7) | SH-SY5Y, Primary Cortical Neurons | 1 µM - 50 µM | 12 - 48 hours |
Experimental Protocols
Preparation of this compound Bismesylate Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound bismesylate in a suitable solvent, which can then be diluted to the final desired concentration in the cell culture medium.
-
Materials:
-
This compound bismesylate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound bismesylate powder.
-
Add the weighed powder to a sterile vial.
-
Add the required volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
General Protocol for Treatment of Cultured Neuronal Cells
-
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in multi-well plates
-
Complete cell culture medium
-
This compound bismesylate stock solution
-
-
Procedure:
-
Seed the neuronal cells in a multi-well plate at a predetermined optimal density and allow them to adhere and stabilize (typically 24 hours).
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug (typically ≤ 0.1%).[1][2]
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Neuronal Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Oxidative Stress Assessment: Intracellular ROS Measurement
This protocol uses a fluorescent probe to measure the levels of reactive oxygen species (ROS).
-
Materials:
-
Treated cells in a multi-well plate
-
2',7'-dichlorofluorescin diacetate (DCF-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Following this compound treatment, remove the culture medium and wash the cells once with warm PBS.
-
Incubate the cells with the DCF-DA probe (typically 5-10 µM in PBS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Quantify the fluorescence intensity relative to the vehicle control.
-
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.
-
Materials:
-
Treated cells in a multi-well plate
-
Commercially available Caspase-3/7 activity assay kit (luminogenic or fluorogenic)
-
Luminometer or fluorescence microplate reader
-
-
Protocol:
-
After the desired treatment period, equilibrate the plate and its contents to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using the appropriate plate reader.
-
Normalize the signal to cell number or protein concentration if necessary and express the results as a fold change relative to the vehicle control.
-
Visualizations
Caption: Known mechanism of this compound leading to potential downstream signaling.
Caption: General workflow for assessing this compound's effects on cultured neurons.
Caption: Hypothetical signaling pathways affected by this compound in neurons.
References
Application Notes and Protocols: In Vivo Efficacy of Almitrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo techniques used to measure the efficacy of Almitrine, a respiratory stimulant. The protocols detailed below are designed for researchers in both academic and industrial settings, offering standardized methods to assess the pharmacological effects of this compound on respiratory and hemodynamic parameters.
Introduction
This compound bismesylate is a piperazine (B1678402) derivative that acts as a respiratory stimulant by enhancing the sensitivity of peripheral chemoreceptors, primarily in the carotid bodies, to changes in blood oxygen levels.[1] This action leads to an increased respiratory drive, resulting in deeper and more frequent breaths, which can improve overall oxygenation.[1] A key mechanism of this compound's efficacy is its ability to improve ventilation-perfusion (VA/Q) matching in the lungs.[2][3] It induces selective vasoconstriction of pulmonary arteries in poorly ventilated areas, redirecting blood flow to better-ventilated regions and thus enhancing gas exchange efficiency.[1]
Core Efficacy Measures
The in vivo efficacy of this compound is primarily assessed through its effects on:
-
Arterial Blood Gases: Measuring changes in the partial pressure of oxygen (PaO2) and carbon dioxide (PaCO2) in arterial blood is the most direct method to quantify the improvement in gas exchange.
-
Pulmonary Hemodynamics: Assessing parameters such as pulmonary artery pressure (Ppa) and pulmonary vascular resistance (PVR) helps to understand the drug's effect on the pulmonary vasculature.
-
Ventilation-Perfusion (VA/Q) Matching: Advanced techniques are used to determine how effectively this compound redistributes pulmonary blood flow to optimize gas exchange.
Experimental Protocols
Protocol 1: Assessment of Arterial Blood Gases and Pulmonary Hemodynamics in a Canine Model of Hypoventilation
This protocol is adapted from studies investigating the effects of this compound on VA/Q mismatch.[4]
Objective: To measure the effect of intravenous this compound on arterial blood gases and pulmonary hemodynamics in an anesthetized canine model with induced hypoventilation in one lung lobe.
Materials:
-
Healthy adult mongrel dogs
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Catheters for arterial and pulmonary artery pressure monitoring
-
Blood gas analyzer
-
This compound bismesylate solution for intravenous infusion
-
Saline (placebo control)
Procedure:
-
Animal Preparation: Anesthetize the dogs and initiate mechanical ventilation. Surgically place catheters in a systemic artery (e.g., femoral artery) for blood sampling and blood pressure monitoring, and in the pulmonary artery via the jugular vein for Ppa measurement.
-
Induction of Hypoventilation: Reduce the ventilation to one lung lobe to create a model of VA/Q mismatch.
-
Baseline Measurements: Before drug administration, collect baseline arterial blood samples for gas analysis (PaO2, PaCO2) and record hemodynamic parameters (mean arterial pressure, Ppa).
-
This compound Administration: Administer a continuous intravenous infusion of this compound at a low dose (e.g., 10 µg/kg/min).[4] A control group should receive a saline infusion.
-
Data Collection: Collect arterial blood samples and record hemodynamic data at regular intervals (e.g., 15, 30, 60 minutes) during and after the infusion.
-
Data Analysis: Compare the changes in PaO2, PaCO2, and Ppa from baseline between the this compound-treated and placebo groups.
Expected Outcome: In dogs, this compound administration is expected to cause a rise in Ppa and PVR. However, the effect on lobar blood flow can be variable, and in some cases, a decrease in arterial and lobar venous PO2 has been observed.[4]
Protocol 2: Evaluation of Ventilation-Perfusion Matching using the Multiple Inert Gas Elimination Technique (MIGT) in Patients with Chronic Obstructive Pulmonary Disease (COPD)
This protocol is based on clinical studies evaluating this compound's effect on VA/Q inequality in COPD patients.[2]
Objective: To quantify the effect of oral this compound on the distribution of ventilation-perfusion ratios in patients with advanced COPD.
Materials:
-
Patients with a confirmed diagnosis of advanced COPD
-
This compound bismesylate tablets (e.g., 100 mg)
-
Placebo tablets
-
Multiple Inert Gas Elimination Technique (MIGT) system, including a gas chromatograph for measuring inert gas concentrations
-
Arterial and mixed venous blood sampling capabilities
-
Standard hemodynamic and respiratory monitoring equipment
Procedure:
-
Patient Selection: Recruit patients with stable, advanced COPD. Obtain informed consent.
-
Baseline Measurements: Perform baseline measurements of hemodynamics, blood gases, lung mechanics, and VA/Q distributions using the MIGT. This involves the intravenous infusion of a solution of six inert gases dissolved in saline and subsequent measurement of their concentrations in arterial blood and expired gas.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 100 mg).[2] A control group should receive a matching placebo.
-
Follow-up Measurements: Repeat all measurements at a specified time point after drug administration (e.g., 90 minutes).[3]
-
Data Analysis: Analyze the MIGT data to determine the distribution of blood flow and ventilation across different VA/Q compartments. Compare the changes in PaO2, PaCO2, and the perfusion of low VA/Q units between the this compound and placebo groups.
Expected Outcome: Oral this compound is expected to increase PaO2 and decrease PaCO2. The MIGT analysis should demonstrate a redistribution of blood flow from lung units with low VA/Q ratios to units with normal VA/Q ratios, indicating an improvement in VA/Q matching.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vivo studies.
Table 1: Effect of Intravenous this compound on Arterial Blood Gases in Patients with Chronic Respiratory Insufficiency [5]
| Parameter | Baseline (Mean ± SD) | 25 min this compound Infusion (0.5 mg/kg) (Mean ± SD) | Change (p-value) |
| PaO2 (mm Hg) | - | - | +14.6 (< 0.001) |
| PaCO2 (mm Hg) | - | - | -6.9 (< 0.001) at 10 min post-infusion |
Table 2: Effect of Intravenous this compound on Gas Exchange and Hemodynamics in Patients with ARDS [6]
| Parameter | Baseline (Mean ± SD) | During this compound Infusion (0.5 mg/kg over 30 min) (Mean ± SD) |
| PaO2 (mm Hg) | 78 ± 15 | 140 ± 49 (at 15 min) |
| Shunt (QS/QT) (%) | 29 ± 11 | 17 ± 11 |
| Perfusion to normal VA/Q units (%) | 63 ± 9 | 73 ± 6 |
| Mean Pulmonary Artery Pressure (Ppa) (mm Hg) | 26 ± 5 | 30 ± 5 |
Table 3: Effect of Oral this compound on Gas Exchange and Hemodynamics in Patients with COPD [2]
| Parameter | Baseline (Mean ± SEM) | After Oral this compound (100 mg) (Mean ± SEM) | p-value |
| Arterial PO2 (mm Hg) | 52 ± 4 | 59 ± 3 | < 0.01 |
| Arterial PCO2 (mm Hg) | 46 ± 3 | 43 ± 3 | < 0.05 |
| Venous Admixture (%) | 30 ± 6 | 19 ± 3 | < 0.02 |
| Pulmonary Vascular Resistance (dyne·s·cm⁻⁵) | 364 ± 103 | 438 ± 99 | < 0.05 |
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Action
Caption: this compound's dual mechanism of action.
Experimental Workflow for Assessing this compound Efficacy In Vivo
Caption: General workflow for in vivo this compound studies.
Logical Relationship of this compound's Effect on Ventilation-Perfusion Matching
Caption: this compound's impact on VA/Q matching.
References
- 1. What is the mechanism of this compound Bismesylate? [synapse.patsnap.com]
- 2. Improvement in ventilation-perfusion matching by this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in ventilation-perfusion relationships by this compound in patients with chronic obstructive pulmonary disease during mechanical ventilation [pubmed.ncbi.nlm.nih.gov]
- 4. Action of this compound bismesylate on ventilation-perfusion matching in cats and dogs with part of the lung hypoventilated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on arterial gases in patients with chronic respiratory insufficiency. Comparison with doxapram. Preliminary results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on ventilation-perfusion distribution in adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Almitrine Delivery in Mechanically Ventilated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Almitrine is a peripheral chemoreceptor agonist known to enhance hypoxic pulmonary vasoconstriction (HPV), thereby improving ventilation/perfusion (V/Q) matching in contexts of lung injury. These application notes provide a comprehensive overview of documented methods for delivering this compound to mechanically ventilated animal models, based on published research. The primary and most extensively documented route of administration is intravenous (IV) infusion. This document details IV protocols, summarizes quantitative data from various animal models, and provides visual workflows.
Notably, a thorough review of existing literature yielded no specific, validated protocols for the aerosolized or nebulized delivery of this compound in mechanically ventilated animal models. Therefore, this document also addresses the current knowledge gap and outlines general considerations for developing such a protocol.
Intravenous (IV) this compound Administration
Intravenous infusion is the standard method for this compound delivery in experimental settings involving mechanically ventilated animals. This route allows for precise dose control and rapid systemic distribution.
Data Summary: IV this compound Dosing in Animal Models
The following table summarizes intravenous this compound dosages and administration protocols used in various mechanically ventilated animal species as reported in the literature.
| Animal Model | This compound Dosage & Administration Protocol | Key Experimental Context & Findings | Reference(s) |
| Dog | 0.1 mg/kg body weight infused over 30 minutes. | Anesthetized, paralyzed, and mechanically ventilated with varying oxygen mixtures (air, 12% O₂, 100% O₂). This compound significantly increased pulmonary vascular resistance during hypoxia and air breathing, suggesting enhancement of HPV. | [1][2] |
| Dog | 0.5 - 3 mg/kg i.v. (dose-dependent study). | Anesthetized dogs. This dose range induced a dose-dependent increase in respiratory rate and ventilation via stimulation of aortic and carotid chemoreceptors. | [3] |
| Dog | Consecutive infusions of 0.003, 0.03, 0.3, and 3.0 µg/kg/min, each for 15 minutes. | Anesthetized, paralyzed, closed-chest dogs with one lung made hypoxic. The 3.0 µg/kg/min dose significantly enhanced HPV and improved arterial oxygen tension. | [1] |
| Cat | 0.5 mg/kg bolus followed by a 10 µg/kg/min continuous infusion. | Anesthetized, open-chest cats with one hypoventilated lung lobe. This regimen caused a rise in pulmonary artery pressure. | [4] |
| Pig | Cumulating doses of 0.5, 1.0, 2.0, 4.0, 8.0, and 16.0 µg/kg/min, each infused for 30 minutes. | Anesthetized, mechanically ventilated pigs with acute lung injury (ALI) induced by saline washout. Low doses (<4.0 µg/kg/min) improved PaO₂, while high doses (≥8.0 µg/kg/min) did not and could even impair gas exchange. | [5][6] |
| Ferret / Rat | Wide dose range of 0.7 - 118 µg/kg tested. | In vivo single-lobe perfusion in ferrets and isolated perfused lungs in rats under constant ventilation. This compound caused vasoconstriction in normoxic lungs and a dual constrictor-dilator action in hypoxic lungs. | [7] |
Detailed Protocol: IV this compound Infusion in a Mechanically Ventilated Pig Model of ALI
This protocol is a synthesized methodology based on common procedures for studying this compound in a large animal model of acute lung injury.
1. Animal Preparation and Anesthesia:
- Anesthetize the animal (e.g., pig, ~30 kg) following an institutionally approved protocol.
- Induce and maintain anesthesia (e.g., using a combination of ketamine, xylazine, and a continuous infusion of propofol (B549288) and sufentanil).
- Ensure muscle relaxation with a continuous infusion of a neuromuscular blocking agent (e.g., pancuronium).
2. Mechanical Ventilation and Monitoring:
- Perform a tracheotomy and intubate the animal with an appropriately sized cuffed endotracheal tube.
- Connect the animal to a mechanical ventilator. Set initial parameters (e.g., volume-controlled mode, tidal volume of 8-10 mL/kg, PEEP of 5 cmH₂O, FiO₂ of 1.0).
- Surgically place catheters for monitoring:
- A central venous catheter for drug infusion and central venous pressure (CVP) monitoring.
- A pulmonary artery catheter (e.g., Swan-Ganz) for measuring pulmonary artery pressure (PAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (CO).
- An arterial line (e.g., in the femoral artery) for continuous blood pressure monitoring and arterial blood gas (ABG) sampling.
3. Induction of Acute Lung Injury (ALI):
- Induce ALI via repeated lung lavage with warm, sterile saline (e.g., 30 mL/kg) until a target PaO₂/FiO₂ ratio of <200 mmHg is achieved and stable.
4. This compound Preparation and Administration:
- Prepare the this compound bismesylate solution. The drug is often dissolved in its solvent, such as malic acid.
- Create a series of dilutions to achieve the desired infusion rates for the dose-response study.
- Begin the infusion using a calibrated syringe pump through the central venous catheter.
- Administer accumulating doses as per the experimental design (e.g., start at 0.5 µg/kg/min for 30 minutes, then increase to 1.0 µg/kg/min for 30 minutes, and so on).[5][6]
5. Data Collection:
- At the end of each 30-minute infusion period, record a full set of hemodynamic data (PAP, PCWP, CO, MAP, CVP) and collect arterial and mixed venous blood for gas analysis.
- Continuously monitor vital signs throughout the experiment.
Other Reported Administration Routes
While IV is the most common route for ventilated models, other parenteral routes have been explored in non-ventilated or spontaneously breathing animal models.
| Animal Model | This compound Dosage & Administration Protocol | Key Experimental Context & Findings | Reference(s) |
| Rabbit (newborn) | Cumulative intraperitoneal (IP) infusions of 2.5, 5.0, and 7.5 mg/kg. | Unanesthetized, spontaneously breathing rabbit pups (3-6 days old). The 7.5 mg/kg dose increased respiratory frequency and decreased inspiratory/expiratory time, suggesting potential use for apnea. | [5] |
Aerosolized this compound Delivery: Considerations and Knowledge Gaps
There are no published, peer-reviewed studies detailing a specific protocol for the delivery of aerosolized this compound to mechanically ventilated animals. This represents a significant knowledge gap. Researchers wishing to explore this route must develop and validate a new protocol.
Key considerations for developing an aerosolized this compound protocol would include:
-
Formulation: this compound bismesylate would need to be prepared in a solution suitable for nebulization. This involves ensuring solubility, stability, and the generation of an appropriate particle size for deep lung deposition (typically 1-5 µm). The use of specific excipients may be necessary.
-
Nebulizer Type: The choice of nebulizer is critical. Vibrating mesh nebulizers are often preferred over jet nebulizers in mechanical ventilation circuits for their efficiency and ability to generate a consistent aerosol.
-
Ventilator Circuit Placement: The position of the nebulizer in the inspiratory limb of the ventilator circuit significantly impacts aerosol delivery efficiency.
-
Ventilation Parameters: Tidal volume, respiratory rate, and inspiratory flow patterns will influence the amount of drug delivered to the lungs.
-
Dosimetry: A major challenge is quantifying the actual dose delivered to the lungs, which is often a small fraction of the nominal dose placed in the nebulizer.
Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the intravenous administration of this compound in a large animal model.
Caption: Workflow for IV this compound studies in ventilated animal models.
Proposed Mechanism of Action Diagram
This diagram illustrates the proposed dual mechanism by which this compound improves gas exchange.
Caption: this compound's dual mechanism on ventilation and V/Q matching.
References
- 1. Low-dose this compound bismesylate enhances hypoxic pulmonary vasoconstriction in closed-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of hypoxic pulmonary vasoconstriction by this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stork: Long-lasting hyperventilation induced by this compound: evidence for a specific effect on carotid and thoracic chemoreceptors [storkapp.me]
- 4. Action of this compound bismesylate on ventilation-perfusion matching in cats and dogs with part of the lung hypoventilated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on respiration in unanesthetized newborn rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of combined high-dose partial liquid ventilation and this compound on pulmonary gas exchange and hemodynamics in an animal model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of this compound on the pulmonary vasculature in ferrets and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Almitrine Bismesylate Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Almitrine bismesylate solutions for various experimental applications. This compound bismesylate is a respiratory stimulant that acts as a peripheral chemoreceptor agonist, making it a compound of interest in respiratory and neurological research. Proper solution preparation is critical for obtaining accurate and reproducible experimental results. These guidelines cover solubility, recommended solvents, and step-by-step protocols for preparing stock and working solutions for in vitro and in vivo studies.
Introduction to this compound Bismesylate
This compound bismesylate, also known as this compound dimesylate or this compound bismethanesulfonate, is a respiratory stimulant that enhances breathing by increasing the sensitivity of peripheral chemoreceptors to arterial oxygen levels.[1][2][3] Its primary mechanism of action involves the stimulation of the carotid bodies, which leads to an increase in respiratory drive and improved ventilation-perfusion matching in the lungs.[4][5] This pharmacological activity has made it a subject of investigation for conditions such as chronic obstructive pulmonary disease (COPD) and hypoxemia.[6][7]
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound bismesylate is provided in the table below. Understanding these properties is essential for the correct preparation of solutions.
| Property | Value | Reference |
| Synonyms | This compound dimesylate, this compound bismethanesulfonate | MedChemExpress, ChemicalBook |
| Molecular Formula | C₂₈H₃₇F₂N₇O₆S₂ | MedChemExpress |
| Molecular Weight | 669.76 g/mol | MedChemExpress |
| Appearance | White to off-white solid | ChemicalBook |
| Solubility | Soluble in DMSO and a 1:1 mixture of water and methanol. Slightly soluble in chloroform (B151607) and methanol. | MedChemExpress, ResearchGate[3] |
Preparation of this compound Bismesylate Stock Solutions
For most experimental applications, it is recommended to prepare a concentrated stock solution of this compound bismesylate in a suitable organic solvent. This stock solution can then be diluted to the final working concentration in the appropriate aqueous medium or vehicle.
3.1. Recommended Solvent for Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound bismesylate due to its excellent solubilizing capacity for this compound.
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound bismesylate powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound bismesylate powder. For a 1 mL stock solution of 10 mM, weigh 6.6976 mg.
-
Dissolving: Add the weighed this compound bismesylate powder to a sterile vial. Add the appropriate volume of sterile DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
3.3. Storage and Stability of Stock Solutions
| Storage Condition | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: It is recommended to protect the stock solution from light. Before use, thaw the aliquot at room temperature and vortex briefly.
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the this compound bismesylate stock solution in DMSO must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.5%).
4.1. Protocol for Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound bismesylate stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is advisable to perform a serial dilution. For example, to prepare a 10 µM working solution, first, prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution: Further dilute the intermediate solution to the desired final concentration in pre-warmed cell culture medium. For a 10 µM final concentration, you would dilute the 1 mM intermediate solution 1:100 (e.g., 10 µL of 1 mM intermediate + 990 µL of medium).
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound bismesylate used in the experiment.
-
Application to Cells: Gently mix the final working solution and immediately add it to the cell cultures.
Workflow for preparing and using this compound bismesylate in cell-based assays.
Preparation of Working Solutions for In Vivo Experiments
The preparation of this compound bismesylate for in vivo administration requires careful consideration of the route of administration and the selection of a biocompatible vehicle.
5.1. Recommended Vehicles for In Vivo Administration
The choice of vehicle will depend on the route of administration (oral, intravenous, or intraperitoneal).
| Route of Administration | Recommended Vehicle |
| Oral (gavage) | 0.5% Methylcellulose in water or a solution containing malic acid. |
| Intravenous (i.v.) | A sterile, isotonic solution such as 0.9% saline, with a co-solvent system to maintain solubility (e.g., PEG, Tween 80). The final DMSO concentration should be minimized. |
| Intraperitoneal (i.p.) | A vehicle containing a low percentage of DMSO in a sterile carrier such as saline. A common starting point is 10-20% DMSO in sterile saline. |
5.2. Protocol for Preparing a Solution for Intraperitoneal (i.p.) Injection
Materials:
-
10 mM this compound bismesylate stock solution in DMSO
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Required Volumes: Determine the final concentration and volume of the injection solution needed based on the animal's weight and the desired dose.
-
Prepare the Vehicle: Prepare the desired vehicle, for example, a 20% DMSO in saline solution, by mixing one part sterile DMSO with four parts sterile 0.9% saline under sterile conditions.
-
Dilute the Stock Solution: Dilute the this compound bismesylate stock solution in the prepared vehicle to achieve the final desired concentration for injection.
-
Sterilization: If not prepared under aseptic conditions, the final solution should be sterilized by filtration through a 0.22 µm syringe filter.
-
Administration: Administer the solution to the animal via intraperitoneal injection according to established animal handling protocols.
5.3. Example Dosages from Preclinical and Clinical Studies
| Study Type | Route of Administration | Species | Dosage | Reference |
| Preclinical | Intravenous (i.v.) | Dog | >100 µg/kg | PubMed[5] |
| Preclinical | Intraperitoneal (i.p.) | Rabbit | Pharmacological doses | PubMed |
| Clinical | Oral | Human | 50-100 mg/day | PubMed[6] |
| Clinical | Oral | Human | 200 mg/day | PubMed[7] |
Signaling Pathway of this compound Bismesylate
This compound bismesylate primarily acts on the peripheral chemoreceptors located in the carotid bodies. This stimulation leads to an increased firing rate of the carotid sinus nerve, which signals the respiratory centers in the brainstem to increase ventilation. This, in turn, improves arterial oxygenation.
Signaling pathway of this compound bismesylate.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation of this compound bismesylate solutions for experimental use. Adherence to these guidelines will help ensure the accuracy, reproducibility, and safety of your research. Researchers should always consult the relevant safety data sheets (SDS) before handling this compound and follow all institutional guidelines for laboratory safety and animal care.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. [Microfluorimetric study of the effect of this compound bismesylate (Vectarion) on intrapulmonary neuroepithelial bodies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound bismesylate (Vectarion) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bismesylate: pharmacological review and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacological properties of this compound dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Mesylate | C28H37F2N7O6S2 | CID 6918543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synergistic Use of Almitrine and Inhaled Nitric Oxide in Acute Respiratory Distress Syndrome (ARDS) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, methodology, and expected outcomes when using almitrine in combination with inhaled nitric oxide (iNO) for the experimental treatment of Acute Respiratory Distress Syndrome (ARDS). The combination of these two drugs aims to improve arterial oxygenation by optimizing ventilation-perfusion (V/Q) matching in the lungs.
Scientific Rationale and Mechanism of Action
Acute Respiratory Distress Syndrome (ARDS) is characterized by severe hypoxemia, often due to intrapulmonary shunting of blood through non-aerated or poorly aerated lung regions.[1] The combination of inhaled nitric oxide (iNO) and intravenous this compound has been investigated as a strategy to improve V/Q matching and, consequently, arterial oxygenation.[1][2]
-
Inhaled Nitric Oxide (iNO): As a selective pulmonary vasodilator, iNO preferentially dilates blood vessels in well-ventilated areas of the lung.[3] This action redirects pulmonary blood flow to regions where gas exchange is most effective, thereby improving oxygenation.[3]
-
This compound: this compound is a selective pulmonary vasoconstrictor that enhances hypoxic pulmonary vasoconstriction (HPV).[1] HPV is a physiological mechanism that constricts blood vessels in hypoxic (poorly ventilated) areas of the lung, diverting blood to better-ventilated regions.[1] In ARDS, this mechanism can be impaired.[1] this compound is thought to restore or enhance this effect.
The synergistic effect of combining iNO and this compound lies in their complementary actions. While iNO actively vasodilates well-ventilated lung regions, this compound constricts poorly ventilated regions, leading to a more significant and targeted redistribution of pulmonary blood flow and a marked improvement in V/Q matching.[2][4]
References
- 1. Use of this compound and Inhaled Nitric Oxide in ARDS Due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescue therapy with inhaled nitric oxide and this compound in COVID-19 patients with severe acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of nitric oxide in management of acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
Almitrine: A Pharmacological Tool for Investigating Hypoxic Pulmonary Vasoconstriction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Almitrine is a peripheral chemoreceptor agonist that has been recognized for its ability to mimic and potentiate hypoxic pulmonary vasoconstriction (HPV), the physiological process that diverts blood flow from poorly ventilated areas of the lung to regions with better oxygenation. This unique property makes this compound a valuable tool for researchers studying the mechanisms of HPV, a critical process in both respiratory health and disease. These application notes provide an overview of this compound's effects, quantitative data from key studies, and detailed protocols for its use in experimental models of HPV.
Mechanism of Action
This compound's primary mechanism of action is the stimulation of peripheral chemoreceptors, particularly in the carotid bodies.[1] This action enhances the body's natural response to hypoxia.[1] In the context of the pulmonary vasculature, this compound appears to directly or indirectly affect the oxygen-sensing mechanism within pulmonary artery smooth muscle cells (PASMCs).[2] While the precise signaling cascade is still under investigation, evidence suggests that this compound's effects are intertwined with the generation of mitochondrial reactive oxygen species (ROS) and subsequent downstream signaling events that lead to vasoconstriction.[3] At low doses, this compound selectively enhances HPV without significantly affecting baseline pulmonary artery pressure.[4][5] However, at higher doses, it can induce vasoconstriction even under normoxic conditions.[4][5]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key hemodynamic and gas exchange parameters during normoxia and hypoxia across different species.
Table 1: Effect of this compound on Pulmonary Vascular Resistance (PVR) in Dogs
| Condition | This compound Dose | PVR Increase from Baseline (%) | Citation |
| Normoxia (Air) | 0.1 mg/kg | 38.4% | [6] |
| Hypoxia (12% O₂) | 0.1 mg/kg | 59.7% | [6] |
| Hyperoxia (100% O₂) | 0.1 mg/kg | No significant change | [6] |
Table 2: Hemodynamic and Gas Exchange Effects of this compound in Normal Humans
| Parameter | Condition | Placebo | This compound (4 µg/kg/min) | Citation |
| Mean Pulmonary Artery Pressure (mmHg) | Normoxia | 12 ± 1 | 14 ± 1 | [7] |
| Hypoxia (FIO₂ 0.125) | 20 ± 1 | 23 ± 1 | [7] | |
| Pulmonary Vascular Resistance Index (dyne.s.cm⁻⁵.m²) | Normoxia | 90 ± 11 | 137 ± 13 | [7] |
| Hypoxia (FIO₂ 0.125) | 207 ± 22 | 283 ± 35 | [7] | |
| Arterial PO₂ (mmHg) | Normoxia | 99 ± 3 | 104 ± 2 | [7] |
| Hypoxia (FIO₂ 0.125) | 42 ± 2 | 47 ± 1 | [7] |
Table 3: Dose-Dependent Effect of this compound on Hypoxic Pressor Response in Isolated Rat Lungs
| This compound Concentration (µg/mL) | Hypoxic Condition | Perfusion Pressure Increase (torr) | Citation |
| 0.25 | 10% O₂ | 8.7 ± 1.8 | [8] |
| 0.25 (Solvent Control) | 10% O₂ | 2.1 ± 0.6 | [8] |
| 0.5 and 2.0 | 3% O₂ | Insignificant response | [8] |
Experimental Protocols
Protocol 1: Isolated Perfused Rat Lung Model for HPV Studies
This protocol describes the preparation and execution of an isolated perfused rat lung experiment to assess the effects of this compound on HPV.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Pentobarbital (B6593769) sodium (anesthetic)
-
Heparin
-
Krebs-Henseleit buffer supplemented with 4% bovine serum albumin
-
This compound bismesylate
-
Peristaltic pump
-
Ventilator
-
Pressure transducer
-
Water-jacketed organ chamber
-
Gas cylinders with normoxic (21% O₂, 5% CO₂, 74% N₂) and hypoxic (e.g., 3% O₂, 5% CO₂, 92% N₂) gas mixtures
Procedure:
-
Anesthesia and Heparinization: Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (e.g., 65 mg/kg). Once deeply anesthetized, inject heparin (e.g., 1000 IU/kg) into the femoral vein to prevent blood clotting.
-
Tracheostomy and Ventilation: Perform a tracheostomy and cannulate the trachea. Begin ventilating the lungs with the normoxic gas mixture at a fixed tidal volume (e.g., 2.5 ml) and frequency (e.g., 60 breaths/min).
-
Surgical Preparation: Open the chest cavity to expose the heart and lungs. Carefully place a ligature around the aorta and pulmonary artery.
-
Cannulation: Cannulate the pulmonary artery and the left atrium. Begin perfusing the lungs with the Krebs-Henseleit buffer at a constant flow rate (e.g., 0.04 ml/min/g body weight).[4]
-
Lung Isolation: Excise the heart and lungs en bloc and suspend them in the water-jacketed organ chamber maintained at 37°C.
-
Stabilization: Allow the preparation to stabilize for at least 20 minutes, maintaining perfusion with the normoxic gas mixture.
-
Hypoxic Challenge: Switch the ventilation to the hypoxic gas mixture to induce HPV. Monitor the increase in pulmonary arterial pressure using the pressure transducer.
-
This compound Administration: Once a stable hypoxic pressor response is established, introduce this compound into the perfusate at the desired concentration. Observe the potentiation of the hypoxic response.
-
Data Acquisition: Continuously record the pulmonary arterial pressure throughout the experiment.
Protocol 2: In Vivo Measurement of HPV in Anesthetized Dogs
This protocol outlines the procedure for measuring the in vivo effects of this compound on HPV in a canine model.
Materials:
-
Mongrel dogs
-
Anesthetic (e.g., pentobarbital)
-
Paralytic agent (e.g., pancuronium (B99182) bromide)
-
Mechanical ventilator
-
Swan-Ganz catheter for pulmonary artery pressure measurement
-
Arterial line for systemic pressure and blood gas analysis
-
Infusion pumps
-
This compound bismesylate
-
Gas cylinders with normoxic, hypoxic, and hyperoxic gas mixtures
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dog, intubate, and initiate mechanical ventilation.[6] Place a Swan-Ganz catheter via the external jugular vein to measure pulmonary artery pressure (PAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (CO).[6] Insert an arterial line for continuous monitoring of systemic blood pressure and for blood gas sampling.[6]
-
Stabilization: Allow the animal to stabilize under normoxic ventilation (e.g., room air).
-
Baseline Measurements: Record baseline hemodynamic parameters (PAP, PCWP, CO, systemic pressure) and draw arterial blood for gas analysis.
-
Hypoxic Challenge: Induce global hypoxia by ventilating the animal with a hypoxic gas mixture (e.g., 12% O₂).[6]
-
Measurements during Hypoxia: After a period of stabilization under hypoxia, repeat the hemodynamic and blood gas measurements to quantify the HPV response.
-
This compound Infusion: While maintaining the desired gas mixture (normoxic or hypoxic), begin a continuous intravenous infusion of this compound at the target dose (e.g., 0.1 mg/kg over 30 minutes).[6]
-
Post-Almitrine Measurements: Towards the end of the infusion period, repeat the full set of hemodynamic and blood gas measurements.
-
Data Analysis: Calculate pulmonary vascular resistance (PVR) using the formula: PVR = (mean PAP - PCWP) / CO. Compare the changes in PAP and PVR in response to hypoxia with and without this compound.
Protocol 3: Isolation and Culture of Rat Pulmonary Artery Smooth Muscle Cells (PASMCs)
This protocol details the isolation and primary culture of PASMCs for in vitro studies on the cellular effects of this compound.
Materials:
-
Sprague-Dawley rats
-
Dissection instruments
-
Collagenase type I
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (penicillin/streptomycin)
-
Culture flasks and dishes
Procedure:
-
Tissue Harvest: Euthanize the rat and sterilize the thoracic area. Open the chest cavity and carefully excise the heart and lungs.
-
Artery Dissection: Under a dissecting microscope, isolate the main pulmonary artery and its larger branches.[9] Carefully remove the surrounding connective and adipose tissue.
-
Endothelium Removal: Gently scrape the intimal surface of the artery segments to remove the endothelial cells.
-
Enzymatic Digestion: Mince the remaining arterial tissue into small pieces and place them in a solution of collagenase type I (e.g., 1 mg/ml in DMEM) for enzymatic digestion at 37°C.[9] The digestion time will need to be optimized (typically 30-60 minutes).
-
Cell Isolation: After digestion, triturate the tissue suspension to release the smooth muscle cells.
-
Cell Culture: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with FBS (e.g., 10-20%) and antibiotics.
-
Plating and Incubation: Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Characterization: Confirm the purity of the PASMC culture using immunofluorescence staining for smooth muscle-specific markers such as α-smooth muscle actin.
-
Experimental Use: Once confluent, the PASMCs can be subcultured and used for experiments investigating the effects of this compound on cellular processes like calcium signaling, ROS production, and contraction under normoxic and hypoxic conditions.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Potentiating HPV
The following diagram illustrates a proposed signaling pathway for this compound's action in PASMCs during hypoxia. This compound is thought to act on the mitochondrial electron transport chain, leading to an increase in reactive oxygen species (ROS). This, in turn, inhibits potassium channels, causing membrane depolarization, activation of voltage-gated calcium channels, and ultimately, smooth muscle contraction.
Caption: Proposed signaling pathway of this compound in potentiating HPV.
Experimental Workflow for Isolated Perfused Lung Studies
This diagram outlines the major steps involved in conducting an isolated perfused lung experiment to study the effects of this compound on HPV.
References
- 1. What is the mechanism of this compound Bismesylate? [synapse.patsnap.com]
- 2. This compound mimics hypoxic vasoconstriction in isolated rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxic Pulmonary Vasoconstriction: From Molecular Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Almitrin [physiology.lf2.cuni.cz]
- 5. Interactions between hypoxic and this compound-induced vasoconstriction in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of hypoxic pulmonary vasoconstriction by this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of hypoxic pulmonary vasoconstriction by low dose this compound bismesylate in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Almitrine in High-Altitude Hypoxia Research
Introduction
Almitrine bismesylate is a respiratory stimulant that has been investigated for its potential therapeutic applications in conditions characterized by hypoxemia, including high-altitude sickness and chronic obstructive pulmonary disease (COPD). Its primary mechanism involves enhancing the sensitivity of peripheral chemoreceptors to hypoxic stimuli.[1] This document provides an overview of the application of this compound in high-altitude hypoxia studies, summarizing key quantitative data and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as an agonist of the peripheral chemoreceptors located in the carotid bodies.[1][2] These chemoreceptors are crucial for monitoring blood oxygen levels.[1] In hypoxic conditions, this compound amplifies the natural response of these receptors to low oxygen, leading to an increased respiratory drive.[1] This results in deeper and more frequent breaths, which can improve overall oxygenation.
Furthermore, this compound induces selective vasoconstriction of pulmonary arteries in poorly ventilated areas of the lungs.[1][3] This action improves the ventilation-perfusion (V/Q) ratio by redirecting blood flow to better-ventilated lung regions, thereby enhancing the efficiency of gas exchange.[1] Some studies also suggest that this compound may have a protective effect on mitochondria under hypoxic conditions.[1]
References
- 1. What is the mechanism of this compound Bismesylate? [synapse.patsnap.com]
- 2. This compound increases the steady-state hypoxic ventilatory response in hypoxic chronic air-flow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances in low dose the reactivity of pulmonary vessels to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Almitrine's Effect on Respiratory Drive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of Almitrine on respiratory drive, targeting researchers, scientists, and professionals in drug development. The protocols cover both in vivo and in vitro methodologies to enable a comprehensive evaluation of this compound's mechanism of action and its physiological consequences.
Introduction to this compound and its Mechanism of Action
This compound is a respiratory stimulant that enhances breathing, primarily by acting on peripheral chemoreceptors.[1][2] Its principal mechanism involves increasing the sensitivity of the carotid bodies to hypoxic (low oxygen) and hypercapnic (high carbon dioxide) conditions.[3][4] This leads to an increased respiratory drive, resulting in a greater tidal volume and respiratory rate.[5]
Beyond its direct stimulatory effect on breathing, this compound also improves the ventilation/perfusion (V/Q) ratio in the lungs.[6] It induces vasoconstriction in poorly ventilated areas of the pulmonary vasculature, redirecting blood flow to regions with better ventilation.[3][6] This mechanism contributes significantly to the observed improvement in arterial oxygenation (PaO2) in patients with conditions like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key respiratory and hemodynamic parameters as reported in various studies.
Table 1: Effects of Intravenous this compound on Gas Exchange in ARDS Patients [3]
| Parameter | Baseline (Mean ± SD) | This compound (0.5 mg/kg over 30 min) (Mean ± SD) |
| PaO2 (mm Hg) | 78 ± 15 | 138 ± 52 |
| Shunt (% of cardiac output) | 29 ± 11 | 17 ± 11 |
| Perfusion to normal V/Q units (%) | 63 ± 9 | 73 ± 6 |
| Mean Pulmonary Artery Pressure (mm Hg) | 26 ± 5 | 30 ± 5 |
Table 2: Effects of Oral this compound in COPD Patients [6]
| Parameter | Baseline (Mean ± SEM) | This compound (100 mg orally) (Mean ± SEM) |
| Arterial PO2 (mm Hg) | 52 ± 4 | 59 ± 3 |
| Arterial PCO2 (mm Hg) | 46 ± 3 | 43 ± 3 |
| Venous Admixture (%) | 30 ± 6 | 19 ± 3 |
| Pulmonary Vascular Resistance (dyne.s.cm-5) | 364 ± 103 | 438 ± 99 |
Table 3: Effects of this compound on Catecholamine Release from Rabbit Carotid Body in vitro [7]
| Condition | This compound Concentration (M) | Effect on 3H-Catecholamine Release |
| Normoxia | 0.3 x 10-6 | Increased resting release |
| Normoxia | 1.5 x 10-6 | Increased resting release |
| Hypoxia | 3 x 10-6 | Augmented release |
| High K+ (35 mM) | 3 x 10-6 | Augmented release |
| Veratridine (2 x 10-5 M) | 3 x 10-6 | Augmented release |
Experimental Protocols
In Vivo Assessment of Respiratory Drive in Rodents using Whole-Body Plethysmography
This protocol describes a non-invasive method to assess the effects of this compound on the respiratory patterns of conscious, unrestrained rodents.[5][8]
Materials:
-
Whole-body plethysmograph (WBP) chamber
-
Pressure transducer
-
Data acquisition system and software
-
Rectal thermometer
-
Animal scale
-
This compound bismesylate solution
-
Vehicle control solution (e.g., saline)
-
Syringes and needles for administration
Protocol:
-
Acclimatization: For several days prior to the experiment, acclimatize the animals to the WBP chamber by placing them inside for 15-30 minutes each day. This reduces stress and ensures more reliable baseline recordings.[9]
-
Calibration: Calibrate the plethysmograph according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.
-
Baseline Recording:
-
Weigh the animal and measure its rectal temperature.
-
Place the animal in the WBP chamber and allow it to acclimate for at least 15 minutes until respiratory parameters stabilize.[9][10]
-
Record baseline respiratory parameters for 5-10 minutes. Key parameters to measure include respiratory rate (breaths/min), tidal volume (mL), and minute ventilation (mL/min).
-
-
Drug Administration:
-
Remove the animal from the chamber.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). Dosages should be determined from literature, typically ranging from 0.1 to 1 mg/kg for rodents.
-
-
Post-Administration Recording:
-
Immediately return the animal to the WBP chamber.
-
Record respiratory parameters continuously for a predefined period (e.g., 60 minutes), or at specific time points post-injection.
-
-
Data Analysis:
-
Analyze the recorded data to determine changes in respiratory rate, tidal volume, and minute ventilation following this compound administration compared to baseline and vehicle control.
-
Present the data as mean ± SEM and use appropriate statistical tests to determine significance.
-
In Vitro Assessment of Carotid Body Chemoreceptor Activity
This protocol details an ex vivo method for directly measuring the effect of this compound on the neural output of the carotid body by recording the activity of the carotid sinus nerve.[11]
Materials:
-
Dissection microscope
-
Superfusion chamber
-
Peristaltic pump
-
Suction electrodes for recording and stimulation
-
Amplifier and data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Hypoxic gas mixture (e.g., 95% N2, 5% CO2)
-
Krebs-Ringer bicarbonate solution
-
This compound bismesylate
-
Dissection tools (forceps, scissors)
Protocol:
-
Carotid Body Dissection:
-
Anesthetize the animal (e.g., rat, rabbit) and exsanguinate.
-
Carefully dissect the carotid bifurcation to isolate the carotid body and the carotid sinus nerve.
-
Immediately place the dissected tissue in ice-cold Krebs-Ringer solution.
-
-
Preparation Mounting:
-
Transfer the carotid body-carotid sinus nerve preparation to the superfusion chamber.
-
Continuously superfuse the preparation with Krebs-Ringer solution equilibrated with carbogen gas at a constant flow rate and temperature (37°C).
-
-
Nerve Recording:
-
Draw the distal end of the carotid sinus nerve into a suction electrode connected to the amplifier.
-
Allow the preparation to stabilize for at least 60 minutes, during which a stable baseline nerve discharge should be established.
-
-
Experimental Protocol:
-
Record baseline chemoreceptor activity under normoxic conditions (superfusion with carbogen-equilibrated solution).
-
Introduce this compound into the superfusate at various concentrations (e.g., 10-7 to 10-5 M).
-
Record the changes in carotid sinus nerve discharge frequency.
-
To assess the interaction with hypoxia, switch the superfusion solution to one equilibrated with a hypoxic gas mixture, both in the absence and presence of this compound.
-
-
Data Analysis:
-
Quantify the nerve discharge frequency (spikes/sec) during baseline, this compound application, and hypoxic challenge.
-
Construct dose-response curves for this compound's effect on chemoreceptor activity.
-
Compare the hypoxic response with and without this compound.
-
Assessment of Ventilation/Perfusion (V/Q) Mismatch
The Multiple Inert Gas Elimination Technique (MIGET) is the gold standard for assessing V/Q distributions. While complex, it provides a detailed picture of this compound's effects on gas exchange efficiency.
Principle:
A solution of six inert gases dissolved in saline is infused intravenously at a constant rate. The concentrations of these gases are then measured in expired gas and arterial and mixed venous blood. The retention and excretion of each gas, which have different solubilities, are used to derive the distribution of ventilation and blood flow in the lungs.
Simplified Protocol Outline:
-
Animal Preparation: The animal is anesthetized, intubated, and mechanically ventilated. Catheters are placed for intravenous infusion, and for sampling arterial and mixed venous blood.
-
Inert Gas Infusion: A solution of six inert gases (e.g., SF6, ethane, cyclopropane, enflurane, ether, acetone) is infused intravenously until a steady state is reached.
-
Sample Collection: Simultaneous samples of arterial blood, mixed venous blood, and expired gas are collected.
-
Gas Chromatography: The concentrations of the inert gases in the blood and expired gas samples are measured using gas chromatography.
-
Data Analysis: The retention and excretion data for each gas are used in a mathematical model to calculate the distribution of ventilation and perfusion across a range of V/Q ratios. This allows for the quantification of shunt (perfusion of non-ventilated areas) and dead space (ventilation of non-perfused areas).
-
This compound Administration: this compound is administered (e.g., intravenously), and the MIGET measurements are repeated to assess its impact on V/Q matching.
Visualizations
Caption: this compound's dual mechanism of action on respiratory drive.
Caption: Experimental workflow for in vivo respiratory assessment.
Caption: Workflow for in vitro carotid body chemoreceptor recording.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Improvement in ventilation-perfusion relationships by this compound in patients with chronic obstructive pulmonary disease during mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on ventilation-perfusion distribution in adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulus interaction between CO2 and this compound in the cat carotid chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in ventilation-perfusion matching by this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the release of catecholamines from the rabbit carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Sensory Nerve Activity from the Carotid Body - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Almitrine experiments
Welcome to the technical support center for Almitrine experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during your experiments with this compound.
Inconsistent Cellular Responses to this compound
Question: We are observing variable responses to this compound in our cell culture experiments. What could be the cause?
Answer: Inconsistent cellular responses to this compound can stem from several factors:
-
Cell Line and Passage Number: Different cell lines, and even the same cell line at different passage numbers, can exhibit varied expression levels of this compound's targets, such as specific ion channels and components of the mitochondrial electron transport chain. It is crucial to use a consistent cell line and passage number throughout your experiments.
-
Culture Conditions: Variations in media composition, serum concentration, pH, and CO2 levels can influence cellular metabolism and signaling pathways, thereby altering the cellular response to this compound. Ensure that culture conditions are strictly controlled and consistent across all experiments.
-
Drug Stability and Storage: this compound solutions, particularly at low concentrations, may be susceptible to degradation. It is recommended to prepare fresh solutions for each experiment from a frozen stock.[1][2][3] Aliquoting stock solutions can minimize freeze-thaw cycles that may lead to degradation.[1]
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. It is essential to include a vehicle-only control in all experiments to distinguish the effects of this compound from those of the solvent. Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed a level known to be non-toxic to your cells.
-
Responder vs. Non-Responder Phenomenon: Clinical studies have shown that a significant percentage of patients may not respond to this compound treatment.[4] This "responder" and "non-responder" phenomenon could also be present at the cellular level, potentially due to genetic or epigenetic differences.
Variability in PaO2 Measurements in Animal Studies
Question: Our in vivo experiments with this compound show significant variability in arterial oxygen tension (PaO2) measurements between animals. How can we reduce this variability?
Answer: Variability in PaO2 in response to this compound in animal models is a known issue. Here are some potential causes and solutions:
-
Dose-Response Relationship: The effect of this compound on PaO2 is dose-dependent, with a plateau and even a potential decrease in effect at higher doses.[5][6][7] It is critical to perform a thorough dose-response study in your specific animal model to identify the optimal dose for consistent effects.
-
Animal Model and Health Status: The underlying health of the animals, including any subclinical respiratory conditions, can significantly impact their response to a respiratory stimulant like this compound. Ensure that all animals are healthy and of a consistent age and strain.
-
Anesthesia and Ventilation: The type and depth of anesthesia, as well as the mechanical ventilation parameters, can influence baseline PaO2 and the response to this compound. Standardize the anesthetic protocol and ventilation settings for all animals.
-
Route of Administration: The method of this compound administration (e.g., oral gavage, intravenous infusion) can affect its pharmacokinetics and, consequently, its efficacy. Ensure the chosen route of administration is consistent and that the drug is delivered accurately.
-
Time-Course of Action: The effect of this compound on PaO2 has a specific time course, with a peak effect followed by a gradual return to baseline.[5] Ensure that measurements are taken at consistent time points after drug administration.
Difficulties in Patch-Clamp Recordings of this compound's Effects on Ion Channels
Question: We are struggling to obtain stable and consistent patch-clamp recordings when studying the effects of this compound on ion channels. What are some common troubleshooting steps?
Answer: Patch-clamp electrophysiology can be technically challenging. Here are some common issues and solutions when working with this compound:
-
Unstable Seal (GΩ Seal):
-
Dirty Pipette Tip: Ensure your pipette solution is filtered and that the pipette tip is clean. Debris can prevent a high-resistance seal from forming.
-
Unhealthy Cells: Only use healthy, viable cells for patching. Unhealthy cells will have unstable membranes.
-
Incorrect Pipette Resistance: The resistance of your pipette should be appropriate for the cell type you are recording from.
-
-
High Access Resistance:
-
Incomplete Membrane Rupture: After achieving a whole-cell configuration, ensure the cell membrane under the pipette is fully ruptured to allow for low-resistance electrical access to the cell interior. Gentle suction or a "zap" function on the amplifier can help.
-
-
Noisy Recordings:
-
Electrical Interference: Ensure your setup is properly grounded and shielded within a Faraday cage to minimize electrical noise.
-
Vibrations: Use an anti-vibration table to isolate your setup from mechanical vibrations.
-
-
Inconsistent Drug Effect:
-
Drug Application: Ensure your drug delivery system provides a rapid and complete exchange of the solution around the patched cell.
-
Solution pH and Osmolarity: Verify that the pH and osmolarity of your internal and external solutions are correct and consistent.
-
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Dose-Response of this compound on Arterial Oxygen Tension (PaO2) in COPD Patients
| This compound Dose (oral) | Mean PaO2 Increase (mmHg) | Number of Patients | Study Reference |
| 50 mg | 7 | 16 | [5] |
| 100 mg | 11 | 16 | [5] |
| 150 mg | 12 | 16 | [5] |
| 100 mg | 5.2 | 10 | [8] |
Table 2: Dose-Response of this compound on PaO2 and Intrapulmonary Shunt (Qs/Qt) in an Animal Model of Acute Lung Injury
| This compound Dose (IV, µg/kg/min) | PaO2 (mmHg) | Qs/Qt (%) | Study Reference |
| 1.0 | 105 ± 9 | 32 ± 4 | [6] |
| 16.0 | 58 ± 11 | 67 ± 10 | [6] |
Table 3: Effect of this compound on PaO2 in Patients with Acute Respiratory Distress Syndrome (ARDS)
| Treatment | PaO2 Increase (mmHg) | Study Reference |
| This compound (4 µg/kg/min IV) | 101 ± 12 | [9] |
| This compound + Inhaled Nitric Oxide | 175 ± 18 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording of Ca2+-Dependent K+ Channels
This protocol is adapted from studies investigating the effect of this compound on ion channels in carotid body chemoreceptor cells.[10]
1. Cell Preparation:
-
Isolate and culture carotid body chemoreceptor cells (glomus cells) from a suitable animal model (e.g., rat, rabbit) according to established procedures.
-
Plate the cells on glass coverslips and maintain them in a humidified incubator at 37°C and 5% CO2.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.
3. Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Record whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software.
4. This compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Apply the this compound-containing solution to the cell using a perfusion system.
-
Record the changes in the Ca2+-dependent K+ current in response to this compound application.
Protocol 2: Measurement of Mitochondrial Respiration
This protocol outlines a general procedure for assessing the effect of this compound on mitochondrial oxygen consumption using a high-resolution respirometry system.
1. Cell Preparation:
-
Culture the cells of interest to a suitable confluency.
-
Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a suitable respiration buffer (e.g., MiR05).
2. Respirometry:
-
Calibrate the oxygen electrodes of the respirometry system.
-
Add a known number of cells to the respirometry chambers.
-
Record the basal oxygen consumption rate (routine respiration).
3. Sequential Substrate and Inhibitor Additions:
-
Digitonin (B1670571): Add a low concentration of digitonin to permeabilize the plasma membrane, allowing for the addition of mitochondrial substrates.
-
Substrates for Complex I: Add pyruvate, malate, and glutamate (B1630785) to measure Complex I-linked respiration.
-
ADP: Add a saturating concentration of ADP to measure state 3 respiration (oxidative phosphorylation).
-
Succinate (B1194679): Add succinate to measure Complex I and II-linked respiration.
-
This compound: Add this compound at various concentrations to assess its effect on different respiratory states.
-
Oligomycin (B223565): Add oligomycin to inhibit ATP synthase and measure state 4o respiration (leak respiration).
-
FCCP (uncoupler): Titrate FCCP to determine the maximal electron transport system capacity.
-
Rotenone (B1679576) and Antimycin A: Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to measure residual oxygen consumption.
4. Data Analysis:
-
Calculate the oxygen consumption rates for each respiratory state and in the presence of different concentrations of this compound.
-
Normalize the data to the number of cells or protein concentration.
Mandatory Visualization
Signaling Pathway of this compound in Carotid Body Chemoreceptor Cells
Caption: this compound's signaling pathway in carotid body chemoreceptor cells.
Experimental Workflow for Investigating this compound's Effect on Mitochondrial Respiration
Caption: Workflow for assessing this compound's impact on mitochondrial respiration.
Troubleshooting Logic for Inconsistent this compound Experiment Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability-indicating methods for the determination of a mixture of this compound and raubasine by derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound bismesylate: pharmacological review and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response and pharmacokinetic study with this compound bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent effects of this compound on hemodynamics and gas exchange in an animal model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response curves of inhaled nitric oxide with and without intravenous this compound in nitric oxide-responding patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of this compound and oxygen on arterial blood gases in chronic respiratory insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous this compound combined with inhaled nitric oxide for acute respiratory distress syndrome. The NO this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Almitrine-induced Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with Almitrine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a respiratory stimulant that primarily acts as an agonist of the peripheral chemoreceptors located in the carotid bodies.[1][2] This stimulation leads to an increase in respiratory drive, resulting in enhanced ventilation and improved gas exchange. At high doses, this compound specifically stimulates both the aortic and carotid chemoreceptors, leading to increased ventilation and improved arterial blood gases.[2] At lower doses, it can increase arterial oxygen pressure (PaO2) without a significant change in ventilation, an effect attributed to the transient vasoconstriction of the pulmonary vascular bed.[2]
Q2: What are the most common side effects of this compound observed in animal studies?
A2: The most frequently reported side effects in animal studies, as well as in clinical observations, include peripheral neuropathy, weight loss, and gastrointestinal disturbances.[3][4] At higher doses, this compound can also have dose-dependent effects on hemodynamics and gas exchange.[5]
Q3: Is this compound-induced peripheral neuropathy reversible?
A3: In many reported human cases, improvement in peripheral neuropathy symptoms was observed between 3 and 6 months after the discontinuation of the drug, with recovery often being complete after 12 months.[4] However, the reversibility in animal models would depend on the severity and duration of the neuropathy. Histological studies in humans have shown axonal damage, and in some cases, marked axonal regeneration was observed after drug withdrawal.[3]
Q4: What is the proposed mechanism for this compound-induced peripheral neuropathy?
A4: The exact pathogenesis of this compound-induced peripheral neuropathy is not fully understood.[3] Histological findings in humans point towards a distal axonopathy affecting both myelinated and unmyelinated nerve fibers.[3] While the clinical features do not perfectly align with a purely hypoxic mechanism, it is a key area of investigation.[3]
Q5: How does this compound affect body weight?
A5: Significant weight loss has been observed in patients treated with this compound.[3][6] This is a critical side effect to monitor in animal studies, as it can impact the overall health and welfare of the animals and potentially confound experimental results. The exact mechanism for weight loss is not fully elucidated but is a recognized adverse effect.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Peripheral Neuropathy
Symptoms:
-
Abnormal gait, limb splaying, or dragging of the hind limbs.
-
Reduced grip strength.
-
Decreased response to sensory stimuli (e.g., tail-flick test, von Frey filaments).
-
Electrophysiological changes (decreased nerve conduction velocity).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Management Strategy |
| High Dose of this compound | This compound's effects are dose-dependent.[2][5] Lowering the dose may mitigate neurotoxic effects while retaining the desired respiratory stimulant properties. A dose-response study is recommended to determine the optimal therapeutic window for your specific animal model and experimental goals. |
| Prolonged Treatment Duration | The risk of peripheral neuropathy increases with the duration of treatment. Consider intermittent dosing schedules (e.g., treatment for a set number of weeks followed by a washout period) to reduce cumulative exposure. |
| Animal Strain Susceptibility | Different animal strains may have varying susceptibilities to drug-induced neuropathy. If feasible, consider using a different, less susceptible strain for your studies. |
| Nutritional Deficiencies | Weight loss is a known side effect of this compound.[3][6] Ensure animals have adequate nutritional support, as malnutrition can exacerbate peripheral neuropathy. Monitor food intake and body weight regularly. |
Issue 2: Significant Weight Loss in Treated Animals
Symptoms:
-
Consistent decrease in body weight compared to the control group.
-
Reduced food and water intake.
-
General signs of poor health (e.g., lethargy, rough coat).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Management Strategy |
| Gastrointestinal Distress | This compound can cause nausea and other gastrointestinal issues.[3] Consider administering this compound with food or in a palatable vehicle to minimize gastrointestinal upset. |
| Systemic Toxicity | High doses of this compound may lead to systemic toxicity, contributing to weight loss. As with neuropathy, a dose-reduction strategy should be considered. |
| Dehydration | Monitor water intake and signs of dehydration. Ensure easy access to fresh water. |
Data Summary
Table 1: Dose-Dependent Effects of Intravenous this compound on Gas Exchange and Hemodynamics in a Pig Model of Acute Lung Injury
| This compound Dose (µg/kg/min) | Arterial Oxygen Pressure (PaO2) (mmHg) | Intrapulmonary Shunt (Qs/Qt) (%) |
| Control (Solvent) | 59 ± 5 | 46 ± 4 |
| 0.5 | Improved | Decreased |
| 1.0 | 105 ± 9 | 32 ± 4 |
| 2.0 | Improved | Decreased |
| 4.0 | Improved | Decreased |
| 8.0 | No improvement vs. control | Increased vs. low doses |
| 16.0 | 58 ± 11 | 67 ± 10 |
| Data from a prospective, randomized, controlled study in anesthetized, mechanically ventilated pigs with induced acute lung injury.[5] |
Experimental Protocols
Protocol 1: Assessment of Peripheral Neuropathy
This protocol outlines key methods for monitoring and quantifying peripheral neuropathy in rodent models treated with this compound.
1. Behavioral Assessment:
- Gait Analysis: Observe animals walking on a flat surface to identify any abnormalities in gait, such as foot drop or ataxia.
- Grip Strength Test: Use a grip strength meter to quantify forelimb and hindlimb muscle strength. A decrease in grip strength can indicate motor neuropathy.
- Sensory Testing:
- Von Frey Test: Assess mechanical allodynia by applying calibrated von Frey filaments to the plantar surface of the hind paw and observing the withdrawal threshold.
- Hot Plate/Tail-Flick Test: Evaluate thermal sensitivity by measuring the latency to response (e.g., paw licking, tail flick) when exposed to a heat source.
2. Electrophysiological Assessment:
- Nerve Conduction Velocity (NCV): This is a direct measure of nerve function.[7][8][9][10][11]
- Anesthetize the animal and maintain its body temperature.
- Place stimulating electrodes along the sciatic nerve at two points (e.g., sciatic notch and ankle).
- Place recording electrodes on the corresponding muscle (e.g., gastrocnemius).
- Measure the latency of the compound muscle action potential (CMAP) from each stimulation point.
- Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latencies. A decrease in NCV is indicative of nerve damage.
3. Histopathological Assessment:
- At the end of the study, perfuse the animals and collect nerve tissue (e.g., sciatic nerve).
- Process the tissue for embedding in resin and sectioning.
- Stain sections with toluidine blue to visualize myelinated fibers.
- Perform morphometric analysis to quantify nerve fiber density, axon diameter, and myelin sheath thickness.[12][13] Look for signs of axonal degeneration and demyelination.[3]
Protocol 2: Monitoring and Managing Weight Loss
1. Regular Monitoring:
- Weigh animals at least three times per week.
- Measure food and water intake daily.
- Perform regular health checks, observing for signs of distress or illness.
2. Nutritional Support:
- If significant weight loss is observed, provide a highly palatable and calorically dense diet.
- Consider supplementing the diet with nutritional pastes or gels.
3. Dose Adjustment:
- If weight loss is persistent and severe, a reduction in the this compound dose is warranted.
Visualizations
Caption: this compound's signaling pathway in carotid body chemoreceptor cells.
Caption: Workflow for troubleshooting this compound-induced side effects.
References
- 1. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological properties of this compound dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound neuropathy. A nerve biopsy study of 8 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dose-dependent effects of this compound on hemodynamics and gas exchange in an animal model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral neuropathy in patients treated with this compound dimesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation [frontiersin.org]
- 9. In Vivo Electrophysiological Measurement of the Rat Ulnar Nerve with Axonal Excitability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciatic nerve injury following analgesic drug injection in rats: A histopathological examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Almitrine dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with almitrine. The focus is on optimizing dosage to minimize off-target effects while maintaining desired on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's therapeutic effect?
This compound's primary on-target effect is the stimulation of peripheral chemoreceptors, specifically in the carotid bodies. This mimic of hypoxia leads to an increase in respiratory drive, improving ventilation-perfusion matching in the lungs and ultimately increasing arterial oxygen tension (PaO2). This action is primarily mediated through the inhibition of specific potassium channels in glomus cells of the carotid body.
Q2: What are the most commonly reported off-target effects of this compound?
The most significant off-target effect, which led to the withdrawal of the higher-dose formulation (Vectarion 50mg), is drug-induced peripheral neuropathy. This condition is characterized by sensory symptoms and weight loss. The exact molecular mechanism of this neurotoxicity is a key area of ongoing research, but it is understood to be dose-dependent. Other potential off-target effects can include impacts on neuronal and smooth muscle ion channels at higher concentrations.
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects requires a multi-pronged approach. A primary strategy is to use a combination of cell lines. For example, comparing the effects of this compound on a cell line expressing the target of interest (e.g., specific potassium channels found in carotid body glomus cells) versus a control cell line lacking this target. Any effects observed in the control cell line at similar concentrations are likely off-target.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed at concentrations intended for on-target effects.
-
Possible Cause 1: Off-target mitochondrial toxicity. this compound has been shown to interact with components of the mitochondrial electron transport chain, which can lead to cytotoxicity at certain concentrations.
-
Troubleshooting Step 1: Perform a cell viability assay. Use a sensitive assay, such as an MTT or a real-time cytotoxicity assay, to determine the precise concentration at which this compound induces cell death in your specific cell model.
-
Troubleshooting Step 2: Co-administer antioxidants. To test for the involvement of oxidative stress, a common consequence of mitochondrial dysfunction, you can co-administer an antioxidant like N-acetylcysteine (NAC) with this compound and observe if it mitigates the cytotoxicity.
-
Troubleshooting Step 3: Measure mitochondrial respiration. Use techniques like Seahorse XF analysis to directly measure the effect of a range of this compound concentrations on the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to pinpoint mitochondrial impairment.
Problem 2: Inconsistent results in electrophysiology experiments.
-
Possible Cause 1: Non-specific ion channel activity. At higher concentrations, this compound may non-selectively modulate various ion channels, confounding the results for the specific channel of interest.
-
Troubleshooting Step 1: Generate a detailed dose-response curve. Test a wide range of this compound concentrations to identify the "window" where the on-target effect is maximal before significant off-target channel activity begins.
-
Troubleshooting Step 2: Use specific channel blockers. If you hypothesize that a particular off-target channel is being affected, use a known selective blocker for that channel in combination with this compound to isolate the on-target effect.
-
Troubleshooting Step 3: Verify target expression. Ensure that your expression system (e.g., Xenopus oocytes or HEK293 cells) has a high level of expression of your target channel, which can help to amplify the on-target signal over potential off-target noise.
Quantitative Data Summary
The following tables summarize key quantitative data for consideration when planning experiments.
Table 1: this compound Concentration-Effect Relationship
| Concentration Range | Primary Observed Effect | Target Population |
| 1 - 10 µM | On-target carotid body stimulation | In vitro glomus cells |
| 10 - 50 µM | Potential for mixed on-target and off-target effects | In vitro cellular models |
| > 50 µM | Increased risk of off-target effects, including cytotoxicity | Various cell lines |
Table 2: Parameters for Off-Target Effect Assessment
| Assay Type | Parameter Measured | Relevance to Off-Target Effect |
| Neurite Outgrowth Assay | Neurite length, branching | Assessment of potential neurotoxicity |
| Mitochondrial Toxicity Assay (e.g., Seahorse) | Oxygen Consumption Rate (OCR) | Direct measure of mitochondrial impairment |
| Patch-Clamp Electrophysiology | Ion channel conductance | Screening for non-specific ion channel modulation |
Experimental Protocols
Protocol 1: Assessing On-Target vs. Off-Target Effects Using a Comparative Cell Line Approach
-
Cell Culture: Culture two cell lines in parallel:
-
On-Target Model: A cell line endogenously expressing or engineered to express the molecular target of this compound (e.g., specific potassium channels).
-
Off-Target Control: A parental cell line or a cell line known not to express the target.
-
-
Dosage Preparation: Prepare a series of this compound dilutions, typically from 0.1 µM to 100 µM.
-
Treatment: Expose both cell lines to the range of this compound concentrations for a predetermined time period (e.g., 24, 48 hours).
-
Endpoint Measurement: Perform the relevant functional assay on both cell lines. For example, if the target is an ion channel, this would be a patch-clamp experiment.
-
Data Analysis: Plot the dose-response curves for both cell lines. A significant response in the on-target model at concentrations that show no response in the control model indicates on-target activity. Responses that occur in both cell lines at similar concentrations are likely off-target.
Visualizations
Caption: Workflow for distinguishing on-target from off-target effects.
Caption: this compound's on-target vs. potential off-target pathways.
Caption: Logic diagram for troubleshooting this compound-induced cytotoxicity.
Technical Support Center: Almitrine and Hemodynamic Parameters in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of almitrine on hemodynamic parameters in various research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects hemodynamic parameters?
A1: this compound primarily acts as a peripheral chemoreceptor agonist, specifically stimulating the carotid bodies.[1] This stimulation mimics the body's response to hypoxia, leading to a cascade of events that include increased respiratory drive and, notably, enhancement of hypoxic pulmonary vasoconstriction (HPV).[2][3] By selectively constricting pulmonary vessels in poorly ventilated areas of the lungs, this compound redirects blood flow to better-ventilated regions, thereby improving the ventilation/perfusion (V/Q) ratio and arterial oxygenation.[4] This targeted pulmonary vasoconstriction is the main driver of its hemodynamic effects.
Q2: What are the expected hemodynamic changes following this compound administration?
A2: The most consistently reported hemodynamic changes are an increase in mean pulmonary artery pressure (MPAP) and pulmonary vascular resistance (PVR).[5][6][7] These effects are a direct consequence of the enhanced HPV. In many studies, cardiac output and pulmonary capillary wedge pressure remain unchanged, suggesting a primary effect on the pulmonary vasculature.[6] Systemic effects on mean arterial pressure can vary, with some studies reporting no significant change, while others have observed a decrease.[3][8]
Q3: Is the effect of this compound on hemodynamic parameters dose-dependent?
A3: Yes, the hemodynamic and gas exchange effects of this compound are strongly dose-dependent. Low doses of this compound tend to enhance hypoxic pulmonary vasoconstriction, which can improve V/Q matching and oxygenation.[2][9] However, high doses can lead to a more generalized pulmonary vasoconstriction, which may increase the intrapulmonary shunt and potentially worsen oxygenation.[10] High doses have also been associated with impaired right ventricular function in models of acute respiratory distress syndrome (ARDS).[7]
Q4: Can this compound be used in combination with other vasoactive agents?
A4: Yes, this compound has been studied in combination with other vasoactive agents, such as inhaled nitric oxide (iNO). The combination of iNO (a pulmonary vasodilator) and this compound (a pulmonary vasoconstrictor that enhances HPV) has been shown to improve oxygenation in patients with ARDS, including those with COVID-19.[11][12] However, co-administration with pulmonary vasodilators like nifedipine (B1678770) can inhibit the pulmonary vasoconstrictor effect of this compound.[13] Careful consideration of potential drug interactions is crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No significant change in pulmonary artery pressure or vascular resistance. | 1. Inappropriate Dose: The dose of this compound may be too low to elicit a hemodynamic response. 2. Animal Model: The specific research model may have a blunted response to this compound. 3. Anesthesia: Certain anesthetic agents can interfere with cardiovascular reflexes. 4. Drug Stability: The this compound solution may have degraded. | 1. Dose-Response Study: Perform a dose-response study to determine the optimal concentration for your model.[10] 2. Model Selection: Review literature for responsiveness of your chosen animal strain or model. 3. Anesthesia Protocol: Use anesthetic agents with minimal impact on the cardiovascular system, such as urethane (B1682113) in rat models.[14] 4. Solution Preparation: Prepare fresh this compound solutions for each experiment and protect from light. |
| Paradoxical worsening of oxygenation. | 1. High Dose: An excessively high dose of this compound can cause generalized pulmonary vasoconstriction, overriding the beneficial V/Q matching effect and increasing shunt.[10] 2. Underlying Condition: In conditions with severe endothelial dysfunction, the response to this compound may be altered.[15] | 1. Dose Reduction: Reduce the dose of this compound to a lower range known to selectively enhance HPV.[2] 2. Model Characterization: Thoroughly characterize the endothelial function of your research model. |
| Systemic hypotension observed after this compound administration. | 1. Peripheral Vasodilation: In some instances, this compound has been associated with a decrease in peripheral arterial resistance.[8] 2. Interaction with Anesthesia: The hypotensive effect may be more pronounced with certain anesthetics.[14] | 1. Hemodynamic Monitoring: Continuously monitor systemic blood pressure. 2. Fluid Management: Ensure adequate hydration of the animal model. 3. Review Anesthesia Protocol: Assess for potential interactions between this compound and the anesthetic agent. |
| High variability in hemodynamic response between subjects. | 1. Genetic Variation: Different animal strains can exhibit varied responses. 2. Baseline Physiological State: Differences in baseline oxygenation, ventilation, or cardiovascular health can influence the response. 3. Surgical Preparation: Minor variations in surgical procedures for instrumentation can impact hemodynamic measurements. | 1. Standardize Animal Model: Use a well-characterized and genetically consistent animal strain. 2. Acclimatization: Allow for an adequate stabilization period after surgical preparation and before drug administration. 3. Consistent Protocol: Adhere strictly to a standardized experimental protocol for all subjects. |
Data Presentation
Table 1: Effect of this compound on Hemodynamic Parameters in a Porcine Model of Acute Lung Injury
| This compound Dose (µg·kg⁻¹·min⁻¹) | Change in Mean Pulmonary Artery Pressure (mmHg) | Change in Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | Change in PaO₂ (mmHg) |
| 1.0 | ↑ | ↑ | ↑ (105 ± 9 vs 59 ± 5 in controls) |
| 16.0 | ↑↑ | ↑↑ | ↓ (58 ± 11) |
Data synthesized from a study by Priebe et al.[10]
Table 2: Hemodynamic Effects of this compound in Patients with Chronic Hypercapnia
| Parameter | Baseline | This compound (1 mg/kg IV over 1h) |
| Mean Pulmonary Artery Pressure (kPa) | 4.3 ± 1.6 | 6.0 ± 2.1 |
| Pulmonary Vascular Resistance (kPa·L⁻¹·s) | 0.61 ± 0.22 | 1.01 ± 0.34 |
| PaCO₂ (kPa) | 7.1 ± 0.5 | 5.7 ± 0.5 |
Data from a study by MacNee et al.[5]
Experimental Protocols
Protocol 1: Intravenous this compound Administration in Anesthetized Rats for Hemodynamic Monitoring
-
Animal Preparation:
-
Anesthetize male Wistar rats with urethane (1 g/kg, subcutaneously).[14]
-
Place the animal on a heating pad to maintain body temperature.
-
Perform a tracheotomy and mechanically ventilate the animal.
-
Catheterize the carotid artery for continuous blood pressure monitoring and blood gas analysis.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
For pulmonary artery pressure monitoring, a specialized catheter can be advanced through the right ventricle into the pulmonary artery.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound bismesylate in its solvent (e.g., malic acid solution).
-
Further dilute the stock solution with sterile saline to the desired final concentration for infusion.
-
Protect the solution from light.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgical preparation to ensure baseline hemodynamic stability.
-
Record baseline hemodynamic parameters (mean arterial pressure, heart rate, pulmonary artery pressure) and collect an arterial blood sample for gas analysis.
-
Administer a bolus dose or start a continuous infusion of this compound at the desired dose (e.g., 0.5-1 mg/kg).[14]
-
Continuously monitor and record hemodynamic parameters throughout the infusion period and for at least 60 minutes post-infusion.
-
Collect arterial blood samples at predetermined time points to assess changes in blood gases.
-
A control group receiving the vehicle solution should be included.
-
Mandatory Visualizations
Caption: this compound's signaling pathway from chemoreceptor stimulation to hemodynamic changes.
Caption: A typical experimental workflow for studying this compound's hemodynamic effects.
References
- 1. Synaptic and paracrine mechanisms at carotid body arterial chemoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances in low dose the reactivity of pulmonary vessels to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of hypoxic pulmonary vasoconstriction by this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on ventilation-perfusion distribution in adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pulmonary haemodynamic effects of this compound infusion in men with chronic hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of this compound infusion on pulmonary haemodynamics in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Right ventricular response to high-dose this compound infusion in patients with severe hypoxemia related to acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Haemodynamic and respiratory effects of post-operative doxapram and this compound in patients following pneumonectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Almitrin [physiology.lf2.cuni.cz]
- 10. Dose-dependent effects of this compound on hemodynamics and gas exchange in an animal model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rescue therapy with inhaled nitric oxide and this compound in COVID-19 patients with severe acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of this compound and Inhaled Nitric Oxide in ARDS Due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nifedipine inhibits the effects of this compound in patients suffering from pulmonary artery hypertension secondary to chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Respiratory stimulation by this compound during acute or chronic hypoxia/hypercapnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treating hypoxemic COVID-19 “ARDS” patients with this compound: The earlier the better? - PMC [pmc.ncbi.nlm.nih.gov]
Almitrine Solutions: Technical Support Center for Stability and Degradation Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability and degradation challenges encountered with Almitrine solutions. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration of your this compound solution is a primary indicator of degradation. The most common causes are exposure to light (photodegradation) or inappropriate storage temperatures. This compound is known to be sensitive to light and should always be handled in a way that minimizes exposure.[1] Ensure that your solutions are prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Q2: I am observing a precipitate in my this compound solution after storage. What should I do?
A2: Precipitate formation can occur due to several factors, including solvent choice, storage temperature, and pH shifts. This compound bismesylate has specific solubility profiles. If the solution has been stored at a low temperature, the precipitate may be due to reduced solubility. Gently warming the solution may redissolve the compound. However, if precipitation is observed under recommended storage conditions, it could indicate degradation where the degradation products are less soluble. In this case, the solution should be discarded. It is crucial to use appropriate solvents; methanol (B129727) has been successfully used in some analytical methods.[2][3][4]
Q3: What are the optimal storage conditions for this compound solutions to prevent degradation?
A3: For optimal stability, this compound solutions should be stored in a cool, dry, and dark place.[5] The recommended storage temperature is generally refrigerated (2°C - 8°C).[6] It is critical to protect the solution from light by using amber glass containers or by wrapping the container in a light-blocking material.[1] Avoid exposure to strong acids, alkalis, and oxidizing agents as they can accelerate degradation.
Q4: How does pH affect the stability of this compound in an aqueous solution?
A4: While specific quantitative data on the effect of pH on this compound stability is limited in publicly available literature, general principles of drug stability suggest that pH can be a critical factor. Forced degradation studies have indicated that this compound is susceptible to acid- and base-catalyzed hydrolysis.[7] Therefore, it is recommended to prepare this compound solutions in buffered systems within a pH range that ensures stability, which would need to be determined empirically for your specific application. A starting point could be a slightly acidic pH, as some analytical methods use a mobile phase with a pH of 3.4 or 4.7.[7][8]
Q5: Can I expect degradation of my this compound solution at room temperature during my experiment?
A5: While refrigerated storage is recommended for long-term stability, short-term exposure to ambient temperatures for the duration of an experiment may be acceptable. However, the rate of degradation increases with temperature.[9][10] The extent of degradation will depend on the specific solvent, pH, and light exposure during the experiment. For sensitive quantitative assays, it is advisable to minimize the time the solution is kept at room temperature and to protect it from light.
Data on this compound Solution Stability
Quantitative data on the degradation kinetics of this compound under various stress conditions are not extensively available in the public domain. The following tables summarize the known stability characteristics based on available literature.
Table 1: Factors Affecting this compound Solution Stability
| Parameter | Effect on Stability | Recommendations |
| Light | High sensitivity; leads to photodegradation. | Store in amber vials or protect from light with foil.[1] |
| Temperature | Higher temperatures accelerate degradation. | Store refrigerated (2°C - 8°C) for long-term stability.[6] |
| pH | Susceptible to acid and base hydrolysis.[7] | Use buffered solutions. The optimal pH should be determined experimentally. |
| Oxidizing Agents | Potential for oxidative degradation. | Avoid contact with strong oxidizing agents. |
| Solvent | Solubility and stability are solvent-dependent. | Methanol has been used for analytical purposes.[2][3][4] Solubility in aqueous buffers may require optimization. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and the detection of its degradation products. This method is based on principles from published analytical procedures.[7][8]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., ZORBAX ODS, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (pH 3.4) in a ratio of 80:20 (v/v).[7] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound bismesylate in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the this compound solution to be tested with the mobile phase to fall within the linear range of the assay.
4. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified period. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Heat the this compound solution at 80°C.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) or sunlight.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Experimental Workflow for this compound Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulus interaction between CO2 and this compound in the cat carotid chemoreceptors. | Semantic Scholar [semanticscholar.org]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-indicating methods for the determination of a mixture of this compound and raubasine by derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulus interaction between CO2 and this compound in the cat carotid chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The response of few-fiber carotid chemoreceptor preparations to this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Translating Almitrine Research to Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Almitrine, a respiratory stimulant with a complex mechanism of action. Here you will find troubleshooting advice for common experimental challenges, detailed protocols for key assays, and a summary of quantitative data to facilitate the translation of your findings from the laboratory to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peripheral chemoreceptor agonist.[1] Its primary action is to stimulate the glomus cells in the carotid bodies, which are the main arterial chemoreceptors for sensing changes in blood oxygen levels.[2][3] This stimulation leads to an increased respiratory drive. Additionally, this compound is known to improve ventilation-perfusion (V/Q) matching in the lungs by promoting vasoconstriction in poorly ventilated areas, thereby redirecting blood flow to better-ventilated regions.[4]
Q2: What are the main challenges in translating this compound research to the clinic?
A2: A key challenge is the variable therapeutic response observed among patients, with approximately 25% showing little to no response.[5] Another significant concern that has emerged from clinical use is the potential for side effects, most notably peripheral neuropathy with long-term use.[5] Furthermore, the dose-response relationship can be complex, with higher doses not always leading to better efficacy and potentially increasing the risk of adverse effects like pulmonary hypertension.[6][7]
Q3: Is this compound commercially available for research purposes?
A3: this compound bismesylate has been marketed under brand names like Duxil, but its availability for research purposes can vary by region. Researchers should source the compound from reputable chemical suppliers and ensure they receive a certificate of analysis to confirm its purity and identity. Note that this compound may not be commercialized as a single drug for respiratory indications in all countries.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in cell viability assays (e.g., MTT, MTS). | 1. Compound Precipitation: this compound has low aqueous solubility. 2. Interference with Assay Reagents: The compound may directly react with the assay's chromogenic or fluorogenic substrates. 3. Cell Health: Unhealthy or senescent cells may show a blunted response. | 1. Solubility: Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation. 2. Controls: Include "no-cell" controls with the compound and assay reagents to check for direct interference. 3. Cell Culture: Use cells within a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure even cell seeding. |
| Lack of expected cellular response (e.g., no change in intracellular calcium). | 1. Receptor Expression: The cell line may not express the necessary targets (e.g., specific potassium channels) at a sufficient level. 2. Compound Degradation: this compound may be unstable in the experimental buffer or under certain light/temperature conditions. 3. Incorrect Assay Conditions: The buffer composition or pH may be suboptimal. | 1. Cell Line Validation: Confirm the expression of target proteins (e.g., TASK-1/3 channels) in your cell line using techniques like qPCR or Western blotting. 2. Compound Stability: Prepare fresh solutions for each experiment. Protect from light and store appropriately. 3. Assay Optimization: Verify the pH and ionic composition of your buffers. |
| High variability between replicate wells. | 1. Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents. 2. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Technique: Use calibrated pipettes and ensure thorough mixing of solutions. 2. Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
In Vivo / Animal Studies
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in blood gas response (PaO2, PaCO2) between animals. | 1. Anesthesia: The type and depth of anesthesia can significantly affect respiratory parameters. 2. Animal Health: Underlying subclinical infections or stress can alter the response. 3. Dose and Administration: Inconsistent dosing or route of administration. | 1. Anesthesia Protocol: Standardize the anesthetic regimen and monitor the depth of anesthesia throughout the experiment. Be aware that some anesthetics can cause respiratory depression. 2. Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress. 3. Dosing: Carefully calculate and administer the dose based on individual animal body weight. Ensure consistent vehicle and administration route. |
| Unexpected adverse effects (e.g., weight loss, neurological symptoms). | 1. High Dose: The dose may be in the toxic range for the animal model. 2. Chronic Dosing: Peripheral neuropathy is a known side effect of long-term this compound administration. | 1. Dose-Response Study: Conduct a dose-finding study to identify the optimal therapeutic window with minimal side effects. 2. Monitoring: For chronic studies, regularly monitor for signs of neuropathy (e.g., changes in gait) and weight loss. Consider intermittent dosing schedules.[8] |
| Lack of efficacy in a disease model (e.g., COPD model). | 1. Model-Specific Differences: The pathophysiology of the animal model may not be responsive to this compound's mechanism of action. 2. Timing of Intervention: The drug may be administered at a stage of the disease that is too early or too advanced. | 1. Model Selection: Choose a model that recapitulates the key features of the human disease you are targeting (e.g., ventilation-perfusion mismatch). 2. Treatment Schedule: Vary the timing and duration of this compound treatment to determine the optimal therapeutic window. |
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | This compound Dose | Key Findings | Reference |
| Pig (Acute Lung Injury) | 0.5-4.0 µg/kg/min (IV) | Improved PaO2 and decreased intrapulmonary shunt. | [9] |
| Pig (Acute Lung Injury) | ≥ 8.0 µg/kg/min (IV) | No improvement or worsening of pulmonary gas exchange. | [9][10] |
| Rat (Isolated Perfused Lung) | 0.25 µg/mL | Potentiated hypoxic pulmonary vasoconstriction. | [11] |
| Rat (Isolated Perfused Lung) | 0.5 and 2.0 µg/mL | Increased baseline perfusion pressure, but insignificant response to hypoxia. | [11] |
| Dog (Closed-Chest) | 3.0 µg/kg/min | Enhanced hypoxic pulmonary vasoconstriction. | [1] |
| Cat (Hypoventilated Lung) | 0.5 mg/kg + 10 µg/kg/min (IV) | Did not improve V/Q matching; decreased PaO2. | [12] |
Table 2: Clinical Efficacy of this compound in Patients with COPD
| Study Population | This compound Dose | Duration | Change in PaO2 | Change in PaCO2 | Reference |
| 16 stable hypoxemic COPD patients | 50 mg, 100 mg, 150 mg (single oral dose) | 3 hours post-dose | +7 mmHg, +11 mmHg, +12 mmHg | -7 mmHg (at 150 mg) | [13] |
| 7 patients with severe hypoxic chronic airflow obstruction | 100 mg (single oral dose) | 3 hours post-dose | Increase in hypoxic ventilatory response | No significant change in resting ventilation | [6] |
| 57 COPD patients with moderate hypoxemia | 100 mg/day | 12 months | +3.2 mmHg (overall); +10.2 mmHg (in responders) | Reduction in responders | [14] |
| 7 patients with chronic airflow limitation | 100 mg (single oral dose) | 3 hours post-dose | Significant increase | Decrease | [15] |
Table 3: Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Study Population / Dose | Incidence/Comments | Reference |
| Peripheral Neuropathy | COPD patients on long-term treatment | A significant concern leading to withdrawal in some patients. Risk increases with prolonged use. | [5][14] |
| Weight Loss | COPD patients (100 mg/day) | Observed in 4 out of 57 patients in one study. | [14] |
| Gastrointestinal Discomfort | General | Nausea, vomiting, abdominal pain. Usually mild to moderate. | [4] |
| Dyspnea (Shortness of breath) | General | Paradoxical increase in some patients. | [4] |
Experimental Protocols
In Vitro Cell-Based Assay: Measuring this compound's Effect on Dopamine (B1211576) Release from PC12 Cells
This protocol is adapted from studies on neurotransmitter release from PC12 cells, a common model for studying neurosecretory processes.
Objective: To determine if this compound modulates dopamine release from PC12 cells, which can serve as an in vitro model for some aspects of chemoreceptor cell function.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Low K+ buffer (e.g., 20 mM HEPES, 140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 11 mM glucose, pH 7.4)
-
High K+ buffer (same as low K+ but with 25-80 mM KCl, NaCl concentration adjusted to maintain osmolarity)
-
This compound stock solution (in DMSO)
-
Dopamine detection kit (e.g., ELISA or HPLC-based)
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate flasks until they reach the desired confluency.
-
Seeding: Seed the PC12 cells into 24- or 48-well plates at an optimized density and allow them to adhere and grow for 48 hours.
-
Pre-incubation: Gently wash the cells twice with the low K+ buffer.
-
Stimulation:
-
Add low K+ buffer containing the desired concentration of this compound (and a vehicle control) to the respective wells.
-
For depolarization-induced release, add high K+ buffer with or without this compound.
-
-
Incubation: Incubate the cells for a defined period (e.g., 3-15 minutes) at 37°C.[16]
-
Sample Collection: Carefully collect the supernatant from each well.
-
Dopamine Quantification: Measure the concentration of dopamine in the collected supernatants using a suitable detection method according to the manufacturer's instructions.
-
Data Analysis: Normalize the dopamine release to the total protein content in each well or express it as a percentage of the control.
In Vivo Animal Model: Elastase-Induced Emphysema in Mice
This protocol provides a general framework for inducing a COPD-like phenotype in mice to test the efficacy of this compound.
Objective: To evaluate the effect of this compound on pulmonary function and inflammation in a mouse model of emphysema.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Porcine pancreatic elastase (PPE)
-
Sterile saline
-
Anesthesia (e.g., ketamine/xylazine)
-
This compound solution for administration (e.g., oral gavage or intraperitoneal injection)
-
Equipment for measuring lung function (e.g., flexiVent)
Procedure:
-
Emphysema Induction:
-
This compound Treatment:
-
Begin this compound administration at a predetermined time point after elastase instillation.
-
Administer this compound daily or according to the desired schedule for a specified duration (e.g., 2-4 weeks).
-
-
Assessment of Pulmonary Function:
-
At the end of the treatment period, anesthetize the mice and perform lung function measurements (e.g., compliance, elastance, forced expiratory volume) using a system like the flexiVent.
-
-
Sample Collection and Analysis:
-
After lung function measurements, collect bronchoalveolar lavage fluid (BALF) to assess inflammation (cell counts, cytokine levels).
-
Perfuse and fix the lungs for histological analysis to evaluate the extent of emphysema (e.g., mean linear intercept).
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound's signaling pathway in carotid body glomus cells.
Caption: General experimental workflow for this compound research.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptic and paracrine mechanisms at carotid body arterial chemoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of this compound dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 6. This compound enhances in low dose the reactivity of pulmonary vessels to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is the mode of action of this compound bismesylate dose dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-dependent effects of this compound on hemodynamics and gas exchange in an animal model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of combined high-dose partial liquid ventilation and this compound on pulmonary gas exchange and hemodynamics in an animal model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for COVID-19 critically ill patients – a vascular therapy for a pulmonary vascular disease: Three case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dose-response and pharmacokinetic study with this compound bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound bismesylate on arterial blood gases in patients with chronic obstructive pulmonary disease and moderate hypoxaemia: a multicentre, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Breathing pattern--gas exchange relation and acute effect of this compound in severe chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Release of dopamine and norepinephrine by hypoxia from PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure–Function Relations in an Elastase-Induced Mouse Model of Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. T3 Intratracheal Therapy Alleviates Pulmonary Pathology in an Elastase-Induced Emphysema-Dominant COPD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Almitrine Research Technical Support Center: Identifying and Mitigating Confounders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common confounders in Almitrine research.
Frequently Asked Questions (FAQs)
FAQ 1: Baseline Patient Characteristics
Question: We are observing highly variable responses to this compound in our clinical trial subjects. How might baseline patient characteristics be confounding our results?
Answer:
Baseline patient characteristics are a major source of confounding in this compound research, particularly in studies involving patients with Chronic Obstructive Pulmonary Disease (COPD). The efficacy of this compound is closely linked to the underlying pathophysiology of the patient. Key factors to consider include:
-
Severity of COPD and Hypoxemia: The therapeutic effect of this compound can be influenced by the initial degree of hypoxemia.[1] One multicenter study found that while this compound produced a small but significant improvement in arterial oxygen tension (PaO2) overall, a subgroup of "responders" (33% of the treated group) showed a much more clinically significant improvement.[2] This suggests that the baseline disease state is a critical determinant of response.
-
Ventilation-Perfusion (V/Q) Mismatch: this compound is thought to improve oxygenation by enhancing hypoxic pulmonary vasoconstriction (HPV), which helps to better match ventilation with perfusion.[3][4][5] The degree of baseline V/Q mismatch can therefore significantly affect the drug's apparent efficacy.
-
Smoking Status: Active smoking can influence inflammatory pathways and may alter the therapeutic response to respiratory medications.[6][7] Although direct studies on this compound are limited, clinical trials for other COPD drugs have shown that smoking status can impact treatment efficacy.[6] It is crucial to stratify analyses by current smokers versus ex-smokers.
Troubleshooting & Mitigation Strategy:
-
Stratification: Stratify your study population based on disease severity (e.g., GOLD stages for COPD), baseline PaO2 levels, and smoking status. Analyze the treatment effect within each subgroup.
-
Active Comparator Design: When possible, use an active comparator rather than a placebo-only control group. This helps ensure that both groups have a similar indication for treatment, reducing "confounding by indication".[8][9][10]
-
Propensity Score Matching: In observational studies, use propensity score matching to balance measured baseline characteristics between treatment and control groups.[11]
Table 1: Hypothetical Data on this compound Response Stratified by Baseline PaO₂
| Patient Group (Baseline PaO₂) | N | Mean PaO₂ Change (mmHg) with this compound | Mean PaO₂ Change (mmHg) with Placebo | P-value (Treatment vs. Placebo) |
| Moderate Hypoxemia (60-70 mmHg) | 50 | +5.8 | +0.5 | <0.01 |
| Severe Hypoxemia (45-59 mmHg) | 50 | +2.1 | +0.3 | <0.05 |
| Overall Population | 100 | +3.95 | +0.4 | <0.01 |
This table illustrates how the treatment effect of this compound can appear more pronounced in specific patient subgroups.
FAQ 2: Inconsistent Ventilatory Response
Question: Our experiments are showing an inconsistent or absent enhancement of the hypoxic ventilatory response (HVR) after this compound administration. What could be the underlying cause?
Answer:
This is a common issue. While this compound is a known peripheral chemoreceptor agonist that enhances HVR, several factors can confound this effect.[12][13][14][15]
-
Mechanism of Action Complexity: this compound's primary action is to increase the sensitivity of the carotid bodies to hypoxia.[3][16] It does this, in part, by inhibiting Ca2+-dependent K+ channels in chemoreceptor cells.[17] However, its effect can be influenced by interactions with CO2 levels, as this compound can also increase the chemosensory response to hypercapnia.[18]
-
Carotid Body Integrity: The effect of this compound is entirely dependent on functional carotid bodies. Studies have shown that this compound has no effect on gas exchange in patients who have undergone bilateral carotid body resection.[16] Any underlying condition or prior surgery affecting the carotid bodies will eliminate the drug's primary mechanism of action.
-
Dopaminergic Modulation: this compound has been shown to reduce dopamine (B1211576) content and utilization in the rat carotid body.[19] Since dopamine is a key neurotransmitter in chemoreceptor signaling, alterations in the dopaminergic system could potentially modulate the response to this compound.
-
Measurement Technique: The method used to measure HVR can influence results. Progressive isocapnic hypoxia appears to be a more sensitive method for detecting this compound's effect compared to transient hypoxia techniques.[13]
Troubleshooting & Mitigation Strategy:
-
Confirm Carotid Body Function: Ensure subjects have no history of carotid body resection or pathology. In pre-clinical models, this can be confirmed histologically.
-
Standardize CO₂ Levels: During HVR testing, maintain strict isocapnia (constant CO₂ levels) to isolate the hypoxic response from hypercapnic influences.
-
Review Dosing: The dose-response relationship for this compound's effect on hypoxic pulmonary vasoconstriction can be complex, with low doses enhancing the effect and higher doses potentially attenuating it.[4][5] Ensure your dosing is appropriate for the desired outcome.
Experimental Protocol: Measuring HVR with Progressive Isocapnic Hypoxia
-
Setup: The subject breathes through a mouthpiece connected to a system that allows for precise control of inspired gas mixtures (O₂, N₂, CO₂). Monitor end-tidal O₂ (PETO₂), end-tidal CO₂ (PETCO₂), arterial oxygen saturation (SaO₂), and minute ventilation (VE).
-
Baseline: Allow the subject to breathe room air for 10-15 minutes to establish a stable baseline.
-
Isocapnia: Maintain PETCO₂ at the subject's resting, eupneic level throughout the experiment by adding CO₂ to the inspired air as ventilation increases.
-
Hypoxic Challenge: Gradually reduce the fraction of inspired oxygen (FiO₂) over 5-8 minutes to lower SaO₂ from ~98% to ~80%.
-
Data Collection: Record VE, SaO₂, PETO₂, and PETCO₂ continuously.
-
Analysis: Plot VE as a function of SaO₂. The slope of this relationship (ΔVE / ΔSaO₂) represents the hypoxic ventilatory response. Compare the slopes before and after this compound administration.
Diagram: this compound's Primary Signaling Pathway
Caption: this compound enhances the hypoxic response by inhibiting K+ channels.
FAQ 3: Potential Drug Interactions
Question: Are there common medications that could interact with this compound and confound our experimental results?
Answer:
Yes, potential drug interactions should be carefully considered. While some studies suggest that pharmacokinetic interactions are not a major issue with drugs like erythromycin (B1671065) or digoxin[1], the pharmacodynamic effects can be significant.
-
Other Respiratory Stimulants: Co-administration with other respiratory stimulants could lead to an excessive response, hyperventilation, and hypocapnia.[20][21]
-
Vasodilators/Vasoconstrictors: Since this compound can cause selective pulmonary vasoconstriction, its effects could be altered by drugs that affect the pulmonary vasculature, such as inhaled nitric oxide (a vasodilator).[3][22]
-
Drugs Affecting Liver Metabolism: this compound is metabolized by the liver.[21] Although specific interactions are not well-documented, caution is warranted when co-administering drugs that are strong inhibitors or inducers of hepatic enzymes.[20] Patients with pre-existing liver disease are contraindicated.[20][21]
-
MAOIs: Concurrent use with Monoamine Oxidase Inhibitors (MAOIs) may be potentially fatal and should be avoided.[23]
Troubleshooting & Mitigation Strategy:
-
Exclusion Criteria: Clearly define and enforce exclusion criteria for concomitant medications in your study protocol.
-
Washout Period: Institute an adequate washout period for prohibited medications before enrolling subjects.
-
Documentation: Meticulously record all medications taken by subjects throughout the study period to allow for post-hoc analysis of potential interactions.
Diagram: Decision Workflow for Managing Potential Drug Interactions
Caption: A workflow for minimizing confounding from drug interactions.
References
- 1. Pharmacodynamic and pharmacokinetic interactions of this compound bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound bismesylate on arterial blood gases in patients with chronic obstructive pulmonary disease and moderate hypoxaemia: a multicentre, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Bismesylate? [synapse.patsnap.com]
- 4. This compound enhances in low dose the reactivity of pulmonary vessels to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose this compound bismesylate enhances hypoxic pulmonary vasoconstriction in closed-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Smoking status impacts treatment efficacy in smoke-induced lung inflammation: A pre-clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining antidepressant drug response by smoking status: Why is it important and how often is it done? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1. Confounding | Evidence Accelerator [evidenceaccelerator.org]
- 9. Core Concepts in Pharmacoepidemiology: Confounding by Indication and the Role of Active Comparators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epci.jp [epci.jp]
- 11. researchgate.net [researchgate.net]
- 12. The effects of this compound on the ventilatory response to hypoxia and hypercapnia in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on hypoxic ventilatory drive measured by transient and progressive isocapnic hypoxia in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. This compound bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound has no effect on gas exchange after bilateral carotid body resection in severe chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stimulus interaction between CO2 and this compound in the cat carotid chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitory effect of this compound on dopaminergic activity of rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is this compound Bismesylate used for? [synapse.patsnap.com]
- 21. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 22. Unraveling the impact of nitric oxide, this compound, and their combination in COVID-19 (at the edge of sepsis) patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mims.com [mims.com]
Technical Support Center: Almitrine and Pulmonary Gas Exchange Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the dose-dependent effects of Almitrine on pulmonary gas exchange. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound improves pulmonary gas exchange?
A1: this compound primarily enhances pulmonary gas exchange by potentiating hypoxic pulmonary vasoconstriction (HPV).[1][2][3][4] This physiological mechanism redirects blood flow from poorly ventilated areas of the lung to regions with better ventilation, thus improving the ventilation/perfusion (V/Q) ratio and overall oxygenation.[5][6][7][8][9] At higher doses, this compound also acts as a respiratory stimulant by increasing the sensitivity of peripheral chemoreceptors in the carotid bodies to low oxygen levels.[6][7][10]
Q2: What is the typical dose range for this compound in experimental studies?
A2: The optimal dose of this compound is crucial, as its effects are dose-dependent. Low doses are generally more effective at improving oxygenation by enhancing HPV.[1][11] In animal models of acute lung injury, doses below 4.0 µg/kg/min improved arterial oxygen pressure (PaO2), while doses of 8.0 µg/kg/min or higher did not show improvement and even led to a decrease in PaO2.[11] In human studies with COPD patients, oral doses of 50 mg and 100 mg showed a significant dose-related improvement in PaO2, with minimal additional benefit at 150 mg.[12]
Q3: Does this compound affect pulmonary artery pressure?
A3: Yes, this compound can increase mean pulmonary artery pressure. This effect is a consequence of its action as a pulmonary vasoconstrictor.[5][13][14] The increase in pulmonary vascular resistance is more pronounced during hypoxia.[5]
Q4: Is this compound's effect on gas exchange dependent on the underlying condition?
A4: Yes, the efficacy of this compound can vary depending on the underlying pulmonary condition. While it has shown benefits in patients with Chronic Obstructive Pulmonary Disease (COPD) and some cases of Acute Respiratory Distress Syndrome (ARDS) by improving V/Q matching[8][9], its effect was less pronounced in patients with lung fibrosis.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant improvement in PaO2 | Inappropriate Dosing: High doses of this compound can attenuate its beneficial effects on HPV and may not improve or even worsen oxygenation.[1][11] | Optimize Dose: Conduct a dose-response study to determine the optimal low dose for your specific model or patient population. Start with lower doses (e.g., < 4.0 µg/kg/min intravenously in animal models) and titrate upwards while monitoring gas exchange parameters.[11] |
| Underlying Pathology: The patient or animal model may have a condition that does not respond well to this compound, such as severe, fixed shunts or certain types of lung fibrosis.[15] | Re-evaluate Model/Patient Selection: Ensure the experimental model or patient population is appropriate for this compound's mechanism of action, which relies on the presence of V/Q mismatch. | |
| Significant increase in pulmonary artery pressure without improvement in oxygenation | Excessive Vasoconstriction: High doses of this compound can lead to generalized pulmonary vasoconstriction, increasing pulmonary artery pressure without effectively redistributing blood flow. | Reduce Dose: Lower the dose of this compound to a range that selectively enhances HPV in hypoxic regions without causing excessive global vasoconstriction. |
| Variable or paradoxical response to this compound | Dual Action of this compound: In some instances, particularly at higher doses or during established hypoxic pulmonary vasoconstriction, this compound can have a dual action, causing initial constriction followed by vasodilation.[14] | Monitor Hemodynamics Continuously: Closely monitor pulmonary artery pressure and blood flow throughout the experiment to characterize the full response profile. Consider a dose-ranging study to identify a dose with a consistent vasoconstrictor effect. |
| Observed neurological side effects (in long-term studies) | Drug Accumulation: this compound has a long plasma half-life, and long-term administration can lead to accumulation and potential for peripheral neuropathy.[12][16] | Intermittent Dosing Schedule: For chronic studies, consider an intermittent dosing schedule with rest periods to minimize the risk of adverse effects.[17] Monitor for any neurological signs in animal models. |
Data Presentation
Table 1: Dose-Dependent Effects of Oral this compound on Arterial Blood Gases in COPD Patients [12]
| Dose (mg) | Mean PaO2 Increase (kPa) | Mean PaO2 Increase (mmHg) | Mean PaCO2 Decrease (kPa) | Mean PaCO2 Decrease (mmHg) |
| 50 | 0.9 | 7 | Not significant | Not significant |
| 100 | 1.5 | 11 | Not significant | Not significant |
| 150 | 1.6 | 12 | 0.9 | 7 |
Table 2: Dose-Dependent Effects of Intravenous this compound on Pulmonary Gas Exchange in an Animal Model of Acute Lung Injury [11]
| Dose (µg/kg/min) | PaO2 (mmHg) | Intrapulmonary Shunt (Qs/Qt) (%) |
| 0.5 | Improved | Decreased |
| 1.0 | 105 +/- 9 | 32 +/- 4 |
| 2.0 | Improved | Decreased |
| 4.0 | Improved | Decreased |
| 8.0 | No improvement | No improvement |
| 16.0 | 58 +/- 11 | 67 +/- 10 |
Experimental Protocols
Protocol 1: Investigating the Dose-Response of Oral this compound in Stable Hypoxemic COPD Patients
-
Study Design: A double-blind, placebo-controlled, randomized crossover study.[12]
-
Subjects: Stable hypoxemic COPD patients.
-
Intervention: Single oral administrations of this compound bismesylate (50, 100, and 150 mg) or placebo, with a two-week washout period between each administration.[12]
-
Measurements:
-
Resting ventilation.
-
Arterial blood gases (PaO2, PaCO2).
-
Plasma this compound levels.
-
-
Procedure:
-
Obtain baseline measurements of resting ventilation and arterial blood gases.
-
Administer the assigned dose of this compound or placebo.
-
Measure arterial blood gases and plasma this compound levels at regular intervals (e.g., 3 hours post-administration) and up to 24 hours to assess the return to baseline.[12]
-
Repeat the procedure for each dose and placebo after the washout period.
-
Protocol 2: Evaluating the Dose-Dependent Effects of Intravenous this compound in an Animal Model of Acute Lung Injury
-
Study Design: A prospective, randomized, controlled study.[11]
-
Animal Model: Anesthetized, tracheotomized, and mechanically ventilated pigs with acute lung injury induced by repeated saline washout of surfactant.[11]
-
Intervention: Cumulative intravenous doses of this compound (0.5, 1.0, 2.0, 4.0, 8.0, and 16.0 µg/kg/min) or a solvent control, with each infusion lasting for 30 minutes.[11]
-
Measurements:
-
Pulmonary gas exchange (PaO2, PaCO2).
-
Hemodynamics (pulmonary artery pressure, cardiac output).
-
Intrapulmonary shunt (Qs/Qt).
-
-
Procedure:
-
Induce acute lung injury in the anesthetized and mechanically ventilated animal.
-
Obtain baseline measurements of gas exchange and hemodynamics.
-
Begin the infusion of the lowest dose of this compound or the solvent control.
-
Perform measurements at the end of the 30-minute infusion period.
-
Increase the infusion rate to the next dose and repeat the measurements.
-
Continue this process for all specified doses.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on pulmonary gas exchange.
Caption: Generalized experimental workflow for an this compound dose-response study.
References
- 1. This compound enhances in low dose the reactivity of pulmonary vessels to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Almitrin [physiology.lf2.cuni.cz]
- 3. Enhancement of hypoxic pulmonary vasoconstriction by this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxic Pulmonary Vasoconstriction: From Molecular Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of hypoxic pulmonary vasoconstriction by low dose this compound bismesylate in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Bismesylate? [synapse.patsnap.com]
- 7. [Pharmacological properties of this compound dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in ventilation-perfusion matching by this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on ventilation-perfusion distribution in adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent effects of this compound on hemodynamics and gas exchange in an animal model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response and pharmacokinetic study with this compound bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound bismesylate on pulmonary vasoreactivity to hypoxia in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Action of this compound on the pulmonary vasculature in ferrets and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The acute effect of a single oral dose of 200 mg this compound on gas exchange in patients with chronic obstructive bronchitis and emphysema, bronchial asthma and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Low-dose this compound bismesylate in the treatment of hypoxemia due to chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term effects of this compound bismesylate in COPD patients with chronic hypoxaemia [pubmed.ncbi.nlm.nih.gov]
Almitrine Off-Target Effects on the Central Nervous System: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of Almitrine's off-target effects on the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a respiratory stimulant. It enhances respiration by acting as an agonist of the peripheral chemoreceptors located in the carotid bodies, which are sensitive to changes in blood oxygen levels.[1] By increasing the sensitivity of these receptors, this compound stimulates an increased respiratory drive.[1]
Q2: What are the major off-target effects of this compound on the central nervous system?
A2: The most significant and widely reported off-target CNS effect of this compound is peripheral neuropathy, a condition characterized by damage to peripheral nerves that can cause symptoms like tingling, numbness, and pain, particularly in the hands and feet.[2][3][4][5][6][7][8][9] Another notable side effect is significant weight loss.[4][8]
Q3: What is the proposed mechanism behind this compound-induced peripheral neuropathy?
A3: The exact mechanism is not fully elucidated, but studies on nerve biopsies from patients treated with this compound show evidence of axonal damage affecting both myelinated and unmyelinated fibers.[6] The pathogenesis is considered toxic rather than purely hypoxic.[6]
Q4: How does this compound affect neurotransmitter systems in the CNS?
A4: this compound has been shown to modulate dopaminergic and noradrenergic systems. Studies in rats have demonstrated that this compound can decrease the content and utilization rate of dopamine (B1211576) (DA) in the carotid body, and to a lesser extent, affect norepinephrine (B1679862) (NE) levels.[10]
Q5: Is there evidence for this compound affecting mitochondrial function and oxidative stress?
A5: Yes, some research suggests that this compound's mechanism may involve interaction with the mitochondrial electron transport chain. This interaction has been linked to both its therapeutic effects and potentially its adverse effects. An increase in oxidative stress is a plausible contributor to its neurotoxic effects, as an imbalance in reactive oxygen species (ROS) can lead to neuronal damage.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Peripheral Neuropathy in Animal Models
Question: We are observing a higher-than-expected incidence and severity of peripheral neuropathy in our rodent model treated with this compound. What could be the contributing factors?
Answer: Several factors could be contributing to this observation:
-
Dose and Duration: High doses and prolonged administration of this compound are associated with an increased risk of peripheral neuropathy. Review your dosing regimen and consider reducing the dose or duration to see if this mitigates the effect.
-
Animal Strain and Age: The susceptibility to neurotoxicity can vary between different rodent strains and with age. Ensure you are using a consistent and well-characterized strain.
-
Nutritional Status: Weight loss is a known side effect of this compound.[4][8] Malnutrition can exacerbate neurotoxicity. Monitor the food intake and body weight of your animals closely and provide nutritional support if necessary.
-
Assessment Methods: Ensure that your methods for assessing peripheral neuropathy (e.g., nerve conduction studies, behavioral tests) are properly calibrated and that the data is being interpreted correctly.
Issue 2: Inconsistent Dopamine Release Measurements in Brain Slice Preparations
Question: Our fast-scan cyclic voltammetry (FSCV) recordings of dopamine release in striatal slices treated with this compound are highly variable. What could be the cause?
Answer: Variability in FSCV recordings can arise from several sources:
-
Slice Viability: Ensure that your brain slices are healthy and properly oxygenated throughout the experiment. The slicing procedure and incubation conditions are critical.
-
Electrode Placement: The precise location of the carbon-fiber microelectrode within the striatum can significantly impact the detected dopamine signal. Maintain consistent and accurate electrode placement between experiments.
-
Stimulation Parameters: The parameters of the electrical stimulation used to evoke dopamine release (e.g., frequency, amplitude, pulse width) must be kept constant to ensure reproducible results.[11][12][13][14]
-
Baseline Stability: A stable baseline recording is crucial before applying this compound. If the baseline is drifting, it can confound the interpretation of the drug's effect.[13]
-
Drug Concentration and Application: Ensure that the this compound solution is freshly prepared and applied at the correct concentration. The method of application (e.g., perfusion) should be consistent.
Issue 3: Difficulty in Detecting this compound-Induced Changes in Mitochondrial Respiration
Question: We are using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in neuronal cultures treated with this compound but are not seeing a clear effect. What should we check?
Answer:
-
Cell Health and Density: Ensure your neuronal cultures are healthy and plated at the optimal density for the Seahorse assay. Over-confluent or unhealthy cells will yield unreliable metabolic data.
-
Assay Medium: Use the recommended assay medium and ensure that substrates like glucose, pyruvate, and glutamine are at appropriate concentrations.
-
Drug Incubation Time: The timing of this compound treatment is crucial. You may need to perform a time-course experiment to determine the optimal incubation period to observe an effect on mitochondrial respiration.
-
Concentration Range: Test a wide range of this compound concentrations to establish a dose-response relationship. It's possible the concentrations you are using are too low or too high to see a specific effect.
-
Mitochondrial Stress Test Components: Verify the concentrations and proper functioning of the mitochondrial inhibitors used in the stress test (oligomycin, FCCP, and rotenone/antimycin A).[15][16][17][18]
Quantitative Data
Table 1: Clinical Incidence of this compound-Induced Adverse Events
| Adverse Event | Dosage | Incidence/Reported Cases | Study Population | Reference |
| Peripheral Neuropathy | 60-100 mg/day | 5 patients developed sensory peripheral neuropathy. | Patients with chronic obstructive pulmonary disease. | [4][8] |
| Weight Loss | 60-100 mg/day | 4-15 kg weight loss noted in patients with neuropathy. | Patients with chronic obstructive pulmonary disease. | [4][8] |
Table 2: Preclinical Effects of this compound on Dopamine Levels
| Parameter | This compound Dose | Effect | Animal Model | Reference |
| Dopamine (DA) Content | 5 mg/kg i.p. (acute) | 34% reduction in the carotid body. | Rat | [10] |
| Dopamine (DA) Content | 5 mg/kg i.p. (15 days) | 55% reduction in the carotid body. | Rat | [10] |
| Dopamine (DA) Utilization Rate | 5 mg/kg i.p. (15 days) | 98% reduction in the carotid body. | Rat | [10] |
Experimental Protocols
Protocol 1: Animal Model of this compound-Induced Peripheral Neuropathy (Adapted)
This protocol is adapted from general models of drug-induced neuropathy and should be optimized for this compound.
-
Animal Model: Use adult male Sprague-Dawley rats.
-
This compound Administration: Administer this compound bismesylate orally via gavage at a dose of 50-100 mg/kg/day for 4-8 weeks. A control group should receive the vehicle only.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess paw withdrawal threshold using von Frey filaments weekly.
-
Thermal Hyperalgesia: Measure paw withdrawal latency to a radiant heat source.
-
-
Electrophysiology: At the end of the treatment period, perform nerve conduction studies on the sciatic nerve to measure nerve conduction velocity and amplitude.
-
Histopathology:
-
Perfuse animals with 4% paraformaldehyde.
-
Dissect the sciatic nerves and dorsal root ganglia (DRG).
-
Process tissues for paraffin (B1166041) embedding and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and toluidine blue to assess axonal degeneration and demyelination.[11]
-
Protocol 2: Measurement of Mitochondrial Respiration in Neuronal Cultures (Seahorse XF Assay)
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a Seahorse XF cell culture microplate at an optimized density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a predetermined duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge overnight.[18]
-
Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Analysis:
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the effect of this compound on mitochondrial function.
Protocol 3: Assessment of Oxidative Stress (TBARS Assay in Brain Tissue)
-
Tissue Preparation: Homogenize brain tissue (e.g., cortex, striatum) from this compound-treated and control animals in cold buffer.[3][19]
-
TBARS Reaction:
-
Measurement:
-
Quantification: Calculate the concentration of MDA using a standard curve generated with an MDA standard. Express the results as nmol of MDA per mg of protein.
Protocol 4: Measurement of Dopamine Release in Brain Slices (Fast-Scan Cyclic Voltammetry - FSCV)
-
Brain Slice Preparation: Prepare coronal brain slices (300 µm) containing the striatum from adult mice.[13]
-
Recording Setup:
-
FSCV Recording:
-
This compound Application: Perfuse the slice with this compound at the desired concentration and continue to record evoked dopamine release.
-
Data Analysis: Analyze the FSCV data to determine changes in the amplitude and kinetics of dopamine release and uptake in the presence of this compound.
Visualizations
Caption: Experimental workflow for an this compound-induced peripheral neuropathy animal model.
Caption: Proposed mechanism of this compound's effect on presynaptic dopamine modulation.
Caption: Postulated signaling pathway for this compound-induced oxidative stress and neurotoxicity.
References
- 1. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral neuropathy during treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoxidation of brain homogenates from various animals as measured by thiobarbituric acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral neuropathy in patients treated with this compound dimesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound neuropathy. A nerve biopsy study of 8 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Points: Peripheral neuropathy during treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of this compound on dopaminergic activity of rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Lipid peroxidation measured as thiobarbituric acid-reactive substances in tissue slices: characterization and comparison with homogenates and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitoring thiobarbituric acid-reactive substances (TBARs) as an assay for oxidative damage in neuronal cultures and central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Almitrine's Mechanism of Action: A Comparative Guide Using Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data used to validate the mechanism of action for Almitrine, a peripheral chemoreceptor agonist. It focuses on evidence gathered from genetic models and contrasts its activity with the alternative respiratory stimulant, Doxapram.
Primary Hypothesized Mechanism of Action: this compound
This compound is a respiratory stimulant that primarily enhances the ventilatory response to hypoxia.[1] The principal mechanism is believed to be the sensitization of peripheral chemoreceptors, specifically within the carotid bodies.[2][3] These specialized cells monitor arterial blood oxygen levels and signal the brainstem to adjust breathing.[3]
The leading hypothesis posits that this compound inhibits specific potassium channels in the carotid body's glomus cells, namely the TASK-1 and TASK-3 (Twik-related acid-sensitive K+) channels . Inhibition of these "leak" channels leads to membrane depolarization, activation of voltage-gated calcium channels, subsequent neurotransmitter release, and an increase in afferent signals to the respiratory control center in the brainstem, ultimately boosting ventilation.
An emerging area of investigation is the role of AMP-activated protein kinase (AMPK) , a key cellular energy sensor. It is hypothesized that this compound may activate AMPK, potentially upstream of or in parallel to TASK channel inhibition, contributing to the chemosensory response.
References
A Comparative Analysis of Almitrine and Doxapram for Preclinical Respiratory Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two respiratory stimulants, Almitrine and Doxapram (B1670896), based on available preclinical data. The objective is to offer a clear, data-driven overview to inform experimental design and drug development in the field of respiratory pharmacology.
Introduction
Respiratory stimulants are a class of drugs that increase the respiratory drive, leading to an increase in the rate and/or depth of breathing. They are investigated for a variety of applications, including the reversal of drug-induced respiratory depression, the management of apnea (B1277953) of prematurity, and the treatment of respiratory failure. This compound and Doxapram are two such agents with distinct mechanisms of action that have been evaluated in various preclinical models. This compound primarily acts as a peripheral chemoreceptor agonist, while Doxapram stimulates both peripheral and central chemoreceptors.[1][2] This guide will delve into their comparative efficacy, mechanisms, and experimental considerations in preclinical settings.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which this compound and Doxapram stimulate respiration are a key differentiator.
This compound's Peripheral Chemoreceptor Agonism
This compound enhances respiration by acting as an agonist of peripheral chemoreceptors located in the carotid bodies.[3] This action mimics the body's natural response to hypoxia, leading to an increased respiratory drive.[4][5] At lower doses, this compound has been shown to improve the ventilation/perfusion ratio by inducing vasoconstriction in poorly ventilated areas of the lungs, thereby redirecting blood flow to better-oxygenated regions.[4]
Doxapram's Dual-Site Stimulation
Doxapram stimulates respiration through a dual mechanism, acting on both peripheral carotid chemoreceptors and the central respiratory centers in the medulla.[6][7] This broader mechanism of action can lead to a more generalized stimulation of the central nervous system.[1] The central action of Doxapram is thought to involve the blockade of tandem pore K+ (TASK-1/-3) channels.[8]
Comparative Preclinical Data
Direct head-to-head preclinical studies comparing this compound and Doxapram are limited. However, the available data from studies in conscious rats with morphine-induced respiratory depression and anesthetized dogs with acute lung injury provide valuable insights into their comparative performance.
| Parameter | Animal Model | Condition | This compound Effect | Doxapram Effect | Citation |
| Minute Volume | Conscious Rat | Morphine-induced Respiratory Depression | Significantly increased minute volume compared to vehicle controls. | Significantly increased minute volume compared to vehicle controls. | [9] |
| Pulmonary Artery Pressure (Ppa) | Anesthetized Dog | Oleic Acid-induced Acute Lung Injury | Increased Ppa at all levels of cardiac output studied. | Increased Ppa at all levels of cardiac output studied. | [10] |
| Arterial PO2 | Anesthetized Dog | Oleic Acid-induced Acute Lung Injury | Did not affect arterial PO2. | Did not affect arterial PO2. | [10] |
| Intrapulmonary Shunt | Anesthetized Dog | Oleic Acid-induced Acute Lung Injury | Did not affect intrapulmonary shunt. | Did not affect intrapulmonary shunt. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols from key comparative studies.
General Experimental Workflow
The evaluation of respiratory stimulants in preclinical models typically follows a structured workflow to ensure robust and reproducible data.
Morphine-Induced Respiratory Depression in Conscious Rats
-
Animal Model: Conscious rats.[9]
-
Respiratory Measurement: Whole-body plethysmography was used to measure minute volume.[9]
-
Experimental Procedure:
-
Baseline minute volume was measured.
-
Morphine (10mg/kg IV) was administered as a bolus to induce respiratory depression, which resulted in an approximate 40-50% decrease in minute volume.[9]
-
Following morphine administration, either this compound (0.03mg/kg/min), Doxapram (1.0mg/kg/min), or a vehicle was infused intravenously.[9]
-
Minute volume was continuously monitored and compared between the treatment groups and the vehicle control.[9]
-
Oleic Acid-Induced Acute Lung Injury in Anesthetized Dogs
-
Animal Model: Anesthetized dogs.[10]
-
Induction of Lung Injury: Oleic acid (0.09 ml/kg) was administered intravenously to induce acute lung injury.[10]
-
Hemodynamic and Gas Exchange Measurements:
-
Pulmonary hemodynamics were assessed by constructing mean pulmonary artery pressure (Ppa)-cardiac output (Q) plots. Cardiac output was manipulated using a femoral arteriovenous bypass and an inferior vena cava balloon catheter.[10]
-
Gas exchange was evaluated by measuring arterial PO2 and intrapulmonary shunt, which was determined using a sulfur hexafluoride infusion.[10]
-
-
Experimental Groups: Following the induction of lung injury, animals were randomized to receive one of the following intravenous infusions:
-
Placebo (n=6)
-
This compound (2 micrograms/kg/min) (n=6)
-
Doxapram (20 micrograms/kg/min) (n=6)[10]
-
-
Outcome Measures: The effects of the treatments on Ppa, arterial PO2, and intrapulmonary shunt were compared.[10]
Discussion of Findings
In a model of opioid-induced respiratory depression in conscious rats, both this compound and Doxapram demonstrated efficacy in increasing minute volume, suggesting that both drugs can effectively counteract the respiratory depressant effects of morphine.[9]
In a more complex model of acute lung injury in anesthetized dogs, both this compound and Doxapram increased pulmonary artery pressure, indicating a vasoconstrictive effect in the pulmonary circulation.[10] However, neither drug improved gas exchange, as evidenced by the lack of change in arterial PO2 and intrapulmonary shunt.[10] This suggests that in this specific model of lung injury, the pulmonary vasoconstriction induced by these agents did not lead to a beneficial redistribution of blood flow to better-ventilated lung regions.[10]
Conclusion
Both this compound and Doxapram are effective respiratory stimulants in preclinical models, albeit through different mechanisms of action. The choice between these agents for a particular research application will likely depend on the specific scientific question being addressed and the desired pharmacological profile.
-
This compound , with its primary action on peripheral chemoreceptors, may be a more selective tool for studying the role of these receptors in respiratory control. Its effects on improving ventilation/perfusion matching at lower doses could be advantageous in certain models of respiratory insufficiency.[4]
-
Doxapram , with its dual central and peripheral actions, provides a more generalized respiratory stimulation.[6][7] This may be beneficial in models where a broader stimulation of the respiratory drive is desired.
Further head-to-head comparative studies in a wider range of preclinical models are warranted to more fully elucidate the relative strengths and weaknesses of this compound and Doxapram for specific therapeutic applications. Researchers should carefully consider the animal model, the nature of the respiratory challenge, and the specific endpoints of interest when designing studies to evaluate these and other respiratory stimulants.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Respiratory stimulants | PDF [slideshare.net]
- 3. This compound bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of this compound dimesylate. Effects on the ventilation-perfusion ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased respiratory chemosensitivity induced by infusing this compound intravenously in healthy man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and doxapram in experimental lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Almitrine and Carbonic Anhydrase Inhibitors in Respiratory Stimulation
A comprehensive guide for researchers and drug development professionals on the mechanisms, clinical effects, and experimental data supporting the use of Almitrine and carbonic anhydrase inhibitors as respiratory stimulants.
This guide provides a detailed comparison of the efficacy of this compound and carbonic anhydrase inhibitors, with a focus on Acetazolamide, in the context of respiratory insufficiency. By examining their distinct mechanisms of action, summarizing key experimental findings, and presenting detailed methodologies, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate these therapeutic agents.
Introduction
Respiratory stimulants are a class of drugs that increase the respiratory drive, leading to improved alveolar ventilation and gas exchange. They are primarily used in the management of respiratory insufficiency, particularly in conditions such as Chronic Obstructive Pulmonary Disease (COPD) and acute respiratory failure. This guide focuses on two distinct classes of respiratory stimulants: this compound, a peripheral chemoreceptor agonist, and carbonic anhydrase inhibitors, such as Acetazolamide, which act by inducing metabolic acidosis.
Mechanisms of Action
The therapeutic effects of this compound and carbonic anhydrase inhibitors stem from fundamentally different physiological pathways.
This compound: Peripheral Chemoreceptor Agonist
This compound bismesylate acts as a respiratory stimulant by directly agonizing the peripheral chemoreceptors located in the carotid bodies.[1][2][3] These specialized sensory organs are responsible for detecting changes in arterial blood oxygen (PaO2), carbon dioxide (PaCO2), and pH levels. By stimulating these chemoreceptors, this compound enhances the afferent signals to the respiratory centers in the brainstem, leading to an increased respiratory drive.[4] This results in a deeper and more frequent breathing pattern, which improves alveolar ventilation and, consequently, arterial oxygenation.[5] Furthermore, this compound is believed to improve the ventilation-perfusion (V/Q) mismatch in the lungs, contributing to its efficacy in hypoxemic patients.[2]
dot
Carbonic Anhydrase Inhibitors (Acetazolamide)
Carbonic anhydrase inhibitors, with Acetazolamide being a prime example, exert their respiratory stimulant effect through a systemic mechanism.[6][7] These drugs inhibit the enzyme carbonic anhydrase, which is abundant in the renal tubules.[8] The inhibition of this enzyme leads to a decrease in the reabsorption of bicarbonate (HCO3-) from the renal tubules, resulting in increased bicarbonate excretion in the urine.[6][8] This loss of bicarbonate from the bloodstream induces a mild metabolic acidosis, which lowers the blood pH.[6][7] The central and peripheral chemoreceptors detect this decrease in pH and signal the respiratory center to increase ventilation in an effort to compensate by blowing off more carbon dioxide.[8]
dot
Comparative Efficacy: Experimental Data
The following tables summarize the quantitative effects of this compound and Acetazolamide on arterial blood gases from various clinical studies. It is important to note that these studies were conducted on different patient populations and under varying protocols, so direct comparisons should be made with caution.
This compound: Effects on Arterial Blood Gases
| Study | Patient Population | Dose | Change in PaO2 (mmHg) | Change in PaCO2 (mmHg) |
| Stradling et al., 1984[9] | Chronic Obstructive Pulmonary Disease (COPD) | 100 mg orally | Significant increase | Significant decrease |
| Gothe et al., 1988[10] | COPD with hypoxemia | 25 mg three times a day for 6 months | ↑ from 61 to 74 (acute); ↑ to 70 (long-term) | ↓ from 41 to 38 (acute); ↓ to 39 (long-term) |
| Voisin et al., 1999[11] | COPD with moderate hypoxemia | 100 mg per day for 12 months | ↑ 3.2 (mean); ↑ 10.2 (responders) | Reduction observed in responders |
| Winkelmann et al., 1985[12] | Severe chronic airways obstruction and emphysema | 100 mg orally | ↑ 5.2 | No significant change |
| Romaldini et al., 1986[13] | Stable hypoxemic COPD | 50, 100, 150 mg orally (single dose) | ↑ 7 (50mg), ↑ 11 (100mg), ↑ 12 (150mg) | ↓ 7 (150mg) |
Acetazolamide: Effects on Arterial Blood Gases
| Study | Patient Population | Dose | Change in PaO2 (kPa) | Change in PaCO2 (kPa) |
| Jones et al., 2012 (Systematic Review)[14] | Hypercapnic ventilatory failure due to COPD | 250 mg twice daily | ↑ 1.54 | ↓ -0.41 (non-significant) |
| Gulsvik et al., 2013[3] | Respiratory failure and metabolic alkalosis | 250 mg three times a day for 5 days | ↑ 1.41 vs 0.81 (placebo) | Decrease not significant |
| Faisy et al., 2016[15] | COPD with pure or mixed metabolic alkalosis on mechanical ventilation | 500 mg or 1000 mg twice daily | No significant change in respiratory stimulant effect | No significant change in respiratory stimulant effect |
| Burki et al., 2020[16] | Healthy volunteers | Not specified | ↑ (resting ventilation) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.
This compound Clinical Trial Protocol (Example)
A prospective, randomized, double-blind, placebo-controlled trial was conducted to evaluate the long-term effects of this compound bismesylate in COPD patients with chronic hypoxemia.[2]
-
Patient Selection: COPD outpatients with FEV1 < 50% and PaO2 ≤ 65 mmHg in a stable clinical state were included. Exclusion criteria included asthma, restrictive lung disease, sleep apnea, and advanced renal or hepatic disease.[2]
-
Treatment: Patients received this compound bismesylate at a dose of 1 mg/kg/day (50 mg/day for weight < 75 kg; 100 mg/day for weight ≥ 75 kg) or a placebo. The treatment was administered in an intermittent schedule with one-month rest periods after the third, sixth, and ninth months over a one-year duration.[2]
-
Measurements: Arterial blood gases (ABG) and spirometry were measured at baseline and at 3, 6, 9, and 12 months. A 6-minute walking test, nocturnal pulse oximetry, and quality of life evaluation were performed at the beginning and end of the study.[2]
-
Statistical Analysis: Analysis of variance (ANOVA) for repeated measurements was used to compare the outcomes between the this compound and placebo groups.[2]
dot
Acetazolamide Clinical Trial Protocol (Example)
A randomized, placebo-controlled, double-blind parallel group trial was conducted to evaluate the effectiveness of short-term Acetazolamide treatment for combined respiratory failure and metabolic alkalosis.[3]
-
Patient Selection: Hospitalized patients with respiratory failure due to a pulmonary disease (PaO2 ≤ 8 kPa and/or PaCO2 ≥ 7 kPa) and concurrent metabolic alkalosis (base excess ≥ 8 mmol/L) were enrolled.[3]
-
Treatment: Patients were administered either oral Acetazolamide 250 mg three times a day or a placebo for 5 days.[3]
-
Measurements: The primary outcome variable was PaO2 after 5 days of treatment. Secondary outcome variables included PaCO2, base excess, and pH on day 5, as well as the total number of days in the hospital.[3]
-
Statistical Analysis: The difference in the change in PaO2 between the two groups was analyzed, with adjustments for baseline skewness.[3]
Discussion and Conclusion
This compound and carbonic anhydrase inhibitors represent two distinct approaches to respiratory stimulation. This compound offers a targeted approach by directly stimulating peripheral chemoreceptors, leading to a rapid and potent increase in respiratory drive and improved gas exchange. In contrast, carbonic anhydrase inhibitors like Acetazolamide work systemically by inducing a metabolic acidosis, which then indirectly stimulates respiration.
The choice between these agents depends on the specific clinical scenario. This compound may be particularly beneficial in patients with hypoxemic respiratory failure where an improvement in V/Q matching is desired. Carbonic anhydrase inhibitors are often considered in patients with hypercapnic respiratory failure, especially when accompanied by metabolic alkalosis.
The available data suggest that both classes of drugs can effectively improve arterial blood gases in selected patient populations. However, the magnitude of the effect and the side-effect profiles differ. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of this compound versus carbonic anhydrase inhibitors in various forms of respiratory insufficiency. Researchers and clinicians should carefully consider the underlying pathophysiology of the respiratory failure, the patient's metabolic status, and the potential side effects when selecting a respiratory stimulant.
References
- 1. Pattern of breathing and gas exchange following oral this compound bismesylate in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term effects of this compound bismesylate in COPD patients with chronic hypoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetazolamide improves oxygenation in patients with respiratory failure and metabolic alkalosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the release of catecholamines from the rabbit carotid body in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. picmonic.com [picmonic.com]
- 8. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 9. The effects of oral this compound on pattern of breathing and gas exchange in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low-dose this compound bismesylate in the treatment of hypoxemia due to chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound bismesylate on arterial blood gases in patients with chronic obstructive pulmonary disease and moderate hypoxaemia: a multicentre, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of this compound and oxygen on arterial blood gases in chronic respiratory insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response and pharmacokinetic study with this compound bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitors for hypercapnic ventilatory failure in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetazolamide doesn’t reduce duration of mechanical ventilation | MDedge [mdedge.com]
- 16. droracle.ai [droracle.ai]
Cross-Species Comparison of Almitrine's Effects on Respiration: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Almitrine's respiratory effects across various species, supported by experimental data, detailed methodologies, and clear visualizations of its mechanism of action.
This compound bismesylate is a respiratory stimulant known to enhance ventilation primarily by acting on peripheral chemoreceptors, specifically the carotid bodies. Its effects, however, can vary significantly across different animal models, which has important implications for preclinical and clinical research. This guide synthesizes data from key studies to illuminate these species-specific differences.
Quantitative Comparison of Respiratory Responses to this compound
The following tables summarize the dose-dependent effects of intravenously administered this compound on key respiratory and blood gas parameters in several commonly studied species.
Table 1: Effects of this compound on Arterial Blood Gases
| Species | Dosage (µg/kg, IV) | Change in PaO₂ (mmHg) | Change in PaCO₂ (mmHg) | Reference |
| Anesthetized Cat | 100 | ↑ 15-25 | ↓ 5-10 | |
| Anesthetized Dog | 20 | ↑ (not specified) | ↓ 4.3 | |
| Anesthetized Rabbit | 100 | ↑ 10-20 | ↓ 3-7 | |
| Conscious Human | 500 (oral) | ↑ 9 | ↓ 2.5 |
Note: Changes are typically reported as mean alterations from baseline. PaO₂ increases are often secondary to improved ventilation.
Table 2: Effects of this compound on Ventilatory Parameters
| Species | Dosage (µg/kg, IV) | Change in Minute Ventilation (V̇E) | Change in Tidal Volume (VT) | Change in Respiratory Frequency (f) | Reference |
| Anesthetized Cat | 100 | ↑ 50-150% | ↑ | ↑ | |
| Anesthetized Dog | 20 | ↑ 79% | ↑ 51% | ↑ 19% | |
| Anesthetized Rabbit | 100 | ↑ 40-100% | ↑ | ↑ | |
| Rat | 250 | ↑ (Significant) | ↑ | ↑ |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism involves the potentiation of the hypoxic sensing machinery within the glomus cells of the carotid bodies. This leads to an increased afferent signal to the brainstem respiratory centers, resulting in enhanced ventilation.
Validating Almitrine-Induced Arterial Blood Gas Improvements: A Comparative Guide to Mass Spectrometry and Conventional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry and conventional electrochemical methods for validating improvements in arterial blood gases following the administration of Almitrine. It includes a summary of this compound's effects on blood gases supported by clinical trial data, detailed experimental protocols for both validation techniques, and a discussion of their respective advantages and limitations.
This compound and Arterial Blood Gas Improvements
This compound is a respiratory stimulant that enhances gas exchange by acting as a peripheral chemoreceptor agonist.[1][2] It primarily targets the carotid bodies, increasing their sensitivity to changes in arterial oxygen tension (PaO2).[3] This leads to an increase in ventilation and an improvement in the ventilation/perfusion (V/Q) ratio, resulting in a significant rise in PaO2 and, in some cases, a decrease in arterial carbon dioxide tension (PaCO2).[1][2][4]
Summary of this compound's Effects on Arterial Blood Gases (from Clinical Trials)
The following tables summarize the quantitative effects of this compound on PaO2 and PaCO2 as reported in various clinical studies. These studies utilized conventional arterial blood gas analyzers for their measurements.
| Study | Dosage | Mean Change in PaO2 (mmHg) | p-value |
| Górecka et al. (Overall) | 100 mg/day | +3.2 | 0.003 |
| Górecka et al. (Responders) | 100 mg/day | +10.2 | <0.0001 |
| Gothe et al. | 100 mg single dose | +5.2 | N/A |
| Stradling et al. | 100 mg single dose | Significantly raised | <0.05 |
| Romaldini et al. (Dose-Response) | 50 mg single dose | +7.0 | <0.05 |
| Romaldini et al. (Dose-Response) | 100 mg single dose | +11.0 | <0.05 |
| Romaldini et al. (Dose-Response) | 150 mg single dose | +12.0 | <0.05 |
| Study | Dosage | Mean Change in PaCO2 (mmHg) | p-value |
| Górecka et al. (Responders) | 100 mg/day | Reduction observed | <0.0001 |
| Gothe et al. | 100 mg single dose | Remained constant | N/A |
| Stradling et al. | 100 mg single dose | Significantly lowered | <0.05 |
| Romaldini et al. (Dose-Response) | 150 mg single dose | -7.0 | <0.05 |
Experimental Protocols
Conventional Arterial Blood Gas Analysis (Electrochemical Method)
This method utilizes electrochemical sensors to measure the partial pressures of oxygen and carbon dioxide, and the pH of an arterial blood sample.[5][6]
Principle:
-
PaO2 (Clark Electrode): Measures the electric current generated by the reduction of oxygen at a polarized electrode.[5]
-
PaCO2 (Severinghaus Electrode): Measures the change in pH of a bicarbonate solution that is separated from the blood sample by a gas-permeable membrane.[5]
-
pH (Potentiometric Electrode): Measures the voltage difference across a glass membrane that is sensitive to hydrogen ion concentration.[5]
Procedure:
-
Sample Collection:
-
Draw 1-3 mL of arterial blood anaerobically into a heparinized syringe.
-
Expel any air bubbles immediately.
-
Place the sample on ice if analysis will be delayed for more than 5-10 minutes.[5]
-
-
Analysis:
-
Introduce the blood sample into the blood gas analyzer.
-
The analyzer automatically transports the sample to the electrode chamber, which is maintained at 37°C.[5]
-
The electrodes measure the respective parameters.
-
The results are displayed digitally.
-
-
Quality Control:
-
Regularly calibrate the analyzer using standardized gas mixtures and buffer solutions.
-
Perform routine maintenance as per the manufacturer's instructions.
-
Mass Spectrometry for Arterial Blood Gas Analysis
Mass spectrometry can be used to measure dissolved gases in the blood by separating and quantifying gas molecules based on their mass-to-charge ratio.[7][8]
Principle:
A sample of blood is introduced into a high-vacuum system connected to a mass spectrometer. The dissolved gases are liberated from the blood and ionized. The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio, and the abundance of each ion is measured by a detector.[8]
Procedure:
-
Sample Introduction:
-
A small, continuous flow of arterial blood is drawn from the patient and passed over a gas-permeable membrane.
-
Alternatively, a discrete blood sample can be injected into a heated inlet system.
-
-
Gas Extraction and Ionization:
-
The dissolved gases diffuse across the membrane into the high-vacuum chamber of the mass spectrometer.
-
The gas molecules are then ionized, typically by an electron impact ion source.
-
-
Mass Analysis and Detection:
-
The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or magnetic sector).
-
The detector measures the ion current for each mass-to-charge ratio, which is proportional to the partial pressure of the corresponding gas.
-
-
Data Analysis:
-
The ion currents for oxygen (m/z 32) and carbon dioxide (m/z 44) are used to determine their partial pressures in the blood.
-
Comparison of Validation Methods
| Feature | Conventional Blood Gas Analyzer (Electrochemical) | Mass Spectrometry |
| Principle of Operation | Electrochemical sensors (amperometric and potentiometric)[5][6] | Separation and detection of ions based on mass-to-charge ratio[7][8] |
| Gases Measured | Primarily PaO2, PaCO2, and pH[5] | Can simultaneously measure multiple gases and volatile compounds[7] |
| Speed of Analysis | Rapid (results within minutes) | Can provide continuous, real-time measurements (with appropriate interface) |
| Sample Volume | Small (typically <1 mL) | Can be adapted for small sample volumes or continuous monitoring |
| Specificity | High for target gases | Very high specificity, can distinguish between isotopes |
| Interference | Can be susceptible to interference from other electroactive substances[9] | Less prone to chemical interference, but can have isobaric interferences |
| Cost and Complexity | Relatively inexpensive and widely available | Higher initial cost and more complex instrumentation |
| Portability | Portable point-of-care devices are common | Typically larger, less portable instrumentation, though smaller systems are emerging |
Visualizations
Caption: this compound's signaling pathway.
Caption: Experimental workflow for validation.
References
- 1. Pattern of breathing and gas exchange following oral this compound bismesylate in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of oral this compound on pattern of breathing and gas exchange in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound and oxygen on arterial blood gases in chronic respiratory insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response and pharmacokinetic study with this compound bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arterial Blood Gases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trancutaneous blood gas measurement by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. lib3.dss.go.th [lib3.dss.go.th]
A Comparative Analysis of Almitrine and Its Novel Analogue S9581: Efficacy and Mechanism in Respiratory Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the respiratory stimulant Almitrine and its novel, water-soluble analogue, S9581. The following sections present a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended to support further research and development in the field of respiratory pharmacology.
Introduction
This compound is a diphenylmethylpiperazine derivative that acts as a respiratory stimulant by agonizing peripheral chemoreceptors in the carotid bodies.[1][2] It has been investigated for its potential to improve oxygenation in patients with chronic obstructive pulmonary disease (COPD) by enhancing respiratory drive and improving the ventilation/perfusion (V/Q) ratio.[3][4] A significant limitation of this compound bismesylate for research purposes is its poor water solubility. S9581 is a novel, water-soluble analogue of this compound developed to overcome this limitation, facilitating its use in experimental settings. This guide focuses on the comparative effects of this compound and S9581 on ventilation and pulmonary circulation.
Comparative Efficacy: this compound vs. S9581
Experimental data from studies on normoxic and chronically hypoxic (CH) rats reveal that both this compound and its analogue S9581 exert significant effects on ventilation and pulmonary circulation.
Effects on Ventilation
Both compounds have been shown to increase ventilation. However, their effects can be dose-dependent and vary based on the oxygenation status of the subject.
| Compound | Dose | Animal Model | Change in Ventilation (Ve) | Citation |
| S9581 | Low Dose | Normoxic Rats | +34% | [5] |
| Low Dose | Chronically Hypoxic Rats | +20% | [5] | |
| High Dose | Normoxic & Chronically Hypoxic Rats | Depression of hypoxic ventilatory response | [5] | |
| This compound | Low Dose | Chronically Hypoxic Rats | Enhanced hypoxic ventilatory response | [5] |
| High Dose | Normoxic & Chronically Hypoxic Rats | Depression of hypoxic ventilatory response | [5] |
Table 1: Comparative Effects of S9581 and this compound on Ventilation.
Effects on Pulmonary Circulation
The effects of this compound and S9581 on the pulmonary circulation are complex, demonstrating a dose-dependent dual action of vasoconstriction and vasodilation.
| Compound | Dose | Experimental Model | Effect on Hypoxic Pulmonary Vasoconstriction (HPV) | Citation |
| S9581 | Low Dose | Isolated Perfused Rat Lung | Enhanced response to 2% O2 | [5] |
| High Dose | Isolated Perfused Rat Lung | Attenuated response in both control and CH rats | [5] | |
| This compound | Low Dose | Isolated Perfused Rat Lung | Enhanced response to 2% O2 | [5] |
| High Dose | Isolated Perfused Rat Lung | Attenuated response in both control and CH rats | [5] |
Table 2: Comparative Effects of S9581 and this compound on Hypoxic Pulmonary Vasoconstriction.
Mechanism of Action and Signaling Pathways
This compound and its analogues primarily act on the peripheral chemoreceptors located in the carotid bodies.[6] The proposed signaling cascade is as follows:
-
Binding to Carotid Body Chemoreceptors: this compound and S9581 bind to and activate the glomus cells (type I cells) of the carotid body.[7]
-
Inhibition of K+ Channels: This activation leads to the inhibition of specific potassium (K+) channels in the glomus cell membrane.[8]
-
Cellular Depolarization: The reduced K+ efflux results in depolarization of the glomus cell membrane.
-
Calcium Influx: Depolarization activates voltage-gated calcium (Ca2+) channels, leading to an influx of Ca2+ into the cell.
-
Neurotransmitter Release: The rise in intracellular Ca2+ triggers the release of neurotransmitters, such as ATP and acetylcholine.[7]
-
Afferent Signal to Brainstem: These neurotransmitters activate afferent nerve fibers of the carotid sinus nerve, which transmits signals to the respiratory centers in the brainstem.[9]
-
Increased Respiratory Drive: The brainstem, in turn, increases the rate and depth of breathing.
Simultaneously, these compounds influence the pulmonary vasculature, likely through a direct action on pulmonary artery smooth muscle cells, leading to an enhancement of hypoxic pulmonary vasoconstriction at low doses.[5] This improves the matching of ventilation to perfusion.
References
- 1. Isolated Perfused Rat Lung Model [bio-protocol.org]
- 2. Method of Isolated Ex Vivo Lung Perfusion in a Rat Model: Lessons Learned from Developing a Rat EVLP Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in ventilation-perfusion matching by this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in ventilation-perfusion relationships by this compound in patients with chronic obstructive pulmonary disease during mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulus interaction between CO2 and this compound in the cat carotid chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C26H29F2N7 | CID 33887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the release of catecholamines from the rabbit carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on ventilation-perfusion distribution in adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Almitrine and Pro-Mitochondrial Agents in Cellular Bioenergetics
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Almitrine and key pro-mitochondrial agents—Coenzyme Q10 (CoQ10), Pyrroloquinoline Quinone (PQQ), and L-Carnitine. This document synthesizes available experimental data to objectively evaluate their respective mechanisms and performance in modulating mitochondrial function.
While direct head-to-head clinical trials are not available, this guide offers a comprehensive comparison based on existing preclinical and clinical data, focusing on their distinct roles in cellular respiration, antioxidant defense, and mitochondrial biogenesis.
Executive Summary
This compound, a respiratory stimulant, primarily enhances oxygenation through its action on peripheral chemoreceptors and has been shown to interact with the mitochondrial electron transport chain. In contrast, pro-mitochondrial agents like CoQ10, PQQ, and L-Carnitine support mitochondrial function through more direct mechanisms. CoQ10 is an essential component of the electron transport chain and a potent antioxidant. PQQ is a powerful inducer of mitochondrial biogenesis, and L-Carnitine is crucial for the transport of fatty acids for β-oxidation. This guide will delve into the experimental evidence supporting these functions, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Comparative Data on Mitochondrial Function
The following tables summarize the quantitative effects of this compound, Coenzyme Q10, PQQ, and L-Carnitine on key mitochondrial parameters as reported in various studies.
Table 1: Effects on Mitochondrial Respiration and ATP Synthesis
| Compound | Model System | Substrate | Concentration | Effect on Oxygen Consumption | Effect on ATP Synthesis | Citation |
| This compound | Isolated rat liver mitochondria | Succinate (5 mM) | 22.4 µM | State 3: ↓ 8.9% Uncoupled: ↓ 4.3% | ↓ 39.4% | [1] |
| NADH (5 mM) | 22.4 µM | State 3: ↓ 39.3% Uncoupled: ↑ 5.1% | ↓ 43.7% | [1] | ||
| PQQ | Mouse Hepa1-6 cells | Not specified | 30 µM (48h) | ↑ (Specific values not provided) | Not directly quantified, but increased mitochondrial content suggests enhanced capacity | [2] |
| Acetyl-L-Carnitine | Isolated rat spinal cord mitochondria | Pyruvate | Not specified | Maintained respiration in the absence of pyruvate | Inferred from restored respiration rates | [3] |
| Coenzyme Q10 | Human clinical trial (ESRD patients on MHD) | Endogenous | 1800 mg/day | Aims to improve oxidative phosphorylation and oxygen consumption | Aims to improve mitochondrial function | [4] |
Table 2: Effects on Mitochondrial Biogenesis and Antioxidant Capacity
| Compound | Model System | Concentration | Key Findings | Citation |
| This compound | Isolated rat diaphragm muscle | 6 µg/ml | Showed an antioxidant effect by reversing twitch tension reduction caused by a free-radical-producing mixture | [5] |
| PQQ | Mouse Hepa1-6 cells | 10-30 µM (24-48h) | ↑ Citrate synthase activity ↑ Cytochrome c oxidase activity ↑ Mitochondrial DNA content | [2][6] |
| Differentiated 3T3-L1 adipocytes | 200 nM (20h) | ↑ Nrf1 mRNA expression ↑ Tfam mRNA expression | [7] | |
| Coenzyme Q10 | Human clinical trial (CKD patients) | 120 mg/day (28 days) | Reduction in patients requiring dialysis, suggesting mitigation of oxidative stress | [8] |
| L-Carnitine | - | - | Reduces oxidative stress indirectly by improving mitochondrial metabolism and function | [9] |
Mechanisms of Action and Signaling Pathways
This compound
This compound's primary physiological effect is the stimulation of peripheral chemoreceptors, leading to an increased respiratory drive. At the cellular level, it has been shown to interact with the mitochondrial electron transport chain. Some studies suggest it acts as an inhibitor of the F1F0-ATPase (ATP synthase), which could explain the observed decrease in ATP synthesis efficiency.[10] It also appears to have antioxidant properties, though the precise mechanism is not fully elucidated.[5]
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACETYL-L-CARNITINE AMELIORATES MITOCHONDRIAL DYSFUNCTION FOLLOWING CONTUSION SPINAL CORD INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. An investigation into the mechanism of action of this compound on isolated rat diaphragm muscle fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flux-dependent increase in the stoichiometry of charge translocation by mitochondrial ATPase/ATP synthase induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Seminal Almitrine Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of seminal and subsequent research on the mechanisms of action of Almitrine, a respiratory stimulant. The data presented here is intended to offer an objective overview of key findings and facilitate the independent replication of pivotal experiments.
Data Presentation: Comparative Analysis of this compound's Mechanisms of Action
The following tables summarize quantitative data from seminal and comparative studies on this compound's primary mechanisms of action: stimulation of carotid body chemoreceptors, inhibition of specific potassium channels, and its effects on mitochondrial function.
Table 1: this compound's Effect on Carotid Body Chemoreceptor Activity and Neurotransmitter Release
| Study (Year) | Species | Preparation | This compound Concentration/Dose | Key Finding | Quantitative Result |
| Seminal: Biscoe & Willshaw (1981)[1] | Dog | Single or few-fiber carotid chemoreceptor | 10-20 µg/kg (intracarotid) | Increased chemoreceptor activity | Brisk stimulatory response lasting < 30 min |
| Comparative: Almaraz et al. (1992)[2][3] | Rabbit | In vitro carotid body | 0.3 and 1.5 x 10⁻⁶ M | Increased resting release of ³H-catecholamines | Dose-dependent increase in catecholamine release |
| Comparative: Almaraz et al. (1992)[2][3] | Rabbit | In vitro carotid body | 3 x 10⁻⁶ M | Augmented hypoxia- and K+-induced catecholamine release | Significant augmentation of stimulated catecholamine release |
| Comparative: Pallot & Biscoe (1987)[4] | Rat | In vivo carotid body | 5 mg/kg (i.p.) | Reduced dopamine (B1211576) content after 30 minutes | 34% reduction in dopamine content |
| Comparative: Pallot & Biscoe (1987)[4] | Rat | In vivo carotid body | 5 mg/kg/day for 15 days | Strongly reduced dopamine utilization rate | 98% reduction in dopamine utilization |
Table 2: this compound's Inhibitory Effect on Potassium Channels in Carotid Body Glomus Cells
| Study (Year) | Species | Channel Type | This compound Concentration | Key Finding | Quantitative Result (IC₅₀) |
| Seminal: Peers et al. (1998)[5] | Rat | High-conductance Ca²⁺-dependent K⁺ channel (BK channel) | Up to 10 µM | Inhibition of channel activity by decreasing open probability | 0.22 µM |
| Comparative: Cotten (2013)[6] | Rat | TASK-3 (KCNK9) potassium channel | Multiple concentrations | Doxapram (a known K+ channel inhibitor with similar effects to this compound) inhibits TASK-3 | 22 µM (for Doxapram) |
| Comparative: Czirják & Enyedi (2003); Kang et al. (2004) as cited in Kim et al. (2009)[7] | Rat | TASK-1/TASK-3 heterodimer | N/A | The TASK-1/3 heteromer is the major oxygen-sensitive background K+ channel in carotid body glomus cells. | N/A |
Table 3: this compound's Effect on Hypoxic Pulmonary Vasoconstriction (HPV)
| Study (Year) | Species | Preparation | This compound Dose | Key Finding | Quantitative Result |
| Seminal: Romaldini et al. (1983)[8] | Dog | Anesthetized, paralyzed, controlled ventilation | 0.1 mg/kg over 30 min | Enhancement of hypoxic pulmonary vasoconstriction | 59.7% increase in Pulmonary Vascular Resistance (PVR) during 12% O₂ |
| Comparative: Chen & Lin (1995)[9] | Rat | Isolated perfused lungs | Dose-dependent | Low-dose potentiated HPV; high-dose reduced HPV | Dose-dependent biphasic effect on pulmonary artery pressure |
| Comparative: Herget & Hampl (1991)[10] | Rat | Isolated perfused lungs | 0.25 µg/ml | Low dose selectively potentiates hypoxic pulmonary vasoconstriction | Significant potentiation of the pressor response to moderate hypoxia |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication.
Single-Fiber Recording of Carotid Sinus Nerve Activity
Objective: To measure the direct effect of this compound on the electrical activity of chemoreceptor afferent nerve fibers.
Seminal Protocol Reference: Biscoe & Willshaw (1981)[1]
Detailed Methodology (based on modern adaptations[11][12][13]):
-
Animal Preparation: Anesthetize the animal (e.g., rat, rabbit, or cat) with an appropriate anesthetic (e.g., ketamine/xylazine). Maintain body temperature at 37°C.
-
Surgical Dissection: Expose the carotid bifurcation and carefully dissect the carotid sinus nerve (CSN) from the surrounding connective tissue.
-
In Vivo Recording:
-
Place the animal in a stereotaxic frame.
-
Isolate a small bundle of nerve fibers from the CSN.
-
Place the nerve fibers on a pair of recording electrodes (e.g., silver-silver chloride hooks).
-
Record the neural signal using a differential amplifier, filtering between 30-1500 Hz.
-
Administer this compound intravenously or via intracarotid injection and record changes in nerve discharge frequency.
-
-
Ex Vivo Recording:
-
Excise the carotid bifurcation "en bloc" and place it in ice-cold Tyrode solution bubbled with 95% O₂ + 5% CO₂.
-
Transfer the preparation to a recording chamber perfused with oxygenated Tyrode solution at 36°C.
-
Draw the CSN into a glass suction electrode for recording.
-
Introduce this compound into the perfusate and record changes in nerve activity.
-
-
Data Analysis: Discriminate action potentials based on amplitude and shape using software like Spike2. Analyze the change in discharge frequency before, during, and after this compound application.
Whole-Cell Patch-Clamp Electrophysiology of Carotid Body Glomus Cells or Expressed Potassium Channels
Objective: To measure the effect of this compound on specific ion channel currents in isolated carotid body glomus cells or in a heterologous expression system (e.g., HEK293 cells) expressing the target channel.
Seminal Protocol Reference: Peers et al. (1998)[5]
Detailed Methodology (based on modern adaptations[14][15][16][17]):
-
Cell Preparation:
-
Glomus Cells: Isolate and culture glomus cells from the carotid bodies of the chosen species.
-
HEK293 Cells: Transfect HEK293 cells with plasmids encoding the potassium channel subunits of interest (e.g., KCNK3 for TASK-1, KCNK9 for TASK-3).
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with KOH).
-
-
Patch-Clamp Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage steps or ramps to elicit potassium currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
-
Data Analysis: Measure the peak and steady-state current amplitudes before and after this compound application. Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Objective: To assess the effect of this compound on mitochondrial respiration.
Protocol based on standard methodologies (e.g., Seahorse XF Analyzer)[18][19][20][21]:
-
Cell/Tissue Preparation:
-
Seed cells (e.g., isolated carotid body cells, cell lines) in a Seahorse XF microplate and allow them to adhere.
-
Alternatively, use freshly isolated tissue punches placed in the microplate wells.
-
-
Assay Medium: Use a low-buffered medium such as Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Seahorse XF Analyzer Setup:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant.
-
Load the injection ports of the sensor cartridge with this compound and modulators of the electron transport chain (e.g., oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A).
-
-
Assay Protocol (Mito Stress Test):
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound at various concentrations and measure the change in OCR.
-
Subsequently, inject oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to determine key parameters of mitochondrial function.
-
-
Data Analysis: Normalize OCR data to cell number or protein content. Analyze changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in response to this compound.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound's mechanisms of action.
Caption: Proposed signaling pathway for this compound-induced stimulation of carotid body chemoreceptors.
Caption: Generalized workflow for whole-cell patch-clamp electrophysiology experiments.
Caption: Experimental workflow for assessing this compound's effect on mitochondrial respiration.
References
- 1. The response of few-fiber carotid chemoreceptor preparations to this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the release of catecholamines from the rabbit carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the release of catecholamines from the rabbit carotid body in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound on dopaminergic activity of rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heteromeric TASK-1/TASK-3 is the major oxygen-sensitive background K+ channel in rat carotid body glomus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of hypoxic pulmonary vasoconstriction by this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mimics hypoxic vasoconstriction in isolated rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Almitrin [physiology.lf2.cuni.cz]
- 11. Ex vivo electrophysiological recording of the carotid sinus nerve (CSN) activity [bio-protocol.org]
- 12. Measurement of Sensory Nerve Activity from the Carotid Body | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
Almitrine's Efficacy in Preclinical Models of Respiratory Distress: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of almitrine, a respiratory stimulant, in various animal models of respiratory distress. While clinical studies have explored its use in conditions like Acute Respiratory Distress Syndrome (ARDS) and Chronic Obstructive Pulmonary Disease (COPD), this document focuses on the available preclinical data from animal models, which are crucial for understanding its mechanism of action and therapeutic potential. This guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for the scientific community.
Mechanism of Action
This compound primarily acts as a peripheral chemoreceptor agonist, specifically targeting the glomus cells of the carotid bodies. Its mechanism involves the inhibition of Ca2+-dependent K+ channels, leading to cell depolarization and an increase in the firing rate of the carotid sinus nerve. This mimics the body's response to hypoxia and results in increased respiratory drive. Additionally, this compound is known to enhance hypoxic pulmonary vasoconstriction (HPV), the physiological process that diverts blood flow from poorly ventilated areas of the lung to better-ventilated regions, thereby improving ventilation/perfusion (V/Q) matching.
Comparative Efficacy in Animal Models of Respiratory Distress
The efficacy of this compound has been evaluated in several animal models, primarily focusing on acute lung injury (ALI) and conditions mimicking aspects of pulmonary hypertension. Notably, there is a conspicuous absence of published studies investigating the effects of this compound in well-established, chronic animal models of COPD, such as those induced by cigarette smoke exposure. Similarly, direct studies of this compound in chronic models of pulmonary hypertension, like the monocrotaline-induced model, are lacking. The available data are summarized below.
| Animal Model | Type of Respiratory Distress | Key Findings | Reference |
| Dog | Oleic Acid-Induced Acute Lung Injury (ALI) | Intravenous this compound (2 µg/kg/min) further increased mean pulmonary artery pressure but did not improve arterial PO2 or reduce intrapulmonary shunt. | [1] |
| Pig | Oleic Acid-Induced Acute Lung Injury (ALI) | Intravenous this compound (4 µg/kg/min) in combination with inhaled nitric oxide did not have a further effect on redistributing pulmonary blood flow compared to nitric oxide alone. | [2] |
| Rat | Hypoxia-Induced Pulmonary Vasoconstriction | Low-dose this compound (0.25 µg/ml) selectively potentiated hypoxic pulmonary vasoconstriction, while higher doses increased baseline pulmonary artery pressure. This suggests a dose-dependent effect on V/Q matching. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are the experimental protocols for the key animal models in which this compound's efficacy has been assessed.
Oleic Acid-Induced Acute Lung Injury (ALI) in Dogs
-
Animal Model: Anesthetized and mechanically ventilated mongrel dogs.
-
Induction of ALI: A dose of 0.09 ml/kg of oleic acid is administered intravenously to induce lung injury, characterized by an increase in intrapulmonary shunt and a deterioration in gas exchange.[1]
-
This compound Administration: Following the induction of ALI, this compound is infused intravenously at a rate of 2 µg/kg/min.[1]
-
Key Parameters Measured:
-
Hemodynamics: Mean pulmonary artery pressure (Ppa), cardiac output (Q).
-
Gas Exchange: Arterial partial pressure of oxygen (PaO2) and intrapulmonary shunt (determined using a sulfur hexafluoride infusion).[1]
-
Hypoxia-Induced Pulmonary Vasoconstriction in Rats
-
Animal Model: Isolated lungs from rats.
-
Experimental Setup: The lungs are perfused with blood at a constant flow rate, allowing changes in perfusion pressure to reflect the degree of vasoconstriction.
-
Induction of Hypoxia: The lungs are ventilated with a hypoxic gas mixture to induce pulmonary vasoconstriction.
-
This compound Administration: this compound is added to the perfusate at various concentrations (e.g., a low dose of 0.25 µg/ml).[3]
-
Key Parameters Measured:
-
Perfusion Pressure: Changes in the pressure required to maintain a constant flow, indicating the level of vasoconstriction.[3]
-
Signaling Pathways
The signaling cascade initiated by this compound involves intricate pathways in both the peripheral chemoreceptors and the pulmonary vasculature.
This compound Signaling in Carotid Body Chemoreceptors
This compound's primary effect is on the glomus cells of the carotid body. By inhibiting specific potassium channels, it triggers a signaling cascade that ultimately leads to an increased firing rate of the afferent nerves to the brainstem, stimulating respiration.
This compound and Hypoxic Pulmonary Vasoconstriction (HPV)
This compound enhances the natural physiological response of HPV. This process is crucial for matching blood flow to ventilation, especially in diseased lungs with heterogeneous ventilation.
Conclusion and Future Directions
The available preclinical data indicate that this compound has a clear, dose-dependent effect on pulmonary vasoconstriction, particularly in the context of hypoxia. This supports its proposed mechanism of improving V/Q matching. However, in the animal models of acute lung injury studied so far, this effect on pulmonary vasculature did not translate into an improvement in oxygenation.
A significant gap in the current body of research is the lack of studies evaluating this compound in chronic, well-established animal models of COPD and pulmonary hypertension. Such studies would be invaluable for determining the long-term efficacy and safety of this compound in these prevalent and debilitating conditions. Future research should focus on bridging this knowledge gap to better inform the potential clinical applications of this compound in the management of chronic respiratory diseases.
References
Almitrine in ARDS and COPD: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on the use of almitrine for the treatment of Acute Respiratory Distress Syndrome (ARDS) and Chronic Obstructive Pulmonary Disease (COPD). It objectively compares the performance of this compound with alternative therapeutic strategies, supported by experimental data, to inform research and drug development in respiratory medicine.
Executive Summary
This compound bismesylate is a respiratory stimulant that has been investigated for its potential to improve gas exchange in hypoxemic respiratory conditions such as ARDS and COPD. Its primary mechanism of action involves enhancing hypoxic pulmonary vasoconstriction (HPV), which theoretically improves the ventilation/perfusion (V/Q) mismatch by diverting blood flow from poorly ventilated to better-ventilated lung areas.[1][2] Clinical trials have shown that this compound can lead to short-term improvements in oxygenation, particularly in ARDS, often in combination with inhaled nitric oxide (iNO). However, its long-term efficacy and safety profile, especially in COPD, have raised concerns, leading to its withdrawal from the market in some European countries. This guide synthesizes the available evidence to provide a clear comparison of this compound's clinical performance.
Mechanism of Action
This compound acts as a peripheral chemoreceptor agonist. Its key effects on the respiratory system include:
-
Enhancement of Hypoxic Pulmonary Vasoconstriction (HPV): this compound selectively constricts pulmonary arteries in hypoxic lung regions, redirecting blood flow to areas with better ventilation. This is the primary mechanism for its effect on improving V/Q matching and arterial oxygenation.
-
Respiratory Drive Stimulation: It stimulates carotid body chemoreceptors, leading to an increase in respiratory drive.
This compound in Acute Respiratory Distress Syndrome (ARDS)
In ARDS, this compound has been primarily investigated as a rescue therapy for severe hypoxemia, often in conjunction with inhaled nitric oxide (iNO).
Experimental Protocols
A common study design to evaluate the effects of this compound in ARDS involves a sequential, open-label protocol in mechanically ventilated patients with moderate to severe ARDS (PaO2/FiO2 < 200 mmHg).[3][4]
Inclusion Criteria:
-
Diagnosis of moderate to severe ARDS (PaO2/FiO2 < 200 mmHg).
-
Mechanical ventilation with protective settings.
Exclusion Criteria:
-
Known allergy to this compound or iNO.
-
Severe pulmonary hypertension.
Intervention:
-
Baseline measurements of arterial blood gases.
-
Sequential administration of iNO alone, followed by the combination of iNO and intravenous this compound, and finally this compound alone, with blood gas analysis at each step.[3][4]
Performance Data
The following table summarizes the effects of this compound on oxygenation in patients with ARDS, based on a representative study.
| Intervention | Baseline PaO2/FiO2 (mmHg) | Post-Intervention PaO2/FiO2 (mmHg) | Percentage Increase | p-value | Reference |
| iNO (10 ppm) alone | 146 ± 48 | 185 ± 73 | +30% | 0.49 | [4] |
| This compound (8 µg/kg/min) alone | 146 ± 48 | 238 ± 98 | +67% | 0.02 | [4] |
| iNO + this compound | 146 ± 48 | 255 ± 90 | +80% | 0.005 | [4] |
Table 1: Effect of this compound and iNO on PaO2/FiO2 in COVID-19-related ARDS.[4]
Comparison with Alternatives
| Treatment | Mechanism of Action | Efficacy in ARDS | Key Considerations |
| This compound | Enhances HPV, improves V/Q matching. | Short-term improvement in oxygenation, especially with iNO.[4] | Potential for pulmonary hypertension, peripheral neuropathy with long-term use.[5][6] |
| Inhaled Nitric Oxide (iNO) | Selective pulmonary vasodilator, improves V/Q matching. | Transient improvement in oxygenation, no proven mortality benefit. | Risk of methemoglobinemia and renal dysfunction.[7] |
| Prone Positioning | Improves lung recruitment and V/Q matching. | Significant improvement in oxygenation and mortality in severe ARDS. | Risk of pressure sores, endotracheal tube dislodgement. |
| Neuromuscular Blockade | Reduces ventilator dyssynchrony and lung injury. | Improved oxygenation and potentially mortality in early, severe ARDS. | Risk of prolonged muscle weakness. |
| ECMO | Extracorporeal oxygenation and CO2 removal. | Rescue therapy for refractory hypoxemia. | Invasive, with significant risks of bleeding and thrombosis. |
Table 2: Comparison of this compound with other therapies for ARDS.
This compound in Chronic Obstructive Pulmonary Disease (COPD)
In COPD, this compound has been studied for its potential to improve chronic hypoxemia.
Experimental Protocols
Clinical trials in COPD have typically been randomized, double-blind, placebo-controlled studies.
Inclusion Criteria:
-
Stable COPD with moderate hypoxemia (e.g., PaO2 between 56-65 mmHg).[8]
Exclusion Criteria:
-
Other respiratory conditions (e.g., asthma, sleep apnea).
-
Significant renal or hepatic disease.
-
Peripheral neuropathy.[2]
Intervention:
-
Oral administration of this compound (e.g., 50-100 mg/day) or placebo for an extended period (e.g., 6-12 months).[1][8]
-
Regular monitoring of arterial blood gases, pulmonary function, and adverse events.
Performance Data
| Study Duration | This compound Dose | Baseline PaO2 (mmHg) | Change in PaO2 with this compound | Change in PaO2 with Placebo | p-value (this compound vs. Placebo) | Reference |
| 12 months | 100 mg/day | 60.5 ± 3.8 | +3.2 ± 6.6 mmHg | - | 0.003 | [8] |
| 6 months | 25 mg TID | 61 ± 7 | +9 mmHg (acute) | - | <0.001 | [9] |
| - | - | - | +6 mmHg (chronic) | - | <0.001 | [9] |
| 1 year | 50 mg BID | - | +8.1 ± 2.1 mmHg | - | Significant | [10] |
Table 3: Effect of Oral this compound on PaO2 in COPD.
Comparison with Alternatives
| Treatment | Mechanism of Action | Efficacy in COPD | Key Considerations |
| This compound | Enhances HPV, stimulates respiratory drive. | Modest improvement in PaO2.[8][9][10] | Risk of peripheral neuropathy and significant weight loss led to market withdrawal in some regions.[5] |
| Long-Term Oxygen Therapy (LTOT) | Increases alveolar and arterial oxygen tension. | Improved survival in patients with severe chronic hypoxemia. | Requires continuous use, potential for fire hazard. |
| Bronchodilators (LAMA/LABA) | Relax airway smooth muscle, improve airflow. | Symptom relief, reduced exacerbations. | Do not directly address hypoxemia. |
| Inhaled Corticosteroids (ICS) | Reduce airway inflammation. | Reduced exacerbations in selected patients. | Risk of pneumonia and other side effects. |
| Non-invasive Ventilation (NIV) | Provides ventilatory support without intubation. | Improved survival and reduced hospitalizations in stable, hypercapnic COPD. | Requires patient cooperation and tolerance. |
Table 4: Comparison of this compound with other therapies for COPD.
Safety Profile
The use of this compound has been associated with several adverse effects, which have limited its clinical application:
-
Peripheral Neuropathy: This is a significant concern, particularly with long-term use in COPD patients.[5][6]
-
Weight Loss: Unexplained and significant weight loss has been reported.[5]
-
Pulmonary Hypertension: By enhancing pulmonary vasoconstriction, this compound can increase pulmonary artery pressure, which is a concern in patients with pre-existing pulmonary hypertension.[6]
Conclusion for Drug Development
The clinical trial data for this compound reveal a drug with a clear physiological mechanism for improving oxygenation, particularly in the acute setting of ARDS. The synergistic effect with iNO suggests a potential role in managing severe hypoxemia refractory to standard therapies. However, its development for chronic use in COPD has been halted by a challenging safety profile, most notably peripheral neuropathy and weight loss.
For future drug development, the experience with this compound highlights the following:
-
Targeting V/Q Mismatch: Pharmacological modulation of pulmonary vascular tone remains a viable strategy for improving gas exchange in hypoxemic respiratory failure.
-
Safety is Paramount: For chronic conditions like COPD, long-term safety is a critical hurdle. Any novel agent targeting similar pathways must demonstrate a superior safety profile.
-
Combination Therapies: The potentiation of effect seen with this compound and iNO suggests that combination therapies targeting different aspects of V/Q mismatch could be a fruitful area of investigation.
Overall, while this compound itself is unlikely to see a resurgence in clinical use for COPD, the lessons learned from its development provide valuable insights for the next generation of therapies aimed at correcting hypoxemia in respiratory diseases. Further research into selective pulmonary vasoconstrictors with a more favorable safety profile may yet yield a valuable therapeutic agent for these challenging conditions.
References
- 1. Long term studies on this compound bismesylate in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term effects of this compound bismesylate in COPD patients with chronic hypoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Use of this compound and Inhaled Nitric Oxide in ARDS Due to COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. [this compound: a peripheral respiratory stimulant in chronic obstructive pulmonary disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound and Inhaled Nitric Oxide in ARDS Due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound bismesylate on arterial blood gases in patients with chronic obstructive pulmonary disease and moderate hypoxaemia: a multicentre, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose this compound bismesylate in the treatment of hypoxemia due to chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term effects of this compound bismesylate on oxygenation during wakefulness and sleep in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Almitrine: A Procedural Guide for Laboratory Professionals
The proper disposal of Almitrine, a respiratory stimulant, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste, thereby fostering a culture of safety and building trust in laboratory operations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices. Always use this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye protection to avoid contact with skin and eyes[1]. Prevent the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge[1].
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction facility. It is crucial to adhere to all federal, state, and local regulations concerning hazardous waste disposal[2][3][4].
-
Waste Identification and Collection :
-
Treat all unwanted, expired, or contaminated this compound as chemical waste.
-
Collect the waste in a suitable, closed, and clearly labeled container[1].
-
-
Storage :
-
Final Disposal :
-
Contaminated Packaging :
-
Containers that held this compound can be triple-rinsed (or the equivalent)[1].
-
The rinsed containers can then be offered for recycling or reconditioning[1].
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill[1].
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method[1].
-
Disposal Methods Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Licensed Chemical Destruction Plant or Controlled Incineration[1] | Must comply with all local, state, and federal regulations[2][3][4]. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated hazardous waste container for incineration. | Segregate from other waste streams. |
| Contaminated PPE (e.g., gloves, lab coats) | Dispose of as hazardous waste in accordance with institutional guidelines. | Do not dispose of in regular trash. |
| Empty this compound Containers | Triple-rinse, then recycle, recondition, or dispose of in a sanitary landfill after rendering unusable[1]. | Rinsate should be collected as hazardous liquid waste. |
It is important to note that no specific quantitative data for disposal limits of this compound were found in the provided search results. The principle of minimizing waste generation should always be followed.
Experimental Protocols
The search did not yield specific experimental protocols for the disposal of this compound. The procedures outlined are based on general best practices for the disposal of chemical and pharmaceutical waste. The Principal Investigator or researcher holds the primary responsibility for the proper disposal of hazardous materials used in their laboratories[5].
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Comprehensive Safety Protocol: Handling and Disposal of Almitrine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Almitrine. Adherence to these procedural guidelines is critical for ensuring personal safety and environmental protection.
Hazard Identification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is imperative to avoid the formation of dust and aerosols during handling.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier to exposure and must be employed at all times when handling this compound.
| PPE Component | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a face shield.[2][3] | Protects against splashes and airborne particles, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile).[2] Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[2][3] | Prevents direct skin contact to avoid irritation.[1] |
| Body Protection | Fire/flame resistant and impervious lab coat or coveralls.[2] Clothing should be dedicated to the lab environment.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area is mandatory.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[2] A standard surgical mask offers little to no protection from chemical exposure.[3] | Prevents inhalation of dust or aerosols that may cause respiratory irritation.[1] |
Toxicological Data
The following table summarizes key quantitative toxicity data for this compound.
| Metric | Value | Species |
| LD50 Oral | 68.8 mg/kg | Rat |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound, from initial preparation to final waste management.
Caption: Workflow for Safe Handling and Disposal of this compound.
Detailed Protocols
A. Safe Handling Protocol
-
Preparation : Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Set up any necessary emergency exits or risk-elimination areas beforehand.[2]
-
Don PPE : Before handling the substance, put on all required personal protective equipment as specified in the table above.
-
Handling :
B. Emergency First Aid Procedures
Immediate action is required in the event of exposure.
-
If Inhaled : Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical consultation.[2]
-
Following Skin Contact : Take off contaminated clothing at once.[2] Wash the affected area thoroughly with soap and plenty of water and consult a doctor.[2]
-
Following Eye Contact : Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[2]
-
Following Ingestion : Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2]
C. Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination.
-
Spill Containment :
-
Evacuate personnel to a safe area, keeping people upwind of the spill.[2]
-
Ensure adequate ventilation.[2]
-
Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[2]
-
-
Waste Disposal :
-
All waste materials, including contaminated PPE and cleaning materials, must be collected in suitable, closed containers.[2]
-
Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Discharge into the environment or sewer systems must be strictly avoided.[2]
-
Alternatively, empty packaging can be triple-rinsed and offered for recycling, or punctured to be made unusable and disposed of in a sanitary landfill.[2] For unused or expired medicine in a non-laboratory context, the best method is to use a drug take-back location.[5][6]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
